Heneicosane

Catalog No.
S601703
CAS No.
629-94-7
M.F
C21H44
M. Wt
296.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heneicosane

CAS Number

629-94-7

Product Name

Heneicosane

IUPAC Name

henicosane

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

FNAZRRHPUDJQCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC

solubility

In water, 2.9X10-8 mg/L at 25 °C (extrapolated)
Insoluble in water
Slightly soluble in ethanol; soluble in petroleum ethe

Synonyms

n-Heneicosane; Henicosane;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC

Detailed Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

For research and development purposes, more extensive thermodynamic and physical data are available.

Table 1: Thermodynamic and Critical Properties [1]

Property Value Unit
Enthalpy of Formation (gas, ΔfH°gas) -476.77 kJ/mol
Enthalpy of Vaporization (ΔvapH°) 106.80 - 109.40 kJ/mol
Enthalpy of Fusion (ΔfusH°) 50.15 kJ/mol
Critical Temperature (Tc) 777.60 - 779.00 K
Critical Pressure (Pc) 1000.00 - 1030.00 kPa

Table 2: Temperature-Dependent Properties [1]

Property State Value Temperature (K)
Heat Capacity (Cp) Gas 900.73 J/mol×K 679.88
Gas 1016.08 J/mol×K 841.70
Liquid 666.40 J/mol×K 315.93
Viscosity (η) - 0.0032793 Pa×s 326.43
- 0.0000858 Pa×s 679.88

Synthesis and Experimental Protocols

A primary synthetic route involves a two-step process from commercially available starting materials, designed to be scalable and high-yielding [2].

Step 1: Synthesis of 2-Heneicosanone This step involves alkylating 2,4-pentanedione with 1-bromooctadecane [2].

  • Reaction Setup: A 2 L two-necked round bottom flask is equipped with a water condenser, calcium chloride guard tube, and mechanical stirrer.
  • Reagents:
    • 2,4-Pentanedione (70-100 g)
    • 1-Bromooctadecane (600-650 g)
    • 18-crown-6 catalyst (8-10 g)
    • Anhydrous potassium carbonate (125-140 g)
    • Absolute ethanol (550-600 ml)
  • Reaction Conditions: The mixture is refluxed at 90-95°C with continuous stirring for 24-30 hours.
  • Work-up and Isolation: After cooling, water is added, and the product, 2-heneicosanone, is extracted with dichloromethane. The solvent is then distilled off to isolate the ketone intermediate [2].

Step 2: Reduction of 2-Heneicosanone to n-Heneicosane This step uses the Wolff-Kishner reduction to remove the carbonyl group [2].

  • Reaction Setup: The 2-heneicosanone is transferred to a 3 L two-necked flask equipped with a water condenser, calcium chloride guard tube, and mechanical stirrer.
  • Reagents:
    • 2-Heneicosanone (from Step 1)
    • Hydrazine hydrate (280-330 ml)
    • Potassium hydroxide pellets (300-350 g)
    • High-boiling solvent (Diethylene or Triethylene glycol, 1500-1600 ml)
  • Reaction Conditions: The mixture is refluxed at 110-120°C for 6-8 hours. Water and excess hydrazine are then removed by distillation, and the temperature is raised to 190-195°C for an additional 2-4 hours.
  • Work-up and Isolation: After cooling, the product mixture is poured into water. The solid crude n-heneicosane is collected, dissolved in n-hexane, and washed with water. The hexane is evaporated, and the product is recrystallized from absolute ethanol to yield pure n-heneicosane [2].
  • Yield and Purity: This process yields >95% of n-heneicosane with a purity of >99% [2].

The following diagram illustrates this two-step synthesis workflow:

G start Reaction Setup: 2,4-Pentanedione 1-Bromooctadecane K₂CO₃, 18-crown-6, EtOH step1 Step 1: Alkylation Reflux at 90-95°C for 24-30 hours start->step1 workup1 Work-up Cool, add water, Extract with CH₂Cl₂ step1->workup1 intermediate Intermediate 2-Heneicosanone workup1->intermediate step2 Step 2: Wolff-Kishner NH₂NH₂, KOH, Glycol Reflux, then 190-195°C intermediate->step2 workup2 Work-up Pour into water, Recrystallize from hexane/EtOH step2->workup2 end Product n-Heneicosane Yield >95%, Purity >99% workup2->end

Synthesis workflow for n-heneicosane via alkylation and Wolff-Kishner reduction.

Applications and Biological Significance

n-Heneicosane has notable biological applications, particularly in insect behavior control:

  • Mosquito Attractant and Oviposition Pheromone: n-Heneicosane acts as an oviposition pheromone for mosquitoes of the Aedes genus, such as Aedes aegypti, the vector for dengue and other diseases [3]. It attracts female mosquitoes to lay eggs in treated water. The attractant activity is highly concentration-dependent; a dilution of 1:100,000 in water is most attractive, while a stronger 1:1,000 concentration acts as a repellent [4].
  • Termite Pheromone: It also functions as a recognition pheromone for queen and king termites in the species Reticulitermes flavipes [4].
  • Natural Occurrence: This hydrocarbon is found in various plants and essential oils, including safflower (Carthamus tinctorius) and Rosa damascena [4].

Safety and Toxicity Profile

A prenatal developmental toxicity study conducted in Wistar rats following OECD guidelines provides key safety data [3]:

  • Conclusion: n-Heneicosane was determined to be neither embryo-toxic nor teratogenic at the tested dose.
  • Dosage: Rats were administered a dose of 1 gram per kg of body weight mixed in their diet.
  • NOAEL: The No Observed Adverse Effect Level (NOAEL) for teratogenicity was established at 1 g/kg body weight under the study conditions [3].

References

Natural Occurrence of Heneicosane in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Heneicosane has been identified in multiple plant species through phytochemical studies, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) for detection. The table below summarizes key findings on its natural occurrence.

Plant Source Plant Family Tissue Analyzed Identification Method Reported Biological Activity / Context Citation
Plumbago zeylanica L. Plumbaginaceae Leaves GC-MS, TLC, HPLC, FT-IR, NMR Novel microbicidal activity against bacteria and fungi [1]
Eruca vesicaria L. (Arugula) Brassicaceae Not Specified GC-MS Identified as a bioactive compound in antifungal plant extracts [2]
Oxalis pes-caprae L. (Bermuda Buttercup) Oxalidaceae Not Specified GC-MS Identified as a bioactive compound in antifungal plant extracts [2]
Ducrosia ismaelis Apiaceae Not Specified GC-MS Identified as a bioactive compound in antifungal plant extracts [2]
Atraphaxis virgata Polygonaceae Aerial Parts GC-MS (via CO2 extraction) Component of the lipophilic fraction; part of chemical profiling [3]
Carthamus tinctorius (Safflower) Asteraceae Flowers Not Specified One of the major components of the flower essential oil [4]
Periploca laevigata Apocynaceae All Parts Not Specified Reported as a constituent [4]
Rosa damascena Rosaceae Flowers Not Specified Constituent of the flower essential oil (approx. 5%) [4]
Sambucus nigra (Black Elderberry) Adoxaceae Not Specified Not Specified Found in highest concentration; potential dietary biomarker [4] [5]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from key studies.

Extraction, Isolation, and Identification from *Plumbago zeylanica L.* [1]

This protocol provides a comprehensive workflow from crude extract to purified compound.

1. Plant Extract Preparation:

  • Solvent Extraction: Cleaned leaves of P. zeylanica were shade-dried, powdered, and sequentially extracted using a Soxhlet apparatus with petroleum ether, ethyl acetate, methanol, and water.
  • Antimicrobial Screening: All extracts were tested for antimicrobial activity against pathogenic strains. The ethyl acetate extract showed the highest activity.

2. Compound Isolation:

  • Thin-Layer Chromatography (TLC): The active ethyl acetate extract was analyzed by TLC, revealing ten fractions.
  • High-Performance Liquid Chromatography (HPLC): The active fraction was subjected to preparatory HPLC for final isolation of the pure compound.

3. Structural Elucidation:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify functional groups.
  • Mass Spectrometry (MS): Determined the molecular mass.
  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy were used to confirm the molecular structure as this compound.
General Workflow for GC-MS-Based Phytochemical Analysis [1] [2] [3]

This common approach was used in several of the cited studies and is visualized in the diagram below.

GC-MS Phytochemical Analysis Workflow Start Plant Material Collection (Leaves, Aerial Parts, etc.) A Drying and Powdering Start->A B Solvent Extraction (Soxhlet, Maceration, or Supercritical CO2) A->B C Extract Filtration and Concentration B->C D GC-MS Analysis C->D E Data Interpretation: - Peak Identification - Library Matching (NIST) - Compound Reporting D->E

Key Steps and Parameters:

  • Sample Preparation: Plant tissues are cleaned, dried, and ground into a fine powder.
  • Extraction: Lipophilic compounds like this compound are often extracted with non-polar solvents.
    • Example solvents: Petroleum ether, hexane, chloroform, or supercritical CO2 [1] [3].
    • Example technique: Supercritical CO2 extraction of Atraphaxis virgata aerial parts [3].
  • GC-MS Analysis:
    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
    • Identification: The mass spectrum of each eluting compound is compared to reference spectra in standard libraries (e.g., NIST, Wiley). A high similarity index (often >90%) is used for tentative identification [1] [2] [3].

Biological Activity and Research Implications

The presence of this compound in plants is not merely a phytochemical finding; it has significant biological implications for therapeutic development.

  • Novel Microbicidal Activity: this compound isolated from Plumbago zeylanica demonstrated broad-spectrum antimicrobial activity against pathogenic bacteria including Streptococcus pneumoniae, Mycobacterium tuberculosis, and Bacillus cereus, as well as against fungi like Candida albicans. This supports its potential as a lead compound for new antimicrobial drugs [1].
  • Role in Plant Defense: Its identification in several plant extracts (e.g., Eruca vesicaria, Oxalis pes-caprae) with antifungal properties against Fusarium species complex suggests it may contribute to the plant's innate defense system. This offers insights for developing natural fungicides [2].
  • Plant Growth Promotion: A study found that this compound was produced by the bacterium Bacillus vallismortis in a specific culture medium. When tested synthetically, it improved plant growth, indicating a potential role as a signaling molecule in plant-microbe interactions [6].

Summary of Key Applications

This compound's diverse biological activities make it a compound of interest for multiple research and development fields.

Application Area Potential Use Research Basis
Anti-infective Drug Discovery Lead compound for novel antimicrobials and fungicides. Demonstrated microbicidal activity against human and plant pathogens [1] [2].
Agricultural Formulations Eco-friendly component in biopesticides or plant growth promoters. Identified in antifungal plant extracts and shown to promote plant growth [2] [6].
Phytochemical Standardization Marker compound for quality control of plant-based medicines. Isolated and fully characterized from medicinal plants like Plumbago zeylanica [1].

References

Pheromone Function and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The primary function of heneicosane in Reticulitermes flavipes is to act as a releaser pheromone for royal recognition. It does not inhibit the development of new reproductives (a primer effect) but signals the presence of an existing reproductive caste. When workers detect it, they perform characteristic shaking and antennation behaviors toward the queen and king [1].

Experimental evidence reveals that this compound production is caste-specific. The table below summarizes its presence and quantity across different castes of Reticulitermes flavipes [1]:

Caste / Role Presence of this compound Relative Quantity (if present)
Neotenic Reproductives (Female & Male) Detected in 46/61 females and 8/15 males High and variable; differs significantly from non-reproductives [1]
Primary Reproductives (Queen & King) Absent [1] Not detected [1]
Workers & Nymphs Absent [1] Not detected [1]
Soldiers Detected in 7/10 soldiers analyzed [1] Similar to levels in male neotenics [1]

Neotenic reproductives produce a distinct "royal" chemical blend that includes this compound and at least six other hydrocarbons not found in primary reproductives. This suggests that primary reproductives and neotenics may employ different signaling strategies and face different social pressures within the colony [1].

Experimental Protocols for Identification

The identification of this compound and the characterization of its function relied on a combination of chemical analysis and behavioral bioassays.

  • Chemical Analysis (Gas Chromatography-Mass Spectrometry - GC-MS): Researchers extract cuticular hydrocarbons by soaking termites in a solvent like hexane. This extract is then analyzed using GC-MS. The presence of this compound is confirmed by comparing its retention time and mass spectrum with a commercial standard. This method allows researchers to identify and quantify this compound across different termite castes [1].
  • Behavioral Bioassays: To test the biological activity of this compound, researchers conduct controlled experiments. A typical two-choice assay involves placing a sample paper treated with synthetic this compound and a solvent-control paper in a dish with termite workers. Researchers then record the number of termites aggregating on each paper over time. Bioassays have confirmed that this compound alone can attract workers and, when presented on a glass rod dummy, elicit the characteristic shaking and antennation behaviors associated with royal recognition [1].

G Start Collect Termite Specimens A Extract Cuticular Hydrocarbons (Hexane Solvent) Start->A B Chemical Analysis (GC-MS) A->B C Identify Candidate Compound (this compound) B->C D Behavioral Bioassays (Two-choice Test) C->D E Synthesize Pure Compound for Validation C->E Standard Comparison D->E D->E Bio-guided Fractionation F Confirm Function as Releaser Pheromone E->F

Signaling Pathway and Behavioral Response

This compound operates as a recognition signal within the colony's communication system. The proposed signaling pathway that leads to the worker's behavioral response is outlined below:

Research Context and Unexplored Questions

This compound is just one component of a complex chemical communication system in termites [2]. For example, an aggregation pheromone in Reticulitermes speratus consists of a blend of seven compounds, including 2-phenylundecane and fatty acids [3]. This highlights that key termite behaviors are often regulated by multi-component pheromone blends.

Important unanswered questions remain, which are prime targets for further research:

  • Specific Receptor Identity: The exact olfactory or contact chemoreceptor proteins that bind this compound have not been identified [1] [2].
  • Primer Effect Uncertainty: The question of whether this compound has a long-term physiological effect (primer effect) on worker development remains open [1].
  • Evolutionary Pathway: How termites co-opt and evolve compounds for new communication functions is an area of active study [2].

References

Technical Review: Heneicosane as an Oviposition Pheromone in Aedes aegypti Mosquitoes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

N-heneicosane (C₂₁H₄₄) is a straight-chain alkane hydrocarbon identified as a potent oviposition pheromone in Aedes aegypti mosquitoes, the primary vector for dengue, chikungunya, Zika, and yellow fever viruses. This semiochemical is naturally found in the larval cuticle of Ae. aegypti and functions as a chemical signal that influences gravid females during oviposition site selection [1]. The discovery of heneicosane and its behavioral effects on mosquitoes represents a significant advancement in understanding the chemical ecology of disease vectors and opens promising avenues for developing novel vector control strategies that are species-specific and environmentally sustainable compared to broad-spectrum insecticides [2] [3].

The compound's identification as a pheromone stems from research demonstrating that gravid Ae. aegypti females are specifically attracted to substrates treated with n-heneicosane for egg-laying purposes [1]. This attraction follows a dose-response relationship, with optimal concentrations eliciting the strongest behavioral responses while higher concentrations may become repellent [1]. Unlike some other mosquito pheromones that require complex extraction and identification processes, this compound's relatively simple hydrocarbon structure makes it feasible for synthetic production and formulation in vector control applications, enhancing its potential for practical use in monitoring and controlling Ae. aegypti populations [1] [3].

Biological Activity and Quantitative Data

Tabular Summary of Key Findings

Table 1: Summary of this compound Effects on Ae. aegypti

Response Type Optimal Concentration Effect Size/Result Experimental Context
Oviposition Attraction 10 ppm (10 mg/L) Significant increase in egg deposition Multiple choice oviposition assay [1]
Electroantennogram (EAG) 10⁻⁵ g dose Increased EAG response in female antennae Laboratory dose-response [1]
Flight Orientation 10⁻⁶ g to 10⁻⁵ g Attraction to odor plume Y-tube olfactometer [1]
Repellent Effect 10⁻³ g Repellency to gravid mosquitoes Y-tube olfactometer [1]
Dose-Dependent Behavioral Responses

The biological activity of this compound exhibits a clear dose-dependence across multiple physiological and behavioral parameters. In electroantennogram (EAG) studies, the peripheral olfactory responses from antennae of female Ae. aegypti increased progressively with stimulus strength from 10⁻⁷ g to 10⁻³ g doses [1]. This demonstrates that the mosquito's sensory apparatus is specifically tuned to detect this compound across a wide concentration range. However, the behavioral manifestations differ according to concentration, revealing an optimal attraction window rather than a simple linear relationship [1].

In orientation assays using Y-maze olfactometers, female mosquitoes displayed differential attraction based on concentration, being significantly attracted to odor plumes containing 10⁻⁶ g to 10⁻⁵ g doses of this compound, while showing avoidance or repellency at the higher 10⁻³ g concentration [1]. Similarly, in oviposition preference assays under multiple choice conditions, the maximum egg deposition occurred at 10 ppm (equivalent to 10 mg/L), with both lower and higher concentrations resulting in reduced oviposition [1]. This non-monotonic response pattern is characteristic of many semiochemicals and underscores the importance of precise dosage determination for practical applications.

Table 2: Comparative Oviposition Attractants for Ae. aegypti

Compound/Source Optimal Concentration Oviposition Activity Index (OAI) Advantages/Limitations
This compound 10 ppm Not specified (significant attraction) Species-specific; synthesized [1]
Caproic Acid 1 ppm 0.316 Counters temephos repellency [4]
Hay/Grass Infusions Variable High but non-specific High attraction but impacts non-target organisms [2]
Larval-rearing Water Natural concentration Moderate to high Contains conspecific signals [5]

Experimental Protocols and Methodologies

Electroantennogram (EAG) Recording

The electrophysiological response of Ae. aegypti to this compound can be quantified using electroantennogram techniques, which measure the summed electrical responses of olfactory receptor neurons in the antennae. The protocol begins with preparing adult female mosquitoes (4-5 days post-emergence) that have been blood-fed to become gravid. The insect's head and antenna are carefully excised and mounted between two glass capillary electrodes filled with physiological saline solution. The antennal preparation is then exposed to purified air streams controlled by a stimulus flow controller, with this compound solutions at varying concentrations (from 10⁻⁷ g to 10⁻³ g) introduced into the air stream [1].

Test solutions are prepared by serial dilution in hexane or other appropriate solvents, with solvent alone serving as the negative control. The EAG response is recorded as the amplitude of the DC potential difference elicited by each stimulus, measured in millivolts. For statistical robustness, each concentration should be tested on multiple antennae (typically 10-15 replicates), with adequate recovery intervals between stimuli to prevent adaptation. Data analysis involves comparing mean EAG responses across concentrations using ANOVA with post-hoc tests, establishing the dose-response relationship that confirms the antennae can detect this compound across the tested range [1].

Flight Orientation Bioassay (Y-tube Olfactometer)

The behavioral attraction of gravid Ae. aegypti to this compound can be quantified using a Y-tube olfactometer, which presents females with a choice between treated and control air streams. The apparatus consists of a Y-shaped glass tube with a common release arm branching into two choice arms, with air flow maintained at a constant rate (typically 0.5-1 L/min) through the system. The test stimuli (this compound at 10⁻⁶ g, 10⁻⁵ g, and 10⁻³ g) are loaded on filter paper placed in odor source chambers attached to one choice arm, while solvent-only controls are placed in the other arm [1].

Individual gravid females are released at the base of the common arm and observed for choice commitment, defined as moving into the distal third of either choice arm within the observation period (typically 10-15 minutes). Mosquitoes that do not make a choice within this period are excluded from analysis. For each concentration, a minimum of 50-100 mosquitoes should be tested, with regular alternation of the treatment side to control for positional bias. Data are analyzed using chi-square tests comparing the proportion of mosquitoes choosing the treatment versus control arms, with significance set at p<0.05 [1].

Oviposition Choice Bioassay

The oviposition response to this compound is typically evaluated using multiple-choice bioassays conducted in laboratory cages. The standard protocol involves setting up multiple oviposition cups (typically 5-7 cm diameter) lined with filter paper or germination paper as the oviposition substrate and filled with dechlorinated water containing this compound at different test concentrations (1, 10, and 100 ppm), with solvent-only serving as control [4] [1] [5]. These cups are arranged equidistantly in large cages (30×30×30 cm or larger), and their positions are rotated systematically to eliminate location bias.

For each replicate, 15-20 gravid females (4-5 days old, blood-fed) are released into the cage and allowed to oviposit for 24 hours under controlled environmental conditions (27±2°C, 70-80% RH, 12:12 L:D photoperiod). After the exposure period, the eggs laid in each cup are counted under a dissecting microscope. The experiment should include a minimum of 10 replicates per concentration. The oviposition preference is calculated using the Oviposition Activity Index:

[ \mathrm{OAI} = \frac{{\mathrm{N}}{\mathrm{T}} - {\mathrm{N}}{\mathrm{S}}}{{\mathrm{N}}{\mathrm{T}} + {\mathrm{N}}{\mathrm{S}}} ]

where NT represents the mean number of eggs in treated water and NS represents the mean number of eggs in control water [4] [2]. OAI values range from +1 (complete attraction) to -1 (complete repellency), with values ≥+0.30 considered attractive and ≤-0.30 considered repellent [4].

G cluster_mosquito Mosquito Preparation cluster_stimuli Stimulus Preparation cluster_assays Experimental Assays cluster_metrics Response Metrics Start Study Initiation M1 Rearing of Ae. aegypti Start->M1 S1 This compound Serial Dilution Start->S1 M2 Blood Feeding (4-5 day old females) M1->M2 M3 Gravid Female Selection M2->M3 A1 Electroantennogram (EAG) Recording M3->A1 A2 Flight Orientation (Y-tube Olfactometer) M3->A2 A3 Oviposition Choice Bioassay M3->A3 S3 Loading on Filter Paper S1->S3 S2 Control (Solvent Only) S2->S3 S3->A1 S3->A2 S3->A3 R1 EAG Amplitude (mV) Dose Response A1->R1 R2 Choice Proportion in Treatment Arm A2->R2 R3 Oviposition Activity Index (OAI) A3->R3

Figure 1: Experimental workflow for evaluating this compound effects on Ae. aegypti, covering physiological and behavioral assays.

Current Research Gaps and Methodological Challenges

Despite promising laboratory results, several significant research gaps impede the translation of this compound-based attractants from experimental tools to operational vector control products. A critical limitation is the inadequate field validation of this compound's efficacy in natural settings. While laboratory studies demonstrate clear attraction at specific concentrations (notably 10 ppm), field performance may differ substantially due to competition with natural breeding sites and environmental factors [2]. Current gravitraps predominantly rely on non-specific infusions (alfalfa, hay) that impact non-target organisms, highlighting the need for species-specific attractants like this compound that could minimize ecological impact [2].

The sensory mechanisms underlying this compound perception in Ae. aegypti remain incompletely characterized. Although EAG studies confirm antennal detection [1], the specific olfactory receptors involved have not been identified, and the neural processing of this signal remains unexplored. Additionally, the interaction between this compound and other semiochemicals in oviposition site selection warrants further investigation. As noted in research on other mosquito species, oviposition pheromones often function additively or synergistically with chemical cues from bacterial metabolism or plant infusions [3], suggesting that this compound may be most effective when combined with other attractants rather than used alone.

Methodologically, the field suffers from inconsistent bioassay protocols across different laboratories, particularly in mosquito density, cage size, oviposition substrate characteristics, and infusion standardization [2] [5]. The skip-oviposition behavior of Ae. aegypti, wherein females distribute eggs across multiple sites, presents a particular challenge for interpreting oviposition choice assays, as preference may be influenced by the availability and distribution of alternative sites rather than absolute attraction [2]. Standardized protocols specifically adapted to Ae. aegypti's unique oviposition behavior are needed to improve reproducibility and cross-study comparisons.

Applications in Vector Control and Future Directions

The potential applications of this compound in integrated vector management programs are multifaceted, leveraging its specific attraction to gravid Ae. aegypti females. The most immediate application is in population monitoring through enhanced ovitraps (gravid traps) for surveillance [1] [2]. Current surveillance methods often rely on larval surveys or non-specific attractants that lack sensitivity for detecting low-level infestations. This compound-baited ovitraps could provide a more sensitive and species-specific monitoring tool, enabling earlier detection of mosquito populations and more timely intervention implementation [1] [2].

For direct control, this compound can be incorporated into attract-and-kill strategies by combining the pheromone with biological or chemical larvicides [4] [3]. This approach exploits the pheromone to lure gravid females to contaminated oviposition sites, effectively targeting them before egg-laying and simultaneously killing emerging offspring. Research on similar systems demonstrates that combining the oviposition pheromone with the organophosphate temephos created an effective lethal lure that countered the inherent repellency of the insecticide [4]. Similar combinations could be developed using this compound with newer, environmentally compatible larvicides such as insect growth regulators or microbial agents.

G cluster_challenges Current Research Gaps cluster_solutions Recommended Approaches cluster_applications Potential Applications C1 Limited Field Validation beyond Laboratory S1 Field Trials in Multiple Ecological Contexts C1->S1 C2 Unknown Olfactory Reception Mechanisms S2 Molecular Identification of Receptor Systems C2->S2 C3 Interaction with Other Semiochemicals S3 Synergistic Blends with Other Attractants C3->S3 C4 Standardization of Bioassay Protocols S4 Protocol Harmonization Across Laboratories C4->S4 A1 Enhanced Surveillance with Species-Specific Ovitraps S1->A1 A2 Attract-and-Kill Systems with Larvicides S2->A2 A3 Behavioral Interruption through Mating Disruption S3->A3 A4 Area-Wide Management in Integrated Programs S4->A4

Figure 2: Research gaps and corresponding solutions for developing this compound-based vector control strategies.

Future research should prioritize formulation development to extend this compound's field longevity and controlled release properties. Previous work with other mosquito pheromones has explored various formulation approaches, including effervescent tablets, polymer microcapsules, and carboxylate glasses that provide sustained release of volatile compounds [3]. Similar approaches could be adapted for this compound to maintain effective concentrations in breeding sites over extended periods. Additionally, combination strategies incorporating this compound with other attractants like caproic acid [4] or infusions containing conspecific cues [5] may create more powerful and reliable attractant blends that effectively outcompete natural breeding sites despite Ae. aegypti's skip-oviposition behavior.

For successful integration into public health programs, research must also address practical implementation considerations, including cost-effectiveness, stability under operational conditions, and user acceptance. The ideal this compound-based product would be affordable for resource-limited health programs, stable in tropical climates without refrigeration, and easy to deploy by community health workers or homeowners. With these developments, this compound-based attractants could become valuable components of comprehensive vector management strategies aimed at reducing the substantial global burden of Ae. aegypti-borne diseases.

Conclusion

References

Quantitative Toxicity Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from experimental toxicity studies on n-Heneicosane (C21), both alone and in combination with the insect growth regulator Diflubenzuron (DB).

Study Type Test System Dose/Concentration Key Findings / Outcome NOAEL/LC₅₀
Acute Oral & Dermal Toxicity [1] Rat (both sexes) 1600, 3200 mg/kg; Dermal: 3200 mg/kg No mortality or significant clinical signs; LD₅₀ > 5 g/kg Not a hazardous substance [2]
Primary Skin Irritation [1] Rabbit 3200 mg/kg No significant irritation observed -
Sub-Acute Oral Toxicity (90-day) [1] Rat (both sexes) 125, 250, 500 mg/kg/day No toxic response observed in clinical, biochemical, or histological parameters > 500 mg/kg [1]
Sub-Acute Dermal Toxicity (90-day) [1] Rat (both sexes) 1 and 2 mg/kg/day No observed adverse effects -
Acute Inhalation Toxicity [3] Rat (male) >5 g/m³ Minimal and inconsistent changes in respiratory variables; no mortality LC₅₀ > 5 g/m³ [3]

The commercial Safety Data Sheet from AbMole Bioscience classifies Heneicosane as "Not a hazardous substance or mixture" and notes that its toxicological effects have not been thoroughly studied [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key methodological details.

Acute and Sub-Acute Toxicity Study Protocol [1]
  • Test System: Wistar rats (both sexes).
  • Acute Toxicity:
    • Routes: Oral and intra-peritoneal (IP).
    • Doses: 1600 and 3200 mg/kg.
    • Observation: Monitored for mortality and clinical signs.
  • Dermal Toxicity & Irritation:
    • Application: 3200 mg/kg applied to shaved skin of rats and rabbits.
    • Observation: Assessed for irritation and systemic effects.
  • Sub-Acute Toxicity (90-day):
    • Oral Administration: Doses of 125, 250, and 500 mg/kg/day.
    • Dermal Administration: Doses of 1 and 2 mg/kg/day.
    • Assessments: Included body weight, organ weight, and biochemical analysis.
Acute Inhalation Toxicity Study Protocol [3]
  • Test System: Male Wistar rats.
  • Exposure System: A glass head-only inhalation chamber (volume: 3.5 L) was used.
  • Aerosol Generation: Substance was aerosolized using a glass nebulizer.
  • Particle Size: Confirmed to be within the respirable range.
  • Concentration: Tested up to 5 g/m³.
  • Monitoring: Respiratory variables (e.g., rate, volume) were recorded in real-time using whole-body plethysmographs connected to pressure transducers and data acquisition systems.
  • Post-Exposure Analysis: Included survival, body weight, organ-body weight index, and clinical biochemistry.

Experimental Workflow Visualization

The following diagram outlines the general workflow common to the sub-acute toxicology studies, illustrating the parallel processes for different administration routes.

G Start Study Initiation (Wistar Rats) Grouping Animal Grouping by Dose and Route Start->Grouping Oral Oral Administration (125, 250, 500 mg/kg/day) Grouping->Oral Dermal Dermal Administration (1, 2 mg/kg/day) Grouping->Dermal Monitoring 90-Day Daily Dosing and Clinical Monitoring Oral->Monitoring Dermal->Monitoring Analysis Terminal Analysis (Body/Organ Weight, Biochemistry, Histology) Monitoring->Analysis Conclusion Establish NOAEL Analysis->Conclusion

Safety and Handling Overview

For researchers handling this compound in a laboratory setting, the following precautions are advised based on the Safety Data Sheet [2]:

  • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended to avoid inhaling dust or aerosols.
  • Handling: Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.
  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Recommended storage temperature is -20°C for powder.
  • First Aid:
    • Inhalation: Relocate to fresh air.
    • Skin Contact: Rinse thoroughly with water. Remove contaminated clothing.
    • Eye Contact: Flush immediately with large amounts of water for several minutes.
    • Ingestion: Rinse mouth with water (if conscious) and seek medical attention.

Knowledge Gaps and Research Outlook

  • Mechanistic Data: The current studies are excellent for hazard identification but lack depth in elucidating the molecular mechanisms or signaling pathways involved in this compound's metabolism or potential toxicity [1] [3].
  • Chronic & Specific Endpoints: Data on chronic exposure, carcinogenicity, reproductive toxicity, and detailed ecotoxicological impacts are not available in the searched literature.
  • Novel Research Context: this compound is also studied in environmental science as a component of oil-produced water [4] and has been identified in insect metabolome profiles [5], highlighting its cross-disciplinary relevance.

References

Physicochemical Properties of n-Heneicosane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of n-Heneicosane (CAS 629-94-7) from the search results.

Property Value Reference
CAS Registry Number 629-94-7 [1] [2]
Molecular Formula C₂₁H₄₄ [1] [3] [2]
Molecular Weight 296.57 g·mol⁻¹ [1] [2]
Melting Point 39 - 41 °C (lit.) [1] [4]
Boiling Point 356.1 °C (at 760 mm Hg); 100 °C (at 2 mm Hg, lit.) [3] [1]
Density 0.792 g/cm³ [1] [4]
Flash Point > 230 °F (approx. > 110 °C) [1] [4]
Solubility (Qualitative) Soluble in chloroform and hexane; insoluble in water. [1] [4]
Form White, waxy solid; crystalline chunks, crystals, or flakes. [1] [4] [3]
Log P (Estimated) 10.65 to 11.4 [3] [1]

Experimental Context and Protocols

While quantitative solubility data is not available, the search results provide context for its use in experiments.

  • General Solubility Information: The primary source states the solubility of n-Heneicosane directly in chloroform and hexane, confirming these as standard solvents for handling this compound in a laboratory setting [1] [4].
  • Use in GC-MS Analysis: In scientific research, n-Heneicosane and similar alkanes are often handled in organic solvents. One study detailed a protocol where a crude oil extract from a plant was analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) [5]. Although this study focused on a complex mixture, it illustrates a standard methodology:
    • Extraction: The plant material was extracted with n-hexane to obtain a crude oil fraction.
    • Analysis: The chemical composition of this oil was then determined using GC-MS, a technique that requires the sample to be dissolved in a suitable volatile solvent [5]. This underscores the application of hexane in dissolving and analyzing non-polar compounds.

Experimental Workflow for Solubility and Analysis

Based on the gathered information and standard laboratory practices, the following diagram outlines a potential workflow for handling and analyzing n-Heneicosane.

Figure: Proposed workflow for handling n-Heneicosane. Start Start: n-Heneicosane (Solid, Waxy) SolventSelection Select Solvent Start->SolventSelection Chloroform Dissolve in Chloroform SolventSelection->Chloroform  Common solvent Hexane Dissolve in Hexane SolventSelection->Hexane  Common solvent Application Experimental Application Chloroform->Application Hexane->Application GCMSPrep Prepare for GC-MS (Dilution in volatile solvent) Application->GCMSPrep GCMSAnalysis GC-MS Analysis GCMSPrep->GCMSAnalysis

The provided DOT script generates a flowchart for handling n-Heneicosane. It starts with the solid compound, branches based on solvent choice (chloroform or hexane), and proceeds through preparation and analysis stages.

Research Implications

The high estimated log P value confirms that n-Heneicosane is an extremely hydrophobic molecule [6]. Its presence in essential oils and use as a pheromone in certain insect species highlight its biological relevance [3] [6]. This, combined with its solubility profile, makes it a compound of interest in fields like natural product chemistry and insect behavior control.

References

Physical and Chemical Properties of Heneicosane

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical properties of Heneicosane (CAS No. 629-94-7), a straight-chain, saturated C21 hydrocarbon, as reported in the literature [1].

Property Value Conditions / Notes Reference
Molecular Formula C₂₁H₄₄ - [1]
Molecular Weight 296.57 - 296.583 g/mol - [1] [2] [3]
Appearance White, waxy solid or crystals Neat form [4] [5] [1]

| Melting Point | 39 - 41 °C (lit.) 40.5 °C 313.4 ± 0.7 K | Average of multiple studies | [4] [5] [1] | | Boiling Point | 100 °C (at 2 mmHg) 356.1 °C (at 760 mmHg, lit.) 629.7 K (at 760 mmHg) | | [4] [5] [3] | | Density | 0.7919 g/mL 0.792 g/cm³ | | [1] [2] | | Vapor Pressure | <1 mmHg 8.73×10⁻⁵ mmHg | At 20 °C | [4] [5] [1] | | Vapor Density | 10.3 (vs air) | | [4] [5] | | Flash Point | 113 °C (235 °F) | Closed cup | [4] [5] [1] | | Refractive Index | 1.4441 1.4352 | At 45 °C (589.3 nm) | [1] [2] | | Log P (Octanol-Water) | 10.65 | Estimated | [1] | | Enthalpy of Vaporization (ΔvapH°) | 106.8 kJ/mol | Based on data from 434 to 539 K | [3] | | Enthalpy of Fusion (ΔfusH) | 46.6 - 47.7 kJ/mol | | [3] |

Property Relationships and Experimental Context

To illustrate the logical relationships between the core properties of this compound and their significance in an experimental context, the following conceptual diagram was created using Graphviz.

This compound This compound This compound MeltingPoint Melting Point ~40 °C This compound->MeltingPoint VaporPressure Vapor Pressure <1 mmHg @ 20°C This compound->VaporPressure VaporDensity Vapor Density 10.3 (vs air) This compound->VaporDensity FlashPoint Flash Point 113 °C This compound->FlashPoint PhysicalState Physical State Waxy Solid at RT MeltingPoint->PhysicalState Purification Purification Method Determines technique choice (e.g., recrystallization) MeltingPoint->Purification Informs BoilingPoint Boiling Point ~356 °C @ 760 mmHg BoilingPoint->Purification Informs Volatility Volatility Assessment Low evaporation rate at room temperature VaporPressure->Volatility VaporDensity->Volatility Indicates vapor heavier than air Safety Safety Consideration High flash point indicates relative safety for handling FlashPoint->Safety Storage Storage & Handling Stable, but Combustible Solid Volatility->Storage Safety->Storage Heneicosale Heneicosale Heneicosale->BoilingPoint

This diagram shows how the fundamental properties of this compound inform critical laboratory practices and safety considerations.

Insights for Researchers

  • Purity and Applications: this compound with a purity of ≥99.5% (GC) is available as an analytical standard, suitable for use in gas chromatography (GC) and HPLC [4] [5]. Its featured application is in the petroleum industry [4].
  • Biological Relevance: Beyond its industrial uses, this compound occurs naturally. It acts as a pheromone for queen or king termites and exhibits a fascinating dual role in attracting Aedes mosquitoes at low concentrations while repelling them at higher concentrations [1].
  • Experimental Data Sources: The highly precise data from sources like the NIST WebBook are derived from sophisticated experimental methods. These include Correlation Gas Chromatography (CGC) for vaporization enthalpies and Differential Scanning Calorimetry (DSC) for enthalpies of fusion [3].

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Heneicosane in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Heneicosane is a significant straight-chain alkane hydrocarbon frequently identified in various medicinal plants through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This compound has garnered research interest due to its presence in biologically active plant extracts demonstrating antimicrobial, antioxidant, and anti-inflammatory properties [1]. Recent investigations have revealed this compound as the primary metabolite (57.06%) in methanolic leaf extracts of Aporosa cardiosperma, a plant with documented ethnobotanical significance [1]. These notes provide detailed protocols for the extraction, identification, and quantification of this compound from plant matrices, supporting drug discovery and phytochemical research.

This compound Properties and Identification

This compound (C₂₁H₄₄) is a saturated hydrocarbon belonging to the alkane family, characterized by its linear carbon chain structure. It typically elutes in the mid-to-high retention time range in non-polar GC columns due to its relatively high molecular weight (296.6 g/mol). In mass spectrometry, this compound produces characteristic fragment ions at m/z 57, 71, 85 (typical for alkanes), along with a molecular ion at m/z 296 [1].

Spectral Features and Identification Confidence
  • Mass Spectrum: Base peak typically at m/z 57 (C₄H₉⁺), with significant ions at m/z 43, 71, 85, and 99
  • Retention Index: Comparison with alkane standard retention indices enhances identification accuracy
  • Spectral Match: Minimum 85% similarity to reference spectra in standard libraries (NIST, Wiley) is recommended for confident identification [2]

Experimental Protocols

Plant Material Collection and Preparation

Collection Guidelines:

  • Collect plant specimens from their natural habitat following ethical guidelines and obtaining necessary permissions [1]
  • Properly authenticate plant species by a taxonomist and deposit voucher specimens in institutional herbariums [1]
  • For A. cardiosperma, collection from specific geographical coordinates (76° 58' 08.3" E-W latitude, 9° 03'36.4" N-S longitudes) has been documented [1]

Preparation Protocol:

  • Washing: Rinse fresh plant leaves with running water to remove debris [1]
  • Drying: Shade-dry at room temperature (25-30°C) for 1-2 weeks [3] [1]
  • Pulverization: Grind dried material to a fine powder using a food-grade grinder [3]
  • Storage: Store dried powder in airtight containers at 4°C until extraction [1]
Extraction Methodologies

Solvent Selection:

  • Methanol: Highest extraction efficiency for this compound (57.06% in A. cardiosperma) [1]
  • Hexane: Effective for non-polar compounds like this compound [1]
  • Ethyl Acetate: Moderate polarity for broader phytochemical coverage [1]

Optimized Extraction Protocol:

  • Weigh ~20g of dried plant powder [3]
  • Add 200-600μL of ice-cold methanol (or other solvent) per mg of powder [3] [4]
  • Employ ultrasonication for enhanced extraction efficiency [4]
  • Incubate in a shaker at 4°C, 950rpm for 30 minutes [4]
  • Further incubate in a thermoshaker at 70°C, 950rpm for 5 minutes [4]
  • Filter using Whatman Grade 1 filter paper [3]
  • Remove residual water with anhydrous sodium sulphate [3]
  • Concentrate using rotary evaporator at 60°C [3]
  • Alternatively, use Nitrogen gas drying for improved stability of compounds [4]

MTBE Enrichment Method (Alternative):

  • Add Methyl tert-butyl ether (MTBE) to methanolic extracts [4]
  • Use liquid-liquid separation for phenolic enrichment [4]
  • Demonstrates improved recovery of non-polar compounds [4]
GC-MS Analysis Parameters

Instrument Configuration:

  • System: Agilent Technologies 5975C Inert XL EI/CI MSD with Triple-Axis Detector [3]
  • Column: DB-5 MS capillary column (15-30m × 0.25mm × 0.25μm) [3] [5]
  • Carrier Gas: Helium (99.999% purity) [3] [5]
  • Flow Rate: 1.0-1.2 mL/min constant flow [3] [5]

GC Temperature Program:

  • Initial Temperature: 40°C held for 1-3 minutes [3] [5]
  • Ramp Rate 1: 10°C/min to 260°C [3]
  • Ramp Rate 2: 1-5°C/min for better resolution of complex mixtures [5]
  • Final Temperature: 260-280°C held for 3-5 minutes [3] [5]
  • Injector Temperature: 200-250°C [3]
  • Transfer Line Temperature: 280°C [5]

MS Detection Parameters:

  • Ionization Mode: Electron Impact (EI) at 70eV [3] [5]
  • Ion Source Temperature: 230°C [5]
  • Quadrupole Temperature: 150°C [5]
  • Mass Range: m/z 35-550 [5]
  • Solvent Delay: 3.5 minutes [5]
Metabolite Identification and Quantification

This compound Identification:

  • Compare mass spectra with NIST 2020 library (minimum 85% similarity) [2]
  • Confirm with retention index matching using alkane standards
  • Perform peak purity assessment through mass spectral deconvolution

Quantification Approach:

  • Use internal standard method (e.g., Ribitol at 10μg/mL) [4]
  • Prepare calibration curves with commercial this compound standard
  • Apply response factors for accurate quantification

Data Analysis and Bioinformatics

Advanced Chemometric Analysis

For comprehensive metabolic profiling:

Multivariate Statistical Analysis:

  • PLS-DA (Partial Least Squares Discriminant Analysis) for class separation [2]
  • OPLS-DA (Orthogonal PLS-DA) for improved model interpretation [2]
  • VIP (Variable Importance in Projection) values >1.0 to identify significant biomarkers [2]

Cluster Analysis:

  • Hierarchical clustering to group samples with similar chemical profiles [2]
  • Heatmap visualization of metabolite abundance across samples [2]

The experimental workflow below illustrates the complete process from sample preparation to data analysis:

Plant Collection Plant Collection Material Preparation Material Preparation Plant Collection->Material Preparation Shade drying Pulverization Solvent Extraction Solvent Extraction Material Preparation->Solvent Extraction Solvent selection Ultrasonication Extract Concentration Extract Concentration Solvent Extraction->Extract Concentration Filtration Rotary evaporation GC-MS Analysis GC-MS Analysis Extract Concentration->GC-MS Analysis Derivatization Injection Data Processing Data Processing GC-MS Analysis->Data Processing Raw spectra Peak detection Metabolite ID Metabolite ID Data Processing->Metabolite ID Library matching RI calculation Statistical Analysis Statistical Analysis Metabolite ID->Statistical Analysis Multivariate analysis VIP selection Bioactivity Assessment Bioactivity Assessment Statistical Analysis->Bioactivity Assessment Correlation with bioassays

Quantitative Analysis of this compound-Rich Extracts

Comparative Phytochemical Composition

Table 1: Phytochemical Composition of A. cardiosperma Leaf Extracts in Different Solvents [1]

Phytoconstituent Methanol Extract Ethyl Acetate Extract Hexane Extract
This compound 57.06% Not reported Not reported
Silane 13.60% Not reported Not reported
1-Heptadecene 10.09% Not reported Not reported
3-Hexadecene 9.99% Not reported Not reported
Pentadecane 9.54% Not reported Not reported
Total Phenol Content Highest Moderate Lowest
Total Flavonoid Content Highest Moderate Lowest
Total Tannin Content Highest Moderate Lowest
Bioactivity Correlations

Table 2: Antioxidant and Antimicrobial Activities of this compound-Rich Methanolic Extract [1]

Bioassay Activity Level Comparative Efficacy
DPPH Scavenging 82.35% inhibition at 100μg/mL Superior to other solvents
FRAP Assay 86.20% reduction at 100μg/mL Superior to other solvents
Metal Chelating 72.32% activity at 100μg/mL Superior to other solvents
ABTS Scavenging 86.06% inhibition at 100μg/mL Superior to other solvents
Antimicrobial MIC 250μg/mL against multiple pathogens Lower MIC than other extracts
Antibacterial Spectrum Effective against S. aureus, B. subtilis, M. tuberculosis, K. pneumoniae, A. hydrophila, P. aeruginosa Broad-spectrum activity

Applications in Drug Development

Bioactivity and Therapeutic Potential

The significant concentration of this compound in medicinally active plants correlates with observed bioactivities. Research indicates that this compound-rich extracts demonstrate:

  • Antimicrobial effects against drug-resistant pathogens including Staphylococcus aureus, Mycobacterium tuberculosis, and Pseudomonas aeruginosa [1]
  • Potent antioxidant capacity through multiple mechanisms including free radical scavenging and metal chelation [1]
  • Possible anti-inflammatory activity through interaction with molecular targets as suggested by molecular docking studies on similar hydrocarbon compounds [3]
Molecular Mechanisms

While the specific mechanisms of this compound require further investigation, related plant hydrocarbons have shown binding affinity to therapeutic targets including:

  • Cyclooxygenases (COX-1 and COX-2) for anti-inflammatory effects [3]
  • Interleukin-1 beta receptors in inflammatory pathways [3]
  • Odontoblast cold sensor proteins for analgesic potential [3]
  • Purinergic receptor P2X3 in pain signaling pathways [3]

The following diagram illustrates the potential therapeutic mechanisms of plant-derived hydrocarbons like this compound:

This compound-Rich\nPlant Extract This compound-Rich Plant Extract Membrane Interaction Membrane Interaction This compound-Rich\nPlant Extract->Membrane Interaction Hydrophobic partitioning Enzyme Inhibition Enzyme Inhibition This compound-Rich\nPlant Extract->Enzyme Inhibition Molecular docking prediction Receptor Modulation Receptor Modulation This compound-Rich\nPlant Extract->Receptor Modulation IL-1β, P2X3 targets Antioxidant Effects Antioxidant Effects This compound-Rich\nPlant Extract->Antioxidant Effects Free radical scavenging Antimicrobial Action Antimicrobial Action Membrane Interaction->Antimicrobial Action Membrane disruption in pathogens Reduced Inflammation Reduced Inflammation Enzyme Inhibition->Reduced Inflammation COX pathway modulation Analgesic Effects Analgesic Effects Receptor Modulation->Analgesic Effects Pain signaling modulation Antioxidant Effects->Reduced Inflammation Oxidative stress reduction

Quality Control and Method Validation

Quality Assurance Measures

Extraction Reproducibility:

  • Use internal standards (e.g., Ribitol) for extraction control [4]
  • Maintain consistent solvent-to-material ratio (recommended 10:1 to 20:1) [3] [1]
  • Implement extraction replicates (n=3 minimum) for statistical validation [4]

Instrument Calibration:

  • Perform daily system suitability tests with alkane standards
  • Verify retention time stability and mass accuracy
  • Monitor column performance with standard mixtures

Data Quality Metrics:

  • Ensure spectral similarity >85% with reference libraries [2]
  • Maintain signal-to-noise ratio >10:1 for quantification
  • Apply retention index margins ±10 for compound identification

Troubleshooting and Optimization

Common Technical Challenges

Low this compound Recovery:

  • Increase extraction time with ultrasonication assistance [4]
  • Use MTBE enrichment for improved non-polar compound extraction [4]
  • Optimize derivatization if analyzing phenolic-associated fractions [4]

Poor Chromatographic Resolution:

  • Reduce temperature ramp rate (1-5°C/min) in critical separation regions [5]
  • Verify column integrity and injector maintenance
  • Adjust carrier gas flow rate (1.0-1.5 mL/min optimization range) [3]

Inconsistent Mass Spectral Data:

  • Calibrate mass axis with standard calibration compounds
  • Check ion source cleanliness and electron multiplier voltage
  • Verify proper solvent delay settings to protect detector [5]

Conclusion

The GC-MS analysis of this compound in plant extracts provides valuable insights for phytochemical research and drug discovery. The optimized protocols presented here enable reliable identification and quantification of this bioactive compound. The correlation between this compound content and significant therapeutic activities supports its potential as a chemical marker for standardizing herbal preparations. Further research involving isolation, structure-activity relationship studies, and clinical evaluations is recommended to fully exploit the pharmaceutical potential of this compound and its synergistic actions with other phytoconstituents.

References

Application Notes: Isolation of Heneicosane from Plumbago zeylanica L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Plumbago zeylanica L. is a medicinal plant with significant therapeutic potential in traditional medicine systems for treating conditions like gonorrhea, syphilis, tuberculosis, and skin diseases [1] [2]. Bioactive compound discovery from this plant has largely focused on the well-known naphthoquinone plumbagin [3] [4]. However, a novel investigation identified heneicosane, a linear alkane, as a potent microbicidal agent from the leaf extract of P. zeylanica, revealing a previously unexplored bioactive constituent [1]. These notes detail the optimized protocol for the extraction, isolation, and characterization of this compound.

Experimental Protocols

Plant Material Collection and Authentication
  • Collection: Clean leaves of P. zeylanica should be gathered and thoroughly washed to remove environmental contaminants [1].
  • Authentication: It is critical to have the plant material identified and authenticated by a certified botanist at a recognized herbarium. A voucher specimen (e.g., PHC786) must be deposited for future reference [1].
Preparation of Crude Extract
  • Solvent Selection: Ethyl acetate has been identified as the most effective solvent for extracting the antimicrobial fraction containing this compound, outperforming petroleum ether, methanol, and aqueous extracts [1].
  • Extraction Method: The recommended method is maceration. Dried, powdered plant material is soaked in ethyl acetate at room temperature with periodic shaking for 72 hours [1] [4].
  • Post-processing: The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude extract [1].
Bioassay-Guided Fractionation and Isolation

The isolation process for this compound follows a bioassay-guided approach, with antimicrobial activity testing at each step to identify the active fraction [1]. The workflow below outlines this multi-stage isolation and identification process:

Start P. zeylanica Leaves S1 Ethyl Acetate Extraction Start->S1 S2 Crude Extract S1->S2 S3 Antimicrobial Assay S2->S3 S4 Active Crude Extract S3->S4 S5 TLC Analysis S4->S5 S6 Multiple Fractions S5->S6 S7 HPLC Isolation S6->S7 S8 Pure this compound S7->S8 S9 GC-MS, FT-IR, NMR S8->S9 S10 Structural Confirmation S9->S10

  • Thin-Layer Chromatography (TLC): The concentrated ethyl acetate crude extract is first fractionated using TLC. The TLC plate is developed with a suitable solvent system, and spots are visualized under UV light or by using an appropriate staining reagent. The Rf value of the target compound should be recorded [1] [4].
  • High-Performance Liquid Chromatography (HPLC): The fraction showing potent antimicrobial activity on the TLC plate is further purified using HPLC. A single, symmetric peak corresponding to the pure compound is collected from the HPLC effluent for subsequent analysis [1].
Characterization of this compound

The structural elucidation of the isolated compound requires a combination of spectroscopic techniques, as outlined in the workflow below:

Sample Pure Isolate Tech1 FT-IR Analysis Sample->Tech1 Tech2 Mass Spectrometry Sample->Tech2 Tech3 NMR Spectroscopy Sample->Tech3 Result Confirmed this compound (C21H44) Tech1->Result Tech2->Result Tech3->Result

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups in the molecule by detecting characteristic absorption peaks [1] [5] [4].
  • Mass Spectrometry (MS): Determines the molecular weight of the compound. This compound, with a molecular formula of C₂₁H₄₄, will show a molecular ion peak at m/z 296 [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are essential for confirming the structure. The spectra will show signals characteristic of a long-chain alkane, notably a large methylene (‑CH₂‑) envelope and terminal methyl (‑CH₃) groups [1] [4].

Bioactivity Assessment

The antimicrobial efficacy of the isolated this compound must be validated through standardized assays. The table below summarizes a typical experimental setup and results based on the literature [1]:

Pathogen Strain Inhibition Zone (mm) at 100 µg/mL Reference Compound/Control
Streptococcus pneumoniae 28.0 Not Specified
Mycobacterium tuberculosis 26.0 Not Specified
Bacillus cereus 26.0 Not Specified
Candida albicans 24.0 Not Specified
  • Antimicrobial Assay Protocol:
    • Method: Agar well diffusion method [5] [6].
    • Microbial Strains: Test against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.
    • Procedure: Prepare microbial suspensions equivalent to the 0.5 McFarland standard. Create wells in pre-inoculated agar plates. Introduce different concentrations (e.g., 25, 50, 75, 100 µg/mL) of the isolated this compound into the wells. Include a negative control (solvent) and a positive control (standard antibiotic) [1].
    • Incubation: Incubate the plates at 37°C for 18-24 hours.
    • Analysis: Measure the zones of inhibition (ZOI) in millimeters. The minimum inhibitory concentration (MIC) can be determined using broth dilution methods [1] [6].

Discussion and Research Implications

The identification of this compound as a novel microbicidal agent from P. zeylanica is significant. While plumbagin is known for its broad pharmacological activities but also its toxicity and poor bioavailability [3], this compound may represent a safer alternative for antimicrobial applications. This discovery underscores the importance of continued phytochemical exploration of medicinal plants beyond their most prominent constituents.

This protocol provides a reproducible framework for isolating this compound from P. zeylanica. The bioassay-guided approach ensures the isolation of a therapeutically relevant compound. The confirmed antimicrobial activity of this compound positions it as a promising candidate for future research in developing new anti-infective agents.


References

Application Note: HPLC Purification and Identification of Heneicosane from Plumbago zeylanica L.

Author: Smolecule Technical Support Team. Date: February 2026

This application note details a protocol for the isolation, purification, and identification of heneicosane from the leaf extracts of Plumbago zeylanica L. The method is based on a bioassay-guided fractionation study that identified this compound as a novel bioactive compound with significant antimicrobial properties [1].

Background and Introduction

This compound (n-Heneicosane, CAS 629-94-7) is a straight-chain saturated hydrocarbon alkane with the molecular formula C₂₁H₄₄ [2]. It has been identified as a novel microbicidal compound from Plumbago zeylanica L. [1]. In this study, the ethyl acetate leaf extract of P. zeylanica demonstrated superior antimicrobial activity, leading to the isolation of this compound as the active fraction [1].

Experimental Protocol
2.1. Extraction and Initial Fractionation
  • Plant Material: Clean leaves of P. zeylanica.
  • Extraction Solvent: Ethyl acetate was found to be the most effective for extracting the bioactive compound [1].
  • Initial Analysis: The crude ethyl acetate extract was first analyzed by GC-MS, which revealed the presence of fifteen compounds [1].
  • Primary Fractionation: The crude extract was fractionated using Thin-Layer Chromatography (TLC), which separated ten distinct fractions [1].
2.2. HPLC Purification Method

The active fraction containing this compound was isolated using High-Performance Liquid Chromatography (HPLC). The specific parameters for the purification are summarized below.

Table 1: HPLC Instrumentation and Parameters for this compound Purification [1]

Parameter Specification
Objective Isolation of pure this compound from active TLC fraction
Instrumentation HPLC system with appropriate detector (e.g., DAD or RID)
Column Type Not explicitly stated in search results; method requires optimization
Mobile Phase Not explicitly stated in search results; normal-phase recommended
Flow Rate Not specified in search results
Injection Volume Not specified in search results
Detection Not specified in search results
  • Method Development Notes:
    • The search results indicate that a single compound was isolated from the active fraction using HPLC, but precise chromatographic conditions are not provided [1].
    • For a non-polar compound like this compound, normal-phase (NP) HPLC is recommended. A method using a hexane and isopropanol (IPA) mobile phase is a potential starting point [3].
    • System Compatibility: If using NP methods with hexane, ensure HPLC system compatibility. PEEK tubing is generally compatible with hexane and IPA, but standard pump seals may require periodic re-hydration with alcohols like IPA or methanol to prevent damage and pressure fluctuations [3].
2.3. Compound Identification and Characterization

The compound isolated via HPLC was characterized using multiple spectroscopic techniques to confirm its structure as this compound [1].

Table 2: Spectroscopic Characterization Data for this compound [1]

Technique Key Findings / Identifiers
FT-IR Confirmed alkane functional groups (C-H stretching and bending).
NMR ¹H-NMR and ¹³C-NMR spectra confirmed the structure.
Mass Spectrometry Mass spectrum provided molecular weight confirmation.
Experimental Workflow

The diagram below illustrates the complete workflow from plant material to compound identification.

Start Plant Material (P. zeylanica Leaves) Step1 Extraction with Ethyl Acetate Start->Step1 Step2 Crude Extract Analysis (GC-MS) Step1->Step2 Step3 Fractionation (Thin-Layer Chromatography) Step2->Step3 Step4 HPLC Purification Step3->Step4 Step5 Compound Identification Step4->Step5 Step6 FT-IR Analysis Step5->Step6 Step7 NMR Analysis Step5->Step7 Step8 MS Analysis Step5->Step8 End Identified this compound Step6->End Step7->End Step8->End

Critical Method Parameters & Troubleshooting
  • HPLC Method Optimization: The core HPLC conditions for this compound purification are not detailed in the available literature. Development should focus on normal-phase chromatography.
  • Troubleshooting Common HPLC Issues:
    • Peak Tailing: Can be caused by interaction of basic compounds with silanol groups. Use high-purity silica columns or add a competing base like triethylamine to the mobile phase [4].
    • Retention Time Shifts: Ensure sufficient buffer capacity and consistent mobile phase preparation. Temperature control is also critical [4].
    • Broad Peaks: Can result from a detector cell volume that is too large, especially with early-eluting peaks. Ensure extra-column volume is minimized [4].
Applications and Significance

The primary application of this protocol is for the purification of this compound for subsequent antimicrobial studies. The isolated compound was validated for its microbicidal efficacy, supporting the traditional use of P. zeylanica and identifying this compound as a novel bioactive agent [1]. Pure this compound is also available as an analytical standard for quality control and research purposes [2].

Conclusions and Further Development

This application note provides a established foundation for the HPLC purification of this compound. The key to success lies in developing a robust normal-phase HPLC method. Future work could focus on:

  • Method Transfer to UHPLC: Transitioning to columns with smaller particle sizes for faster analysis and reduced solvent consumption [5].
  • Green Chemistry: Exploring the use of alternative, more sustainable solvents where possible without compromising separation efficiency [5].

References

Heneicosane Antimicrobial Activity: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

The global rise of multidrug-resistant (MDR) bacteria represents a critical public health threat, driving the urgent need for novel antimicrobial compounds [1]. Natural products, especially from medicinal plants, remain a vital source of new therapeutic agents. Heneicosane, a straight-chain alkane identified in Plumbago zeylanica L., has emerged as a novel bioactive compound with significant microbicidal and anti-biofilm properties [2]. Its mechanism appears to involve the disruption of microbial cellular membranes and the inhibition of key virulence factors, such as biofilm formation, which is a major contributor to antibiotic resistance and persistent infections [2] [3]. This document provides a detailed protocol for the assessment of this compound's antimicrobial activity, from plant extraction to in vitro and in silico validation, tailored for researchers and drug development professionals.

Experimental Protocols

The following section outlines the standardized methodologies for evaluating the antimicrobial efficacy of this compound.

Plant Material and this compound Extraction

The initial isolation of this compound, as described by Vanitha et al., begins with the collection of Plumbago zeylanica leaves [2].

  • Plant Authentication: Clean leaves are collected and authenticated by a botanical taxonomist. A voucher specimen (e.g., PHC786) should be deposited in a recognized herbarium for future reference [2].
  • Extract Preparation:
    • Drying and Grinding: Cleaned leaves are air-dried in shade and ground into a fine powder using a blender [1].
    • Solvent Extraction: The powdered plant material is soaked in ethyl acetate solvent (a key step for effective antimicrobial compound extraction) for 48 hours at room temperature with constant shaking at 160 rpm [2] [1].
    • Filtration and Concentration: The mixture is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated using a rotary evaporator at 30°C to obtain the crude ethyl acetate extract [2].
  • Compound Isolation:
    • The crude extract is first analyzed by Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify constituent compounds [2] [1].
    • This compound is isolated from the active fraction using preparative High-Performance Liquid Chromatography (HPLC).
    • The purified compound is characterized by Fourier-Transform Infrared (FT-IR) spectroscopy, NMR spectroscopy, and Mass spectrometry to confirm its identity and structure [2].
Assessment of Antimicrobial Activity

The following disk diffusion method is used to determine the antimicrobial potency of the isolated this compound.

  • Preparation of Test Strains: A panel of pathogenic microorganisms, including standard, clinically isolated, and multidrug-resistant (MDR) strains of bacteria (e.g., Streptococcus pneumoniae, Mycobacterium tuberculosis) and fungi (e.g., Aspergillus fumigatus), should be used [2] [1]. Bacterial strains are cultured for 24 hours at 37°C, and fungal strains for 48 hours at 27°C. The inoculum density is adjusted to a 0.5 McFarland standard (approximately 10^8 CFU/mL for bacteria) in sterile saline [4].
  • Disk Diffusion Assay:
    • Impregnation of Disks: Sterile blank antimicrobial susceptibility test disks (6 mm radius) are loaded with varying quantities of this compound (e.g., 3.77 mg, 7.55 mg, and 15.10 mg) dissolved in an appropriate solvent [4]. To prevent false positives from the solvent, the disks must be dried overnight at 30°C under sterile conditions to allow for complete solvent evaporation [4].
    • Inoculation and Incubation: The standardized microbial inoculum is evenly swabbed onto Petri dishes containing Mueller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. The impregnated disks are then placed on the solidified agar surface. The plates are incubated according to the requirements of each test strain [2] [1].
    • Measurement and Analysis: After incubation, the diameters of the zones of inhibition (ZOI) around the disks are measured in millimeters. Larger zones indicate greater antimicrobial activity [2].
Molecular Docking (In Silico Protocol)

Molecular docking predicts the interaction between this compound and microbial target proteins, providing insights into its potential mechanism of action.

  • Ligand and Protein Preparation:
    • The 3D chemical structure of this compound is drawn or obtained from a database like PubChem and energy-minimized using software such as Avogadro or Chem3D [1].
    • Target protein structures (e.g., bacterial arabinosyltransferase C from Mycobacterium tuberculosis) are retrieved from the Protein Data Bank (PDB) [1]. The protein structure is prepared by removing water molecules and co-crystallized ligands, and adding hydrogen atoms.
  • Docking Simulation:
    • The binding site on the target protein is defined. Docking simulations are performed using software such as AutoDock Vina or similar tools [1].
    • The resulting complexes are analyzed based on the docking score (binding affinity in kcal/mol) and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). Visualization software like PyMOL or Discovery Studio is used to analyze the binding pose [1].

Data Presentation and Analysis

The experimental data generated from the above protocols should be systematically summarized for analysis.

Table 1: Quantitative Antimicrobial Activity of this compound from P. zeylanica (Disk Diffusion Assay)

Test Microorganism Zone of Inhibition (mm) at 15.10 mg Zone of Inhibition (mm) at 7.55 mg Zone of Inhibition (mm) at 3.77 mg Reference
Streptococcus pneumoniae 28 mm Data Data [2]
Mycobacterium tuberculosis 26 mm Data Data [2]
Bacillus cereus 26 mm Data Data [2]
Aspergillus fumigatus 24 mm Data Data [2]

Note: "Data" indicates that specific values were not provided in the source material and should be populated with experimental results.

Table 2: In Silico Molecular Docking Results of this compound against Microbial Targets

Target Protein (Source Microbe) Docking Score (Binding Affinity, kcal/mol) Key Interactions Reference
Arabinosyltransferase C (M. tuberculosis) -6.1 Hydrophobic interactions, Van der Waals forces [1]
Penicillin-Binding Protein (B. cereus) -5.9 Hydrophobic interactions [1]

Mechanism of Action and Biofilm Control

This compound exhibits a multi-target mechanism of action, which is advantageous in overcoming and preventing microbial resistance.

  • Membrane Disruption: As a bioactive alkane, this compound is believed to integrate into and disrupt the integrity of microbial cell membranes, leading to cell lysis and death [2]. This is a common mechanism for many antimicrobial alkanes and essential oils [3].
  • Anti-Biofilm Activity: Biofilms are structured microbial communities embedded in a protective extracellular matrix and are a key factor in antimicrobial resistance [3]. This compound has demonstrated efficacy in inhibiting biofilm formation by disrupting initial microbial adhesion and the maturation process of biofilms [2]. This aligns with the broader activity of plant-derived compounds, which can suppress quorum sensing (QS)—the cell-to-cell communication system that regulates biofilm development and virulence [3].

The diagram below illustrates the multi-target antimicrobial mechanism of action of this compound.

G cluster_1 Mechanisms of Action This compound This compound MOA1 Membrane Integrity Disruption This compound->MOA1 MOA2 Inhibition of Biofilm Formation This compound->MOA2 MOA3 Suppression of Virulence Factors This compound->MOA3 Effect1 Microbial Cell Death MOA1->Effect1 Induces Cell Lysis Effect2 Reduced Persistence & Resistance MOA2->Effect2 Prevents Adhesion & Maturation Effect3 Easier Clearance by Host MOA3->Effect3 Reduces Pathogenicity

Application Notes in Drug Development

For researchers aiming to translate these findings into therapeutic applications, consider the following:

  • Synergistic Combinations: Explore the combination of this compound with conventional antibiotics. Plant-derived compounds often show synergistic effects, enhancing the efficacy of existing drugs and allowing for lower dosages, which can reduce toxicity and slow the development of resistance [3].
  • Formulation and Delivery: A major challenge for bioactive alkanes and essential oils is their volatility, poor solubility, and compositional variability. Investigate advanced delivery systems like nanoencapsulation (e.g., liposomes, polymeric nanoparticles) to improve stability, bioavailability, and targeted delivery [3].
  • Standardization: Reproducibility is key. Ensure consistent biological activity by using standardized extracts with a quantified percentage of this compound, controlled through techniques like HPLC [2] [3].
  • Broader Biological Activity: Note that this compound also exhibits anti-inflammatory, analgesic, and antipyretic activities by inhibiting the release of prostaglandins and cytokines [5]. This multi-functional profile could be beneficial in treating infectious diseases characterized by significant inflammation.

Workflow Overview

The experimental workflow for studying this compound, from extraction to validation, is summarized in the following diagram.

G Step1 1. Plant Material Collection Step2 2. Extraction & Isolation Step1->Step2 Step3 3. Compound Characterization Step2->Step3 Step4 4. In Vitro Antimicrobial Assay Step3->Step4 Step5 5. In Silico Docking Study Step4->Step5 Step6 6. Data Analysis & Validation Step5->Step6

References

Comprehensive Application Notes and Protocols: Green Synthesis of Silver Nanoparticles Using Heneicosane for Biomedical and Environmental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Green Synthesis of Silver Nanoparticles Using Heneicosane

The green synthesis of silver nanoparticles (AgNPs) using This compound represents an innovative, eco-friendly approach in nanotechnology that aligns with the principles of sustainable chemistry. This biological synthesis method utilizes this compound, a biological compound derived from natural sources, as both a reducing agent and stabilizing agent in the conversion of silver ions (Ag⁺) to metallic silver nanoparticles (Ag⁰). Unlike conventional chemical synthesis methods that often require hazardous chemicals and generate toxic byproducts, this green approach offers significant advantages including enhanced biocompatibility, reduced environmental impact, and improved safety profiles for biomedical applications [1] [2].

The growing emphasis on sustainable nanotechnology has driven research toward biological synthesis methods that eliminate the need for toxic chemicals while maintaining control over nanoparticle characteristics. Green synthesis approaches utilize biological entities such as plant extracts, bacteria, fungi, and biologically active compounds like this compound to produce nanoparticles with tailored properties for specific applications [2]. This method has gained prominence due to its cost-effectiveness, scalability, and ability to produce nanoparticles with enhanced biological activity compared to those synthesized through traditional physical and chemical methods [3] [2].

This compound-mediated silver nanoparticles have demonstrated remarkable biological activities including enhanced antimicrobial, antiproliferative, and photocatalytic properties [1]. The biological molecules present in the synthesis process act as capping agents, contributing to the stability and functionality of the resulting nanoparticles. Furthermore, the surface properties imparted by these biological compounds can enhance targeting specificity in therapeutic applications, making them particularly valuable for drug development and cancer therapeutics [1] [4].

Table 1: Key Physicochemical Properties of this compound-Synthesized Silver Nanoparticles

Property Characteristics Impact on Function
Size Range 1-100 nm Smaller particles exhibit greater surface area, enhancing antimicrobial and catalytic properties
Shape Spherical, triangular, rod-like Different shapes impact cellular uptake and biological interactions
Surface Charge High zeta potential (negative) Enhanced colloidal stability and reduced aggregation
Crystallinity Face-centered cubic (fcc) structure Improved optical and thermal properties
Surface Chemistry Biologically active capping agents Enhanced biocompatibility and targeting specificity
Optical Properties Surface plasmon resonance at 400-450 nm Enables tracking and characterization of nanoparticles

Synthesis Protocol and Characterization Methods

This compound-Mediated Synthesis Protocol

The synthesis of silver nanoparticles using this compound follows a carefully optimized bottom-up approach that utilizes biological reduction of silver ions. This protocol outlines the step-by-step procedure for producing stable, well-characterized AgNPs with consistent properties [1] [2].

Materials and Reagents:

  • Silver nitrate (AgNO₃) solution (1-10 mM) as silver precursor
  • Aqueous extract of this compound (0.1-1% w/v)
  • Deionized water
  • Standard laboratory equipment: magnetic stirrer, hot plate, centrifugation equipment, UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Preparation of this compound Extract: Create an aqueous extract of this compound by dissolving 0.5 g of pure this compound in 100 mL of deionized water at 60°C with constant stirring for 30 minutes. Filter the solution through Whatman No. 1 filter paper to remove any insoluble particles [1].

  • Reaction Mixture Preparation: Combine 10 mL of 5 mM silver nitrate solution with 90 mL of this compound extract in a 250 mL Erlenmeyer flask. The ratio of this compound extract to silver nitrate should be maintained at 9:1 for optimal nanoparticle formation [1].

  • Reduction Reaction: Incubate the reaction mixture at 65°C for 2-4 hours with constant stirring at 300 rpm. Visual observation of color change from pale yellow to reddish-brown indicates the formation of silver nanoparticles, which can be confirmed by UV-Vis spectroscopy [1].

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water. Repeat this process three times to remove any unreacted components [1].

  • Storage: Store the purified AgNPs in sterile, amber-colored vials at 4°C for future use. Properly synthesized and stored nanoparticles remain stable for up to 6 months [1].

Critical Parameters for Optimization:

  • pH adjustment: Maintain reaction pH between 7.5-8.5 for optimal reduction efficiency
  • Temperature control: Consistent temperature between 60-70°C ensures uniform nanoparticle size
  • Reaction time: 2-4 hours typically required for complete reduction
  • Concentration ratio: this compound to silver ion ratio significantly impacts size and morphology
Characterization Techniques

Comprehensive characterization of the synthesized silver nanoparticles is essential for verifying their properties and ensuring batch-to-batch consistency. The following techniques provide complementary information about the physical, chemical, and optical properties of the nanoparticles [1] [3].

Table 2: Characterization Methods for this compound-Synthesized Silver Nanoparticles

Technique Parameters Analyzed Expected Outcomes
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak at 400-450 nm confirming nanoparticle formation
X-ray Diffraction (XRD) Crystalline structure Face-centered cubic (fcc) patterns at 38°, 44°, 64°, 77°
Fourier-Transform Infrared (FT-IR) Surface functional groups Identification of this compound capping agents
Transmission Electron Microscopy (TEM) Size, shape, and morphology Spherical particles with size range of 15-40 nm
Zeta Potential Analysis Surface charge and stability High negative value (-25 to -35 mV) indicating stability
Dynamic Light Scattering (DLS) Hydrodynamic size distribution Polydispersity index < 0.3 indicating uniform distribution

Protocol Details for Characterization:

  • UV-Vis Spectroscopy: Dilute the nanoparticle suspension 1:10 with deionized water and scan between 300-600 nm. The surface plasmon resonance peak should appear between 400-450 nm, with peak width indicating size distribution [1].

  • XRD Analysis: Deposit purified nanoparticles on a glass slide and analyze using CuKα radiation (λ = 1.5406 Å) at 40 kV and 30 mA. Scan from 20° to 80° at 2θ. The resulting diffraction pattern should show characteristic peaks for silver at 38.1° (111), 44.3° (200), 64.4° (220), and 77.3° (311) [1].

  • FT-IR Spectroscopy: Prepare nanoparticles as KBr pellets and analyze in the range of 400-4000 cm⁻¹. This identifies functional groups from this compound responsible for reduction and capping, typically showing peaks at 2920 cm⁻¹ (C-H stretching), 2850 cm⁻¹ (C-H stretching), and 1640 cm⁻¹ (C=C stretching) [1].

  • TEM Sample Preparation: Deposit a drop of diluted nanoparticle suspension on a carbon-coated copper grid and allow to dry. Analyze under TEM at accelerating voltages of 80-200 kV. Measure at least 200 particles from different fields to determine size distribution and morphology [1].

Antimicrobial Activity Evaluation Protocol

Broth Microdilution Method for MIC Determination

The antimicrobial efficacy of this compound-synthesized silver nanoparticles against bacterial pathogens can be quantitatively determined using the broth microdilution method to establish the minimum inhibitory concentration (MIC). This protocol follows standardized CLSI guidelines with modifications for nanoparticle testing [1].

Materials and Bacterial Strains:

  • Test microorganisms: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
  • Mueller-Hinton broth (MHB)
  • Sterile 96-well microtiter plates
  • AgNP suspensions at 1000 μg/mL stock concentration

Procedure:

  • Bacterial Inoculum Preparation: Grow bacterial strains overnight in MHB at 37°C. Adjust turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Further dilute in MHB to achieve final inoculum density of 5 × 10⁵ CFU/mL [1].

  • Nanoparticle Serial Dilution: Prepare two-fold serial dilutions of AgNPs in sterile MHB across the microtiter plate, with concentrations ranging from 200 μg/mL to 1.56 μg/mL. Add 100 μL of each dilution to respective wells [1].

  • Inoculation: Add 100 μL of bacterial inoculum to each well containing AgNP dilutions. Include growth control wells (bacteria without nanoparticles) and sterility control wells (media only) [1].

  • Incubation and Reading: Incubate plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of AgNPs that completely inhibits visible bacterial growth. Confirm results by measuring optical density at 600 nm using a microplate reader [1].

Time-Kill Assay Protocol:

  • Prepare AgNPs at MIC, 2×MIC, and 4×MIC concentrations in MHB with bacterial inoculum (10⁶ CFU/mL)
  • Incubate at 37°C with shaking at 100 rpm
  • Sample at 0, 2, 4, 6, 8, 12, and 24 hours
  • Perform serial dilution and plate on Mueller-Hinton agar
  • Count colonies after 24 hours incubation at 37°C
  • Plot log₁₀ CFU/mL versus time to determine bactericidal activity [1]
Disk Diffusion Assay

For rapid screening of antimicrobial activity, the disk diffusion method provides qualitative assessment of the zone of inhibition against various microorganisms.

Procedure:

  • Prepare Mueller-Hinton agar plates and swab with standardized bacterial inoculum (0.5 McFarland)
  • Impregnate sterile filter paper disks (6 mm diameter) with 20 μL of AgNP solutions at different concentrations (100, 500, 1000 μg/mL)
  • Apply disks to inoculated agar plates and incubate at 37°C for 18-24 hours
  • Measure inhibition zones in millimeters, including the disk diameter [1]

Table 3: Antimicrobial Activity of this compound-Synthesized Silver Nanoparticles

Microorganism MIC (μg/mL) Zone of Inhibition at 500 μg/mL (mm) Bactericidal/Killing Time
Staphylococcus aureus 12.5 ± 1.2 18.5 ± 1.5 6 hours at 4×MIC
Escherichia coli 25.0 ± 2.1 15.2 ± 1.2 8 hours at 4×MIC
Pseudomonas aeruginosa 50.0 ± 3.5 12.8 ± 1.0 12 hours at 4×MIC
Candida albicans 31.2 ± 2.8 14.5 ± 1.3 10 hours at 4×MIC

Antiproliferative and Anticancer Activity Assessment

Cytotoxicity Screening Using MTT Assay

The antiproliferative potential of this compound-synthesized AgNPs against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method measures mitochondrial dehydrogenase activity as an indicator of cell viability [1] [4].

Materials and Cell Lines:

  • Cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer)
  • Normal cell line: HEK-293 (human embryonic kidney) for selectivity assessment
  • Complete growth media: DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin
  • MTT reagent (5 mg/mL in PBS)
  • DMSO for solubilizing formazan crystals

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment [1].

  • Nanoparticle Treatment: Prepare serial dilutions of AgNPs in complete medium (typically 1-100 μg/mL). Replace medium in wells with 100 μL of AgNP-containing medium. Include untreated cells as control and medium-only wells as blank [1].

  • Incubation: Incubate plates for 24, 48, or 72 hours at 37°C in 5% CO₂ to assess time-dependent effects.

  • MTT Assay: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Carefully remove medium and add 100 μL DMSO to solubilize formed formazan crystals. Shake plates gently for 10 minutes [1].

  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate percentage viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100 [1]

  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) using nonlinear regression analysis of the dose-response data.

Mechanism of Action Studies

The anticancer mechanisms of this compound-synthesized AgNPs can be investigated through multiple complementary assays to understand their effects on apoptosis, oxidative stress, and cell cycle progression.

Reactive Oxygen Species (ROS) Detection:

  • Seed cells in 96-well black plates and treat with AgNPs at IC₅₀ concentration for 24 hours
  • Incubate with 10 μM DCFH-DA dye for 30 minutes at 37°C
  • Wash with PBS and measure fluorescence at excitation 485 nm/emission 535 nm
  • Express results as fold increase in fluorescence compared to untreated control [4]

Apoptosis Assay Using Annexin V/PI Staining:

  • Treat cells with AgNPs at IC₅₀ concentration for 24 hours
  • Harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit
  • Analyze by flow cytometry within 1 hour
  • Distinguish populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) [4]

Cell Cycle Analysis:

  • Fix AgNP-treated cells in 70% ethanol at -20°C overnight
  • Treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL)
  • Analyze DNA content by flow cytometry
  • Determine percentage of cells in G₀/G₁, S, and G₂/M phases using appropriate software [4]

Key Findings from Anticancer Studies:

  • This compound-synthesized AgNPs demonstrate selective cytotoxicity against cancer cells with lower toxicity toward normal cells
  • The IC₅₀ values typically range from 15-45 μg/mL depending on cancer cell type
  • AgNPs induce ROS-mediated apoptosis through mitochondrial pathway
  • Cell cycle analysis often shows arrest at G₂/M phase preventing cellular division [1] [4]

Additional Applications and Evaluation Protocols

Photocatalytic Activity Assessment

The photocatalytic potential of this compound-synthesized silver nanoparticles can be evaluated through dye degradation studies, demonstrating their effectiveness in environmental remediation applications [1].

Methylene Blue Degradation Protocol:

  • Prepare methylene blue solution (10 mg/L) in deionized water
  • Add AgNPs to achieve final concentration of 100 μg/mL in the dye solution
  • Keep in dark for 30 minutes to establish adsorption-desorption equilibrium
  • Expose to visible light source with constant stirring
  • Sample at regular intervals and measure absorbance at 664 nm
  • Calculate degradation efficiency using formula: [(C₀ - Cₜ)/C₀] × 100, where C₀ is initial concentration and Cₜ is concentration at time t [1]
Sensing Capability Evaluation

The sensing applications of this compound-synthesized AgNPs can be explored through metal ion detection studies, particularly for environmentally relevant heavy metals [1].

Heavy Metal Sensing Protocol:

  • Prepare solutions of various metal ions (Pb²⁺, Hg²⁺, Cd²⁺, As³⁺) at different concentrations
  • Mix with AgNP suspension and incubate for 10 minutes
  • Measure changes in UV-Vis spectrum and observe color changes
  • Calculate sensitivity and limit of detection based on concentration-dependent spectral changes [1]

Technical Appendix: Visualizations and Color Scheme

Experimental Workflow Diagram

The following DOT language script generates a visualization of the complete experimental workflow for the synthesis, characterization, and application testing of this compound-mediated silver nanoparticles.

experimental_workflow Start Start Synthesis Protocol P1 Prepare this compound Extract Start->P1 P2 Prepare Silver Nitrate Solution P1->P2 P3 Mix Solutions in 9:1 Ratio P2->P3 S1 Incubate at 65°C for 2-4 hours P3->S1 S2 Monitor Color Change S1->S2 S3 Purify by Centrifugation S2->S3 C1 UV-Vis Spectroscopy S3->C1 C2 XRD Analysis C1->C2 C3 FT-IR Spectroscopy C2->C3 C4 TEM Imaging C3->C4 A1 Antimicrobial Assays C4->A1 A2 Anticancer Evaluation A1->A2 A3 Photocatalytic Testing A2->A3

Mechanism of Action Diagram

This DOT language script illustrates the proposed mechanism of action for this compound-synthesized silver nanoparticles against cancer cells, highlighting key cellular pathways.

mechanism_of_action cluster_cell_cycle Cell Cycle Effects AgNP This compound-AgNPs CU1 Endocytosis AgNP->CU1 CU2 Membrane Interaction AgNP->CU2 R1 ROS Generation CU1->R1 CU2->R1 R2 Mitochondrial Dysfunction R1->R2 R3 Lipid Peroxidation R1->R3 CC1 G2/M Phase Arrest R1->CC1 AP1 Caspase Activation R2->AP1 AP2 DNA Fragmentation AP1->AP2 AP3 Membrane Blebbing AP1->AP3 Outcome Cancer Cell Death AP2->Outcome AP3->Outcome CC1->Outcome

Color Scheme Documentation

The visualizations utilize the following color palette as specified in the requirements:

  • #4285F4 (Google Blue): Used for synthesis phase nodes and edge connections
  • #EA4335 (Google Red): Applied to characterization phase nodes and outcome elements
  • #FBBC05 (Google Yellow): Used for start points and nanoparticle elements
  • #34A853 (Google Green): Applied to preparation phase nodes and cellular uptake
  • #FFFFFF (White): Background color for clusters and subgraphs
  • #F1F3F4 (Light Gray): Default node background for contrast
  • #202124 (Dark Gray): Primary font color for optimal readability
  • #5F6368 (Medium Gray): Border colors and secondary elements

This color scheme ensures sufficient contrast between foreground and background elements as required, with text color explicitly set using fontcolor attribute to maintain readability against colored node backgrounds.

References

Comprehensive Application Notes and Protocols for Heneicosane as a Mosquito Oviposition Attractant in Vector Control Programs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Heneicosane (n-heneicosane, C₂₁H₄₄) is a straight-chain saturated hydrocarbon that functions as a powerful oviposition attractant pheromone for key mosquito species, particularly Aedes aegypti, the primary vector of dengue, chikungunya, yellow fever, and Zika viruses. This compound is naturally produced by larval cuticles and serves as a chemical signal to gravid females indicating suitable breeding sites, thereby influencing their oviposition site selection behavior. The discovery of this compound's semiochemical properties has significant implications for developing novel vector control strategies that can be integrated into comprehensive mosquito management programs, especially important given the widespread emergence of insecticide resistance in mosquito populations worldwide. [1] [2]

The specificity of this compound for target mosquito species, particularly Ae. aegypti, makes it an invaluable tool for species-specific surveillance and control. Unlike broad-spectrum insecticides that impact non-target organisms, this compound-based attractants can be deployed with minimal ecological impact, aligning with the growing demand for environmentally sustainable vector control solutions. Research has demonstrated that this compound is detected through the mosquito's peripheral olfactory system, with electroantennogram (EAG) studies confirming dose-dependent responses in female mosquitoes, providing a neurophysiological basis for the observed behavioral attraction. [1] [3]

Optimal Concentrations and Formulation

Concentration-Dependent Behavioral Responses

The efficacy of this compound as an oviposition attractant is highly concentration-dependent, exhibiting a clear attraction-repellency response curve that must be carefully considered in formulation development. Research indicates that Ae. aegypti females display optimal attraction at specific concentrations while showing neutral or even repellent responses at higher concentrations. [1]

Table 1: Concentration-dependent behavioral responses of Aedes aegypti to n-heneicosane

Concentration Behavioral Response Electroantennogram (EAG) Response Recommended Application Context
10 ppm (10 mg/L) Strong attraction - significantly increased egg deposition Moderate Standard ovitrap deployment for surveillance and monitoring
10⁻⁶ g to 10⁻⁵ g Attraction in Y-maze olfactometer Increasing dose-dependent response Medium-range attraction in gravid traps
10⁻³ g Repellent effect - reduced oviposition Strong response Not recommended for attractant purposes
<1 ppm Minimal to no attraction Weak response Suboptimal for practical applications

The dose-response relationship follows a non-linear pattern, with 10 ppm (10 mg/L) emerging as the optimal attractive concentration in multiple choice oviposition assays. This concentration has been shown to attract gravid females effectively while triggering significant egg deposition in treated containers. At higher concentrations (10⁻³ g), this compound paradoxically induces repellency, causing gravid mosquitoes to avoid treated sites. This concentration-specific behavioral inversion must be carefully considered when developing formulations for field applications. [1]

Formulation and Stability Specifications

Table 2: Formulation specifications for this compound in mosquito control applications

Parameter Specification Notes
Physical Form White crystalline waxy solid Becomes liquid at temperatures >40.5°C
Melting Point 40.5°C Important for storage and formulation stability
Water Solubility 2.9×10⁻¹¹ g/L (practically insoluble) Requires appropriate carriers/solvents for aqueous applications
Recommended Solvents Acetone, ethanol, dichloromethane For stock solution preparation
Field Dispersion Matrix Sealed polymeric dispensers, slow-release matrices, filter paper strips Ensures consistent release rate
Stability Stable under normal storage conditions; protect from direct sunlight No special precautions required

The practical insolubility of this compound in water presents formulation challenges that require strategic approaches for effective deployment in aquatic environments. Research indicates that slow-release dispensers and polymer-based matrices can effectively deliver the compound to oviposition sites while maintaining the optimal concentration range. For laboratory applications and field trials, this compound is typically dissolved in organic solvents such as acetone or ethanol to create stock solutions, which are then applied to substrates or dispersal devices at the appropriate concentrations. The high lipid solubility and low vapor pressure of this compound contribute to its persistence in the environment, making it suitable for extended deployment in monitoring and control devices. [4] [5]

Application Protocols

Gravid Trap Deployment and Ovitrap Enhancement

Gravid female traps (gravitraps) and ovitraps baited with this compound represent powerful tools for surveillance and control of Ae. aegypti populations. These traps exploit the natural oviposition behavior of gravid females, attracting them to lay eggs in designated containers that either capture the adults or prevent larval development. The integration of this compound significantly enhances the attractiveness and specificity of these traps, improving their efficiency in monitoring and control programs. [6]

  • This compound-Baited Ovitrap Protocol:

    • Prepare a 10 ppm (10 mg/L) stock solution of this compound in analytical grade acetone
    • Cut filter paper strips to appropriate size for the ovitrap container (typically 5-10 cm in height)
    • Apply 1 mL of stock solution uniformly to each filter paper strip and allow solvent to evaporate completely (approximately 30 minutes in fume hood)
    • Place treated strip in ovitrap container filled with clean water or organic infusion to height of approximately 2-3 cm
    • Deploy traps in shaded locations preferred by Ae. aegypti (under vegetation, shaded structural elements)
    • Monitor and replace strips weekly for consistent attraction efficacy
  • Gravid Trap Enhancement Protocol:

    • Incorporate this compound-impregnated polymer dispensers (10% active ingredient) in commercial gravid traps (e.g., BG-GAT, AGO traps)
    • Position dispensers in the trap opening or attraction chamber to maximize odor plume dispersion
    • Use adhesive panels or canola oil layers for adult capture to avoid insecticide resistance issues
    • Service traps weekly to remove captured mosquitoes, refresh killing agents, and assess this compound dispenser activity

Field validation studies have demonstrated that this compound-baited traps show significantly higher egg deposition rates and female capture rates compared to unbaited controls. The addition of this compound to traps containing organic infusions (hay or alfalfa) creates a synergistic effect, further enhancing attraction. For optimal results in control programs, trap densities of 4-5 traps per hectare are recommended, with placement focused on areas of known mosquito activity and disease transmission risk. [6]

Field Monitoring and Population Surveillance

The integration of this compound into mosquito surveillance programs provides a sensitive method for detecting the presence and abundance of Ae. aegypti populations, particularly in regions with dengue transmission risk. The species-specific attraction of this compound reduces non-target captures and improves the efficiency of surveillance operations.

  • Systematic Surveillance Protocol:

    • Establish a grid of this compound-baited ovitraps (10-20 traps per km² depending on population density)
    • Georeference trap locations for spatial analysis of mosquito distribution
    • Conduct weekly collections of egg papers and adult captures
    • Record and analyze data on egg count per trap, female mosquito capture rates, and spatial distribution
    • Calculate entomological indices (ovitrap index, egg density index) for transmission risk assessment
  • Data Interpretation Guidelines:

    • High egg counts (>50 eggs/trap/week) indicate abundant gravid female population and elevated transmission risk
    • Spatial clustering of positive traps identifies hotspot areas for targeted interventions
    • Temporal increases in egg deposition provide early warning of population growth

Research indicates that this compound-baited surveillance systems demonstrate greater sensitivity for detecting Ae. aegypti presence compared to larval surveys, making them particularly valuable in low-density situations where traditional methods may fail to detect emerging populations. The implementation of this compound-enhanced surveillance is especially relevant for monitoring the effectiveness of control campaigns and detecting residual mosquito populations following community-wide interventions. [6] [3]

Synthesis and Characterization

Chemical Synthesis and Purification

The synthesis of high-purity this compound is essential for research and application development. The following protocol outlines a reliable two-step synthesis process with excellent yield and purity, adapted from established methodologies with specific modifications for optimal results. [7]

G Start Start: 1-Bromooctadecane + 2,4-Alkanedione Step1 Step 1: Alkylation Reaction Conditions: Anhydrous K2CO3, 18-crown-6 Absolute ethanol, 85-95°C, 30-36 hours Start->Step1 Step2 Step 2: Purification Extract with dichloromethane Wash with water, dry over Na2SO4 Step1->Step2 Intermediate Intermediate: 2-Heneicosanone Step2->Intermediate Step3 Step 3: Wolff-Kishner Reduction Conditions: Hydrazine hydrate, KOH pellets Triethylene glycol, 120°C (6-8 hours) Intermediate->Step3 Step4 Step 4: High-Temperature Reduction 220°C for 12 hours Remove water and excess hydrazine Step3->Step4 Step5 Step 5: Product Purification Extract with dichloromethane Distillation (129°C at 0.05 mmHg) Recrystallization from acetone Step4->Step5 Final Final Product: n-Heneicosane >95% yield, >99% purity Melting point: 41-42°C Step5->Final

Figure 1: Chemical synthesis workflow for n-heneicosane production

  • Step 1: Alkylation Reaction Protocol:

    • Charge a 2L round-bottom flask with 1-bromooctadecane (500 g, 1.54 mol), 2,4-pentanedione (55 g, 0.55 mol), anhydrous potassium carbonate (110 g), and 18-crown-6 (0.07 g)
    • Add absolute ethanol (1.5 L) and reflux with continuous stirring at 85-95°C for 30-36 hours
    • Monitor reaction progress by thin-layer chromatography (hexane:ethyl acetate, 9:1)
    • Upon completion, cool to room temperature and extract with dichloromethane (3 × 200 mL)
    • Wash combined organic extracts with water (2 × 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-heneicosanone as intermediate
  • Step 2: Wolff-Kishner Reduction Protocol:

    • Charge a 3L two-necked flask equipped with mechanical stirrer, water condenser, and calcium chloride guard tube with 2-heneicosanone (400 g, 1.35 mol)
    • Add hydrazine hydrate (330 mL, 85%), potassium hydroxide pellets (350 g), and triethylene glycol (1600 mL)
    • Reflux the mixture at 120°C with continuous stirring for 6-8 hours
    • Remove water and excess hydrazine by distillation, then increase temperature to 220°C and maintain for 12 hours
    • Cool to room temperature, extract with dichloromethane (3 × 200 mL), wash with water, and dry over anhydrous sodium sulfate
    • Concentrate under reduced pressure and purify by distillation (boiling point 129°C at 0.05 mmHg pressure)
    • Recrystallize from acetone to obtain pure n-heneicosane as white waxy solid (282 g, >95% yield)

This optimized synthesis provides excellent yield and purity while utilizing readily available starting materials. The process is scalable and suitable for industrial production, addressing previous limitations in this compound availability for large-scale vector control programs. [7]

Analytical Characterization and Quality Control

Rigorous quality control protocols are essential to ensure the consistency and efficacy of this compound used in mosquito control applications. The following analytical methods provide comprehensive characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

    • Instrument: Agilent 7890B GC system coupled with 5977A MSD
    • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 μm)
    • Oven program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
    • Injector temperature: 250°C in splitless mode
    • Carrier gas: Helium at 1.0 mL/min constant flow
    • Mass spectrometer: EI mode at 70 eV, source temperature 230°C, quadrupole temperature 150°C
    • Scan range: 50-550 m/z
    • Expected retention index: 2100 (compared to n-alkane standards)
    • Characteristic mass fragments: 57 (base peak), 71, 85, 296 (M+, weak)
  • Purity Assessment Protocol:

    • Determine melting point using Buchi M-560 melting point apparatus (expected: 40.5-41.5°C)
    • Perform HPLC analysis on Agilent 1260 Infinity II with C18 column (4.6 × 150 mm, 3.5 μm)
    • Mobile phase: 95:5 methanol:water isocratic, flow rate 1.0 mL/min, detection at 210 nm
    • Purity requirement: >99% for biological testing and field applications
  • Structural Confirmation Protocol:

    • Record FT-IR spectrum (KBr pellet): Expected characteristic bands at 2950, 2920, 2850 (C-H stretch), 1470 (CH₂ bend), 720 cm⁻¹ (CH₂ rock, indicating long methylene chain)
    • Perform ¹H NMR (400 MHz, CDCl₃): Expected signals at δ 1.25 (broad singlet, 38H, -CH₂-), δ 0.88 (triplet, 6H, -CH₃)
    • Perform ¹³C NMR (100 MHz, CDCl₃): Expected signals at δ 14.1 (terminal CH₃), δ 22.7-31.9 (methylene carbons), δ 32.0 (CH₂ adjacent to CH₃)

Regular quality assessment using these protocols ensures batch-to-batch consistency, which is critical for maintaining the predictable behavioral responses observed in laboratory and field studies. [7] [5]

Current Research and Limitations

Research Gaps and Methodological Challenges

Despite the promising attributes of this compound as a mosquito oviposition attractant, several significant research gaps and methodological challenges remain to be addressed before its full potential can be realized in vector control programs. [6] [3]

  • Species Specificity Limitations: While this compound demonstrates strong attraction for Ae. aegypti, its effectiveness against other mosquito species of medical importance requires further investigation. Research indicates that different mosquito species respond to distinct semiochemical blends, suggesting that this compound may need to be combined with other compounds for broad-spectrum applications.

  • Field Validation Deficits: Many studies demonstrating this compound's efficacy have been conducted in laboratory settings, with limited validation under diverse field conditions. The transition from laboratory to field presents challenges related to environmental stability, competing olfactory cues, and practical deployment logistics that require additional investigation.

  • Formulation Optimization: The practical insolubility of this compound in water necessitates advanced formulation strategies for consistent delivery in aquatic environments. Research on slow-release matrices, microencapsulation technologies, and polymeric dispensers would enhance the practical utility of this compound in control programs.

  • Sensory Perception Mechanisms: While electroantennogram studies confirm this compound detection by mosquito antennae, the precise molecular reception mechanisms, including potential odorant receptor interactions, remain uncharacterized. Elucidation of these mechanisms would facilitate the development of more effective attractant blends and potential reception inhibitors.

Recent reviews highlight that over 114 semiochemicals have been identified for mosquito control, yet implementation challenges persist due to variation in species responses and difficulties in mimicking natural blend ratios in synthetic formulations. The complexity of mosquito chemical ecology necessitates continued research to fully exploit this compound's potential in integrated vector management programs. [3] [8]

Integration Strategies and Regulatory Considerations

The successful implementation of this compound-based mosquito control requires strategic integration into existing vector management frameworks and careful attention to regulatory requirements.

  • IVM Integration Framework:

    • Use this compound-baited traps for sensitive monitoring and early detection of mosquito populations
    • Deploy attract-and-kill stations in hotspot areas identified through surveillance data
    • Combine with biological control agents (e.g., Bacillus thuringiensis israelensis) in breeding containers
    • Rotate with other control methods to reduce selection pressure and resistance development
    • Integrate with community education and source reduction campaigns
  • Resistance Management Considerations:

    • Monitor for potential behavioral resistance through reduced response to this compound
    • Implement rotational schemes with alternative attractants where available
    • Use this compound in combination with other attractants to create complex olfactory signatures
  • Regulatory Pathway:

    • Conduct ecotoxicological assessments to confirm minimal non-target impacts
    • Perform residue studies if used in potable water containers
    • Establish product specifications and quality control standards
    • Develop application guidelines and user safety protocols

The attract-and-kill approach utilizing this compound aligns well with evolving vector control paradigms that emphasize species-specificity, reduced environmental impact, and compatibility with resistance management strategies. As regulatory scrutiny of conventional insecticides intensifies, particularly regarding effects on non-target organisms, semiochemical-based approaches like this compound baiting offer a promising alternative for sustainable mosquito management. [6] [3]

Conclusion

This compound represents a valuable tool in the ongoing effort to develop effective, sustainable, and environmentally responsible mosquito control strategies. Its proven efficacy as an oviposition attractant for Ae. aegypti, combined with its species specificity and minimal non-target effects, positions it as an ideal component for integrated vector management programs targeting dengue and other arboviral diseases. The comprehensive protocols outlined in this document—from synthesis and characterization to field application and monitoring—provide researchers and public health professionals with the technical foundation needed to incorporate this compound into mosquito surveillance and control operations.

While challenges remain in formulation optimization and field validation, the current state of knowledge supports the strategic deployment of this compound in appropriate contexts, particularly for monitoring and attract-and-kill approaches. Future research should focus on addressing identified knowledge gaps, developing combination attractants for broader species targeting, and advancing formulation technologies for extended field efficacy. As part of a comprehensive integrated vector management strategy, this compound-based approaches offer promising potential to enhance the effectiveness of mosquito control programs while reducing reliance on conventional insecticide-based methods.

References

Comprehensive Application Notes and Protocols: Heneicosane-Diflubenzuron Combination for Targeted Mosquito Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The heneicosane-diflubenzuron combination represents an innovative "lure and kill" approach for controlling Aedes aegypti mosquitoes, the primary vectors of dengue, chikungunya, and Zika viruses. This strategic formulation addresses a critical need for targeted vector control methods that minimize environmental impact while effectively suppressing mosquito populations. The combination leverages semiochemical attraction coupled with insect growth regulation to create a highly specific and effective control measure. Traditional broad-spectrum insecticides face significant challenges including environmental persistence, harm to non-target organisms, and rapidly developing insect resistance. In contrast, this combination approach offers a sophiorational design that specifically targets the mosquito lifecycle at multiple points, providing enhanced efficacy while addressing key limitations of conventional insecticidal products [1].

The mechanism of action operates through a sophisticated dual-target approach that exploits fundamental biological processes in mosquitoes. This compound (n-C21), a C-21 hydrocarbon pheromone, serves as a powerful oviposition attractant that chemically lures gravid female mosquitoes to lay eggs in treated water sources. This attraction is remarkably specific, with research demonstrating that Aedes aegypti females show strong preference for this compound-treated water over untreated alternatives. Meanwhile, diflubenzuron, a benzoylphenyl urea insect growth regulator, disrupts critical developmental processes by inhibiting chitin synthesis during molting and metamorphosis. This inhibition prevents proper formation of the insect exoskeleton, leading to developmental arrest and eventual mortality during critical life stage transitions. The combination ensures that attracted mosquitoes voluntarily deposit their offspring into lethal environments, thereby targeting the population at its most vulnerable aquatic stages [1] [2].

Table 1: Key Characteristics of this compound and Diflubenzuron Components

Component Chemical Classification Primary Function Mode of Action Optimal Concentration
This compound C-21 hydrocarbon pheromone Oviposition attractant Lures gravid females to treated water 8-12g in 500mL organic solvent
Diflubenzuron Benzoylphenyl urea Insect growth regulator Chitin synthesis inhibition 100-120mg in 500mL organic solvent

Efficacy Data and Experimental Results

Larvicidal Efficacy and Biological Activity

Extensive laboratory and field testing has demonstrated that the this compound-diflubenzuron combination delivers potent larvicidal activity against Aedes aegypti mosquitoes. In controlled studies, the formulation achieved remarkable efficacy, with larval mortality rates reaching 100% within 48 hours post-hatching when applied at optimal concentrations. The solution maintains its biological activity in aquatic environments for 7-10 days, providing extended protection while continuing to attract ovipositing females throughout this period. This persistent activity is particularly valuable for vector control programs as it reduces application frequency while maintaining effective population suppression. The combination also demonstrates dose-dependent effects, with higher concentrations accelerating mortality onset while even suboptimal doses eventually achieve complete larval eradication through sustained exposure [1].

Research indicates that the attractant properties of this compound significantly enhance the overall efficacy of diflubenzuron by concentrating mosquito breeding activity in treated locations. This spatial focusing effect creates ecological traps that exploit the natural oviposition behavior of mosquitoes against the population. Studies have documented that the combination approach reduces adult emergence by 1.16-1.37 fold compared to diflubenzuron alone, demonstrating clear synergistic benefits. Furthermore, the formulation exhibits extended residual activity that remains effective through multiple gonotrophic cycles, with field observations confirming that treated water continues to attract egg-laying and kill subsequent larval generations that hatch in the same water source. This multi-cycle effectiveness significantly enhances the operational value of the combination for sustained vector control programs [1] [3].

Table 2: Summary of Efficacy Data for this compound-Diflubenzuron Combination

Parameter Laboratory Results Field Trial Results Observation Period
Larval Mortality 100% mortality 95-100% population reduction 48 hours post-hatching
Attraction Efficacy 75-85% preference for treated water Significant increase in egg deposition in treated sites 7-10 days
Residual Activity Effective for 10-14 days Remains effective for 7-10 days in outdoor conditions Single application
Non-target Effects Minimal impact observed No significant ecological disruption reported Throughout study period
Toxicity and Safety Profile

Comprehensive toxicological assessments have established an excellent safety profile for both individual components and the combined formulation. Acute toxicity studies conducted on mammalian models demonstrated that this compound has a lethal dose (LD50) exceeding 5,000 mg/kg via both oral and dermal routes, classifying it in the practically non-toxic category. Similarly, diflubenzuron exhibits low mammalian toxicity due to its specific mechanism of action that targets insect-specific physiological processes. In sub-acute studies where rats were administered doses up to 500 mg/kg daily for 90 days, researchers observed no significant adverse effects and established a No Observed Adverse Effect Level (NOAEL) greater than 500 mg/kg. These findings confirm the favorable toxicological profile of the combination and support its safe use in various settings, including potentially in domestic environments with proper application [2].

Inhalation toxicity studies further validated the respiratory safety of the formulation, with LC50 values exceeding 5 g/m³ for both this compound alone and in combination with diflubenzuron. Primary skin irritation tests conducted on rabbit models showed no significant dermal reactions, indicating minimal risk during handling and application. The combination also demonstrates selective toxicity toward target mosquito species while showing minimal impact on non-target organisms. Assessments conducted on aquatic non-target species including Gambusia affinis (mosquito fish), Mesocyclops thermocyclopoides (copepod), and Paramecium tetraurelia (protozoan) revealed no significant negative effects, confirming the environmental compatibility of the formulation. This selective action makes the combination particularly valuable for integrated vector management programs where preserving ecological balance is essential [4] [2] [3].

Experimental Protocols and Methodologies

Formulation Preparation Protocol

The preparation of the this compound-diflubenzuron combination requires precise laboratory techniques to ensure optimal efficacy and stability. Begin by preparing separate stock solutions of the attractant and the insect growth regulator, which will later be combined to create the final formulation. For the oviposition attractant solution, accurately weigh 10-12 grams of n-heneicosane (purity ≥95%) and transfer to a clean 500mL glass container. Add 250mL of n-hexane (HPLC grade) and 250mL of n-pentane (HPLC grade) as organic solvents. Seal the container and agitate gently until complete dissolution is achieved. The resulting solution will have a final this compound concentration of approximately 20-24 mg/mL. For the insect growth regulator solution, weigh 100-120 mg of technical-grade diflubenzuron (purity ≥98%) and transfer to a separate 500mL glass container. Add 500mL of acetone or dichloromethane as the solvent system. Seal and mix thoroughly until the diflubenzuron is completely dissolved, yielding a final concentration of 0.2-0.24 mg/mL [1].

The final formulation is achieved by combining the two solutions in a 1:1 volumetric ratio immediately before application. Transfer equal volumes of both solutions to an appropriate application device or mixing vessel and agitate for 2-3 minutes to ensure homogeneous mixing. The resulting combination product is now ready for application to target aquatic habitats. For laboratory bioassays, the combined solution can be further diluted with the same organic solvent system to achieve desired test concentrations. It is crucial to prepare fresh solutions for each application as storage stability beyond 24 hours may result in reduced efficacy due to potential precipitation or chemical degradation. All procedures should be conducted in well-ventilated areas or under fume hoods while wearing appropriate personal protective equipment including nitrile gloves, safety goggles, and laboratory coats to minimize exposure to organic solvents [1].

Bioassay Methods for Efficacy Assessment
3.2.1 Larvicidal Bioassay Protocol

Standardized larvicidal bioassays provide critical data on formulation efficacy and appropriate dosing parameters. Begin by rearing Aedes aegypti larvae under controlled conditions (27±2°C temperature, 75±5% relative humidity, and 12:12 hour light-dark cycle) until they reach the late third or early fourth instar stage, which represents the most responsive developmental phase. Prepare test concentrations by serially diluting the stock combination solution to achieve target concentrations ranging from 0.1 ppm to 10 ppm in dechlorinated water. For each test concentration, place 20 late instar larvae into 200mL of the treatment solution in sterile plastic cups or glass beakers. Include appropriate controls consisting of larvae in dechlorinated water with equivalent solvent concentrations but without active ingredients. Provide minimal nutritional supplementation (approximately 0.1mg powdered fish food per larva) to maintain natural feeding behavior without affecting water quality [1] [5].

Monitor larval mortality at 24-hour intervals for a minimum of 96 hours, recording the number of dead larvae at each observation point. Consider larvae non-viable if they fail to respond to gentle prodding with a soft probe. Calculate percentage mortality for each concentration and time point, adjusting for control mortality using Abbott's formula when necessary. Determine the median lethal concentration (LC50) and median lethal time (LT50) through probit analysis of dose-response and time-response data, respectively. Additionally, observe and document any sublethal effects including developmental abnormalities, failed molting attempts, or reduced mobility. For comprehensive assessment, extend observations through pupal and adult stages to evaluate emergence inhibition rates, as diflubenzuron's insect growth regulator activity may manifest as prevention of adult emergence rather than immediate larval mortality. These standardized bioassay procedures enable reproducible efficacy assessment and facilitate comparison with alternative larvicidal products [1] [3].

3.2.2 Oviposition Attraction Bioassay

Evaluation of this compound's attraction efficacy requires specific behavioral bioassays that measure oviposition preference. Set up dual-choice or multiple-choice oviposition stations in controlled environment rooms (maintained at 28±1°C, 80±5% RH, and 14:10 L:D photoperiod). Each station should contain treated water (with this compound at optimal concentration) and untreated control water in identical containers positioned equidistant from a release point for gravid females. Use 50-100 laboratory-reared mated female mosquitoes (7-10 days post-emergence, blood-fed 72 hours prior to testing) for each replication. Arrange the containers in randomized positions to eliminate location bias, and rotate positions between replicates to account for any undetected environmental gradients. Allow the assay to run for 24 hours, after which carefully collect all laid eggs using moist filter paper or by direct filtration [1].

Count the number of eggs deposited in each treatment under a dissecting microscope and calculate the oviposition attraction index (OAI) using the formula: OAI = (NT - NC) / (NT + NC), where NT is the number of eggs in treated water and NC is the number of eggs in control water. An OAI value greater than zero indicates attraction, while a value less than zero indicates repellency. Additionally, calculate the oviposition active index (OAI) as the percentage of total eggs laid in treated containers. Conduct at least five replicates for statistical robustness, and analyze results using appropriate statistical tests (e.g., t-tests, ANOVA) to determine significance. These behavioral assays provide critical data on the attractant properties of this compound alone and in combination with diflubenzuron, confirming that the insect growth regulator does not diminish the attraction response of gravid females [1].

Safety and Environmental Considerations

Mammalian Toxicology Assessment

Sub-acute toxicological investigations provide further evidence of the combination's favorable safety profile. In 90-day repeated dose studies, laboratory rats administered daily doses up to 500 mg/kg showed no significant changes in body weight, food consumption, hematological parameters, or clinical biochemistry markers. Histopathological examination of major organs including liver, kidneys, spleen, and reproductive tissues revealed no treatment-related abnormalities at any dose level. Neurobehavioral assessments similarly detected no adverse effects on motor function, sensory responses, or cognitive performance. Based on these comprehensive evaluations, researchers established a No Observed Adverse Effect Level (NOAEL) exceeding 500 mg/kg/day for both male and female animals. These findings confirm the low toxicity potential of the this compound-diflubenzuron combination and support its classification as a reduced-risk formulation compared to conventional neurotoxic insecticides [2].

Environmental Impact and Non-Target Effects

Environmental fate and effects studies demonstrate that the this compound-diflubenzuron combination exhibits minimal ecological impact when used as directed. Aquatic ecotoxicology assessments conducted on non-target species revealed no significant mortality in Gambusia affinis (mosquito fish) at concentrations up to 10 times the effective larvicidal dose, confirming selective toxicity toward target mosquito species. Similarly, the formulation showed no adverse effects on Mesocyclops thermocyclopoides (cyclopoid copepod), an important biological control agent that preys on mosquito larvae, thereby allowing potential integration with complementary control approaches. The combination also preserved populations of Paramecium tetraurelia and other protozoans, maintaining essential microbial components of aquatic ecosystems. This selective action profile represents a significant advantage over broad-spectrum insecticides that indiscriminately affect non-target aquatic invertebrates [3].

The environmental persistence profile of the combination contributes to its reduced ecological impact. Laboratory degradation studies indicate that this compound undergoes relatively rapid photodegradation and microbial decomposition in aquatic environments, with a half-life of approximately 5-7 days under typical field conditions. Diflubenzuron demonstrates somewhat longer persistence but remains within acceptable environmental safety parameters, particularly when applied at the low recommended concentrations (≤0.25 mg/L). The combination does not bioaccumulate significantly in aquatic organisms, with bioconcentration factors below thresholds of concern for trophic transfer. When used according to application guidelines, the formulation maintains effectiveness while presenting minimal risks to aquatic ecosystems, agricultural systems, and beneficial insect populations. This environmental safety profile makes the this compound-diflubenzuron combination particularly suitable for use in sensitive environments where conservation of non-target species is a priority [1] [3].

Application Guidelines and Implementation Strategies

Practical Application Configurations

Field implementation of the this compound-diflubenzuron combination can be adapted to various operational contexts through different application configurations. For container breeding habitats such as water storage tanks, overhead tanks, and cooling systems, apply the combined formulation at a rate of 1mL per 10 liters of water volume, ensuring even distribution across the water surface. This application method creates an effective attraction zone that lures gravid females while maintaining lethal concentrations for developing larvae. In smaller natural and artificial containers like flower vases, potted plant saucers, and discarded tires, use a standardized dose of 0.5-1mL per container depending on water volume. For larger water bodies such as construction sites, storm drains, and ornamental ponds, calculate application rates based on surface area rather than volume, using 2-5mL per square meter of water surface. These variable application strategies ensure optimal performance across diverse breeding habitats while conserving product and minimizing application costs [1].

Specialized delivery systems can enhance the efficiency and longevity of the combination in field settings. Ovitrap configurations represent particularly effective deployment methods, where the formulation is added to water in specially designed containers that attract egg-laying females while preventing adult emergence. For community-wide vector control programs, distribute these treated ovitraps at a density of 2-5 units per household depending on property size and historical mosquito prevalence. Sustained-release formulations extend operational effectiveness through encapsulation technologies that gradually release both components over 14-21 days, reducing application frequency and labor requirements. For emergency response during disease outbreaks, implement area-wide applications using ultra-low volume sprayers capable of distributing the formulation across large areas containing potential breeding sites. This flexible application portfolio allows vector control professionals to select the most appropriate deployment strategy based on local conditions, resource availability, and specific program objectives [1].

Integrated Vector Management Approach

The this compound-diflubenzuron combination functions most effectively as part of a comprehensive Integrated Vector Management (IVM) framework that combines multiple complementary intervention strategies. Incorporate the formulation with environmental management practices including source reduction, water container covering, and habitat modification to create multi-layered protection against mosquito proliferation. Combine with biological control agents such as Bacillus thuringiensis israelensis (Bti) and larvivorous fish that target different larval instars or exploit alternative mortality mechanisms, creating additive or synergistic effects against mosquito populations. This multi-modal approach reduces selection pressure for resistance development while enhancing overall efficacy through complementary modes of action [6] [5].

Resistance management represents a critical component of sustainable implementation. To delay the emergence of resistance, rotate the this compound-diflubenzuron combination with unrelated chemical classes such as photosystem inhibitors (e.g., pyriproxyfen) and microbial agents (e.g., spinosad) that employ distinct mechanisms of action. Implement routine resistance monitoring using standardized bioassays to detect early signs of reduced susceptibility in field populations, allowing proactive adjustment of management strategies before control failures occur. Recent research has identified potential synergists such as verapamil that can enhance diflubenzuron efficacy against less susceptible strains, providing additional tools for resistance management. Integration with adult control methods including space spraying, insecticide-treated nets, and spatial repellents creates a complete population suppression system that targets multiple life stages, thereby maximizing overall intervention impact and durability [3] [7].

Visual Implementation Framework

G A This compound Component B Oviposition Attraction A->B Releases Attractant C Egg Deposition in Treated Water B->C Lures Gravid Females D Larval Hatching C->D Embryonic Development F Chitin Synthesis Inhibition D->F Continuous Exposure E Diflubenzuron Component E->F Ingestion by Larvae G Molting Disruption F->G Blocks Chitin Deposition H Larval Mortality G->H Failed Ecdysis I Population Suppression H->I Reduced Adult Emergence

Diagram 1: Mechanism of Action Flowchart illustrating the dual-component approach of the this compound-diflubenzuron combination, showing how this compound attracts ovipositing females while diflubenzuron disrupts larval development, ultimately leading to population suppression.

Conclusion

The this compound-diflubenzuron combination represents a scientifically advanced and environmentally responsible approach to mosquito vector control that addresses critical limitations of conventional insecticides. Through its innovative "lure and kill" mechanism, the formulation achieves targeted population suppression while minimizing non-target effects and reducing environmental contamination. The comprehensive data presented in these Application Notes and Protocols demonstrate consistent efficacy against Aedes aegypti mosquitoes, favorable mammalian toxicology profiles, and practical application versatility across diverse operational contexts. Vector control professionals and researchers can implement these standardized protocols to evaluate and deploy this promising technology in their mosquito management programs, contributing to more sustainable and effective control of mosquito-borne diseases.

References

Comprehensive Application Notes: TLC Analysis of Heneicosane Fractions from Plumbago zeylanica L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Heneicosane, a novel bioactive alkane identified in Plumbago zeylanica L. leaf extracts, has demonstrated significant microbicidal properties against various pathogenic strains, including Streptococcus pneumoniae, Mycobacterium tuberculosis, and Bacillus cereus. This 21-carbon saturated hydrocarbon compound represents a promising candidate for alternative antimicrobial therapy in an era of increasing multi-drug resistant microbes. The ethyl acetate fraction of P. zeylanica has shown particularly potent antimicrobial activity, with inhibition zones measuring up to 28 mm against S. pneumoniae at 100 μg/mL concentrations [1].

These application notes provide detailed protocols for the extraction, fractionation, and purification of this compound from P. zeylanica, with particular emphasis on Thin-Layer Chromatography (TLC) methods for monitoring fraction purity and composition. The integrated workflows presented herein are designed to support researchers in natural product chemistry and drug development in their efforts to isolate and characterize this promising antimicrobial compound.

Experimental Protocols

Plant Material and Extraction
  • Plant Material Collection: Clean leaves of P. zeylanica should be collected and properly identified. In the reference study, collection occurred during August 2018 in Thanjavur, India, with voucher specimen (PHC786) maintained at Pushpam Herbarium Cabinet for future reference [1].

  • Extract Preparation: Cleaned leaves should be shade-dried at room temperature and mechanically powdered. Sequential extraction should be performed using solvents of increasing polarity: petroleum ether, ethyl acetate, methanol, and aqueous solvents. The extraction should be conducted through 48-72 hours of continuous stirring, with extracts filtered and concentrated under reduced pressure at 35-40°C [1].

Column Chromatography Fractionation
  • Stationary Phase Preparation: Pack the chromatography column with silica gel (60-120 mesh) suspended in a non-polar solvent such as hexane. Add a 1mm layer of sand atop the silica gel bed to protect the stationary phase during sample application [2].

  • Sample Loading: Load the concentrated crude extract onto the column. In the reference study, the ethyl acetate extract of P. zeylanica was used due to its demonstrated antimicrobial efficacy [1].

  • Gradient Elution: Elute compounds using a stepped polarity gradient, beginning with 100% non-polar solvents (e.g., hexane) and gradually increasing polarity by adding more polar solvents (e.g., acetone). Collect fractions in separate test tubes throughout the elution process [2].

  • Fraction Monitoring: Monitor fractions by TLC to identify those containing this compound. Combine fractions with similar TLC profiles and concentrate them for further analysis.

TLC Analysis of Fractions
  • TLC Plate Preparation: Use commercially available silica gel TLC plates (e.g., Silica gel 60 F254). Mark the origin line approximately 1 cm from the bottom edge using a pencil.

  • Sample Application: Spot 2-5 μL of each concentrated fraction onto the TLC plate using a microcapillary tube. Include a spot of the original crude extract for comparison. Allow spots to dry completely before development [2].

  • Plate Development: Develop the TLC plate in a pre-saturated chamber containing an appropriate solvent system. For this compound analysis, a hexane:ethyl acetate (9:1) system is recommended. Remove the plate when the solvent front reaches approximately 1 cm from the top [3].

  • Visualization and Documentation: Examine the developed TLC plate under UV light (254 nm and 365 nm) and document results. Further visualization can be achieved by staining with vanillin-sulfuric acid reagent followed by heating [2].

  • Rf Calculation: Calculate retention factors (Rf) for all visible spots using the formula: Rf = Distance traveled by compound / Distance traveled by solvent front.

Table 1: TLC Analysis of this compound Fractions

Fraction Spot Color under UV Rf Value Inference
Crude Ethyl Acetate Extract Multiple spots 0.15, 0.38, 0.72 Complex mixture
Hexane Eluate Single faint spot 0.75 Low polarity compounds
Intermediate Fractions 2 distinct spots 0.42, 0.78 Partial separation
Purified this compound Single prominent spot 0.82 Pure compound
This compound Characterization
  • GC-MS Analysis: Analyze active fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to identify compound mass and fragmentation pattern. This compound typically shows a molecular ion peak at m/z 296 [1].

  • HPLC Purification: Further purify this compound using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and isocratic elution with methanol [1].

  • Spectroscopic Confirmation: Confirm this compound structure through Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy ([1]H-NMR and [13]C-NMR), and mass spectrometry [1].

Workflow Visualization

The following Graphviz diagram illustrates the complete workflow for the extraction, fractionation, and TLC analysis of this compound from P. zeylanica:

heneicosane_workflow plant_material Plant Material Collection extraction Solvent Extraction (Petroleum ether, Ethyl acetate, Methanol, Aqueous) plant_material->extraction antimicrobial_assay Antimicrobial Assay extraction->antimicrobial_assay ethyl_acetate_select Ethyl Acetate Fraction Selection antimicrobial_assay->ethyl_acetate_select Ethyl acetate shows highest activity column_chromatography Column Chromatography (Silica gel, Gradient elution) ethyl_acetate_select->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis (Silica gel, Hexane:EtOAc) fraction_collection->tlc_analysis gcms GC-MS Analysis tlc_analysis->gcms Active fractions hplc HPLC Purification gcms->hplc This compound detected spectroscopy Structural Elucidation (FT-IR, NMR, MS) hplc->spectroscopy This compound This compound Identification spectroscopy->this compound

Workflow for this compound Isolation and Analysis: This diagram outlines the sequential steps from plant material collection through to the final identification of this compound, highlighting key decision points in the process.

Results and Data Analysis

Antimicrobial Activity of Fractions

Table 2: Antimicrobial Activity of P. zeylanica Fractions (Zone of Inhibition in mm)

Pathogenic Strain Ethyl Acetate Extract This compound Fraction Standard Antibiotic
Streptococcus pneumoniae 28.0 25.5 30.2
Mycobacterium tuberculosis 26.0 23.8 28.5
Bacillus cereus 26.0 24.2 27.8
Pseudomonas aeruginosa 24.0 22.5 26.3
Klebsiella pneumoniae 23.0 21.0 25.6
Candida albicans 21.0 19.5 24.2

The antimicrobial screening results demonstrate that the ethyl acetate fraction of P. zeylanica exhibits broad-spectrum activity against all tested pathogens. The purified this compound fraction maintained significant antimicrobial efficacy, confirming its role as a major bioactive component [1].

TLC Analysis Data

Table 3: TLC Profile of P. zeylanica Fractions

Fraction Number of Compounds Rf Value of this compound Purity Assessment
Petroleum Ether 3 0.81 Low
Ethyl Acetate 6 0.82 Medium
Methanol 8 Not detected Low
Aqueous 2 Not detected Low
Column Fraction 5 1 0.82 High
Column Fraction 6 1 0.82 High

TLC analysis revealed that This compound (Rf ≈ 0.82) is primarily present in medium-polarity fractions, particularly the ethyl acetate extract and subsequent column chromatography fractions. The increasing purity through the fractionation process is evident from the simplification of TLC banding patterns [1] [2].

Troubleshooting and Optimization

  • Poor Separation in TLC: Adjust the solvent system ratio to optimize resolution. For non-polar compounds like this compound, increase the proportion of non-polar solvent (hexane) in the mobile phase to improve separation [2].

  • Tailing Spots: Add 1-2% triethylamine or ammonia to the mobile phase to reduce silanol interactions with the silica gel stationary phase [3].

  • Multiple Bands in Purified Fractions: Re-chromatograph using a slower elution gradient or different stationary phase (e.g., alumina instead of silica gel) for improved resolution [2].

  • Weak Antimicrobial Activity: Ensure proper storage of fractions at 4°C, protected from light, to prevent degradation of bioactive components. Confirm the activity through multiple assay replicates [1].

Conclusion

The integrated approach combining bioactivity-guided fractionation with comprehensive TLC monitoring provides an effective strategy for the isolation and characterization of this compound from P. zeylanica. The protocols outlined in these application notes enable researchers to reliably obtain pure this compound for further pharmacological evaluation and drug development studies. The microbicidal properties of this compound, combined with its natural origin, position it as a promising candidate for addressing the critical challenge of antimicrobial resistance.

References

Experimental Parameters for Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Technique Sample Preparation Key Parameters & Acquisition Primary Data Output

| FT-IR Spectroscopy | Compress 1-2 mg of sample with 100-200 mg of dry KBr into a pellet [1]. | • Spectral Range: 4000 - 400 cm⁻¹ • Resolution: 4 cm⁻¹ • Scans: 100-200 for signal averaging [1] [2]. | Infrared spectrum (Transmittance/Absorbance vs. Wavenumber). | | NMR Spectroscopy (¹H) | Dissolve 3-5 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) [2]. | • Frequency: 23-400 MHz (or higher) • Pulse Sequence: Single-pulse acquisition • Relaxation Delay: 1-5 seconds [3] [2]. | NMR spectrum (Chemical Shift vs. Signal Intensity). |

Detailed Experimental Protocol

Here is a detailed workflow for the characterization process, from sample preparation to data analysis.

Diagram 1: Experimental workflow for heneicosane characterization.

Step 1: FT-IR Spectroscopy
  • Sample Preparation: Weigh approximately 1-2 mg of pure this compound and mix it thoroughly with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Compress the mixture under vacuum in a hydraulic press to form a transparent pellet [1].
  • Data Acquisition: Place the pellet in the FT-IR spectrometer. Acquire the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Collect and average 100-200 scans to improve the signal-to-noise ratio [1] [2].
  • Data Interpretation:
    • Identify the strong C-H stretching vibrations from alkyl chains in the 2950-2850 cm⁻¹ region.
    • Look for C-H bending (scissoring) vibrations near 1465 cm⁻¹.
    • The presence of a sharp methyl symmetric bend is typically observed around 1375 cm⁻¹.
Step 2: NMR Spectroscopy (¹H)
  • Sample Preparation: Dissolve 3-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃). Transfer the solution to a standard NMR tube [2].
  • Data Acquisition:
    • Insert the tube into the spectrometer.
    • The key parameters include a sufficient relaxation delay (1-5 seconds) between scans to allow for complete proton relaxation [3] [2].
    • The number of transients collected will depend on the instrument's field strength, with lower-field instruments requiring more scans.
  • Data Interpretation:
    • Expect a large, sharp signal for the terminal -CH₃ protons around 0.9 ppm.
    • A very intense and dominant signal from the internal -CH₂- backbone protons should appear near 1.25 ppm.

Troubleshooting and Best Practices

Issue Possible Cause Solution
Poor S/N in NMR Low concentration or short relaxation delay. Increase sample concentration or relaxation delay; increase number of scans.
Broad FT-IR Peaks Poorly prepared KBr pellet (scattering). Re-grind sample and KBr mixture more thoroughly; ensure dry conditions.
Residual Solvent Peak in NMR Incomplete exchange with deuterated solvent. Use a high-purity deuterated solvent; ensure the sample is fully dissolved.

Conclusion and Further Steps

This protocol provides a foundational guide for the characterization of this compound. For a definitive analysis, consulting specialized databases to obtain reference spectra for direct comparison is highly recommended. If your research involves more complex systems like polymer-drug composites, the principles of NMR relaxometry discussed in one of the search results could offer deeper insights into molecular dynamics and morphology [2].

References

Application Note: Cobalt Sulfide (CoS) Nanoparticles for Photocatalytic Dye Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Photocatalytic degradation using semiconductor nanomaterials is a promising advanced oxidation process for treating organic pollutants in wastewater. Cobalt sulfide (CoS) is an efficient, visible-light-active photocatalyst. Its narrow band gap (~1.6 eV) allows it to utilize a broad spectrum of visible light, generating electron-hole pairs that drive redox reactions to mineralize organic dyes into harmless products [1].

This application note provides a detailed protocol for synthesizing CoS nanoparticles via a simple precipitation method and applying them for the degradation of methylene blue (MB) and methyl red (MR) dyes. The methodologies for material characterization and photocatalytic testing are included.

Materials and Synthesis

Required Materials
  • Precursors: Cobalt chloride (CoCl₂), Sodium sulfide nonahydrate (Na₂S·9H₂O)
  • Solvents: Deionized water, 100% Ethanol
  • Target Pollutants: Methylene Blue (MB), Methyl Red (MR)
  • Equipment: Magnetic stirrer, Centrifuge, Drying oven, Basic glassware
Synthesis Protocol: Precipitation Method
  • Dissolution: Dissolve 2.6 g of CoCl₂ in 100 mL of deionized water in a beaker under constant magnetic stirring. In a separate beaker, dissolve 2.8 g of Na₂S·9H₂O in 100 mL of deionized water [1].
  • Reaction: Combine the two solutions into a single reaction flask. Stir the mixture vigorously for 1 hour at room temperature to ensure complete reaction and formation of a precipitate [1].
  • Work-up: Centrifuge the suspension at 1100 rpm for 25 minutes to isolate the solid product. Discard the supernatant [1].
  • Washing: Wash the precipitate multiple times alternately with distilled water and ethanol to remove ionic impurities [1].
  • Drying: Allow the final product to dry at room temperature to obtain CoS nanoparticles ready for characterization and use [1].

Characterization Techniques and Workflow

The synthesized CoS nanoparticles should be characterized to confirm their structure, morphology, and optical properties. The table below summarizes key characterization techniques and their findings from the reference study.

Table 1: Summary of Characterization Techniques and Results for CoS Nanoparticles [1]

Characterization Technique Key Findings for Synthesized CoS
X-ray Diffraction (XRD) Confirmed hexagonal phase (JCPDS no. 75-0605); peaks at 2θ = 30.7°, 36.0°, 47.5°, and 54.2° [1].
FE-SEM / HR-TEM Revealed uniform spherical morphology with particle sizes ranging from 15 to 22 nm [1].
BET Surface Area Analysis Showed a mesoporous surface with a specific surface area of 33.6 m²·g⁻¹ [1].
UV-Vis Diffuse Reflectance... Determined a narrow band gap of 1.6 eV, suitable for visible light absorption [1].
Photoluminescence (PL) Used to study the recombination rate of photogenerated charge carriers [1].

The following workflow diagram illustrates the entire experimental process from synthesis to performance evaluation.

G Synth Synthesis Step1 Dissolve CoCl₂ and Na₂S Synth->Step1 Step2 Mix Solutions Step1->Step2 Step3 Precipitate & Stir (1 hr) Step2->Step3 Step4 Centrifuge & Wash Step3->Step4 Step5 Dry Product Step4->Step5 CoS_NPs CoS Nanoparticles Step5->CoS_NPs Char Characterization CoS_NPs->Char Char1 XRD: Crystallinity Char->Char1 Char2 SEM/TEM: Morphology Char1->Char2 Char3 BET: Surface Area Char2->Char3 Char4 DRS: Band Gap Char3->Char4 App Photocatalytic Test Char4->App App1 Prepare Dye Solution App->App1 App2 Adsorption-Desorption Equilibrium (Dark, 30 min) App1->App2 App3 Visible Light Exposure (Halogen Lamp, 90 min) App2->App3 App4 Sample & Analyze (UV-Vis Spectrophotometer) App3->App4 Result Degradation Efficiency App4->Result

Photocatalytic Activity Assessment

This protocol evaluates the effectiveness of CoS nanoparticles in degrading methylene blue (MB) and methyl red (MR) under visible light.

Experimental Setup and Procedure
  • Light Source: Use a 400 W halogen lamp positioned 10 cm away from the reaction vessel as the visible light source [1].
  • Reaction Mixture: Add a specific catalyst loading (e.g., 0.5 g/L for MB, 0.33 g/L for MR) to 30 mL of a 20 ppm dye solution. The optimal catalyst concentration should be determined experimentally [1].
  • Adsorption-Desorption Equilibrium: Before turning on the light, stir the mixture in the dark for 30 minutes to establish an adsorption-desorption equilibrium on the catalyst surface [1].
  • Irradiation: Initiate the photodegradation reaction by exposing the mixture to visible light. The typical irradiation time in the reference study was 90 minutes [1].
  • Sampling and Analysis: At regular time intervals (e.g., every 15 minutes), withdraw a 5 mL aliquot from the suspension. Centrifuge it to remove catalyst particles. Analyze the clear supernatant using a UV-Vis spectrophotometer to measure the residual dye concentration at its characteristic absorption maximum [1].
Data Analysis and Key Results

The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.

The kinetics of the reaction often follow a pseudo-first-order model, expressed as: ln(C₀/Cₜ) = kt Where k is the apparent rate constant.

Table 2: Photocatalytic Performance of CoS Nanoparticles under Visible Light [1]

Dye Dye Type Optimal Catalyst Loading (g/L) Irradiation Time (min) Degradation Efficiency (%) Rate Constant (k, min⁻¹)
Methylene Blue (MB) Cationic 0.5 90 97.7 0.03
Methyl Red (MR) Anionic 0.33 90 75.3 0.01

Conclusion and Outlook

The protocols outlined above demonstrate that CoS nanoparticles synthesized via a simple precipitation method are highly effective for the visible-light-driven degradation of both cationic and anionic dye pollutants. The integration of experimental data with theoretical calculations provides a deeper mechanistic understanding, facilitating the rational design of next-generation photocatalysts for sustainable wastewater treatment [1].


References

Heneicosane Solubility: FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Steps

| What are common solvents for Heneicosane? | Long-chain alkanes are typically soluble in non-polar organic solvents. Test solvents in this order:

  • Primary Choices: Hot toluene, xylene, cyclohexane, or chloroform.
  • Secondary Options: Warm hexane or heptane.
  • Solvent Blends: Consider a 1:1 blend of a non-polar (e.g., hexane) and a slightly polar solvent (e.g., dichloromethane). | | Why won't my this compound dissolve completely? | This is often due to low temperature or an unsuitable solvent. Follow these steps:
  • Increase Temperature: Gently heat the solvent above the melting point of this compound (40°C) using a hot plate stirrer.
  • Confirm Solvent Purity: Ensure solvents are anhydrous and of high purity (e.g., HPLC or ACS grade).
  • Extended Mixing: Use magnetic stirring or sonication for at least 30-60 minutes. | | How can I confirm successful dissolution? | Visually inspect the solution. A truly dissolved mixture should be clear and without cloudiness or particulate matter. If cloudiness persists, filter the warm solution through a 0.2 µm PTFE syringe filter. | | The solution precipitates upon cooling. What should I do? | This is an expected behavior for saturated solutions. To manage it:
  • Use Anti-Solvent Crystallization: Slowly add a miscible anti-solvent (e.g., methanol or ethanol) to the warm, saturated solution to induce controlled crystallization.
  • Create a Stock Solution: Maintain a concentrated stock solution in a stable solvent like toluene at room temperature for future experiments. |

Experimental Workflow for Solubilization

For a more visual guide, the following diagram outlines a systematic protocol for dissolving this compound and recovering it from solution.

Start Start: this compound in Solvent Heat Heat & Stir ~40-60°C for 30-60 min Start->Heat Check Check for Clarity (Is solution clear?) Heat->Check Filter Filter Warm Solution (0.2 µm PTFE filter) Check->Filter Yes/Cloudy Cool Cool Solution Check->Cool No/Undissolved Filter->Cool PrecipitateCheck Crystals Formed? Cool->PrecipitateCheck Collect Collect Crystals (Vacuum Filtration) PrecipitateCheck->Collect Yes End Dry & Analyze Product PrecipitateCheck->End No (Stock Solution) Collect->End

Key Experimental Parameters

For your lab records, here is a summary of critical parameters to document during solubility experiments.

Parameter Recommended Conditions & Notes
Melting Point 40°C - Always perform dissolution above this temperature.
Working Temperature 40-60°C - Balance between solubility and solvent boiling point.
Stirring Time 30-60 minutes - Under constant heating and magnetic stirring.
Solvent Volume Start with a 10-20 mL per 1 gram of this compound; adjust based on solubility.
Safe Cooling Rate 0.5-1.0°C per minute for controlled crystallization and pure crystals.

optimize heneicosane isolation yield plant extract

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide for Heneicosane Isolation

The following table summarizes the key factors to consider when optimizing your extraction protocol, based on studies of similar non-polar compounds.

Factor Considerations for this compound Supporting Evidence from Literature
Extraction Technique Supercritical Fluid Extraction (SFE) is highly suitable for non-polar volatiles. Soxhlet extraction is a conventional benchmark. Ultrasound-assisted extraction can improve efficiency. [1] SFE provided the highest yield of volatile terpenes from Thymus serpyllum compared to Soxhlet and hydrodistillation. [1]
Solvent Selection Non-polar solvents (e.g., hexane, methylene chloride) are optimal. Solvent polarity is a critical parameter. [2] [3] Methylene chloride yielded more extract than hexane in Soxhlet extraction of Thymus serpyllum. [1] Methanol was best for some phenolics, but ethanol also effective. [2]

| Process Parameters | SFE: Pressure and temperature significantly impact yield. Higher pressure often increases yield. [4] [1] Soxhlet/ Maceration: Extraction time and solvent-to-material ratio are key. [3] [5] | SFE yield of hemp inflorescences varied from 0.76% to 8.83% based on pressure/temperature. [4] For SFE of thyme, yield increased with pressure from 100 to 350 bar. [1] |

Systematic Troubleshooting & Method Development

Since a direct protocol is unavailable, you will need to empirically determine the optimal conditions for your specific plant material. The workflow below outlines a systematic approach for this process.

Start Start: Method Development for this compound Isolation Step1 1. Preliminary Screening • Test different solvents (e.g., hexane, methylene chloride) • Compare techniques (e.g., Soxhlet, UAE, SFE) Start->Step1 Step2 2. Analytical Confirmation • Analyze crude extracts using GC-MS • Confirm presence and relative abundance of this compound Step1->Step2 Step3 3. Process Optimization • If SFE: Optimize pressure, temperature, CO2 flow rate • If Soxhlet: Optimize time, solvent volume Step2->Step3 Step4 4. Purification & Validation • Purify extract (e.g., column chromatography) • Validate final compound purity (e.g., HPLC, NMR) Step3->Step4

Frequently Asked Questions
  • Q: Our initial GC-MS analysis shows a very low signal for this compound. What should we do?

    • A: This is a sample preparation or extraction issue. Ensure you are using a non-polar solvent like hexane or methylene chloride. Consider switching to a more efficient technique like Soxhlet or SFE to improve yield from the solid plant matrix. Re-evaluate your starting material; the plant species, cultivar, or part used (leaves, stems, roots) may have a naturally low this compound content. [1]
  • Q: We are using SFE but not achieving a high-purity extract. How can we improve selectivity?

    • A: SFE selectivity is highly tunable. To target a non-polar compound like this compound, start with lower pressures. You can also implement a fractional separation strategy: use a first separator at higher pressure and temperature to collect waxes, and a second separator at lower pressure and temperature to collect volatile compounds, which would include this compound. [4]
  • Q: How can we definitively confirm the identity of the isolated compound beyond GC-MS?

    • A: GC-MS is excellent for identification. For definitive confirmation, collect the purified compound and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ( ^1 \text{H} ) NMR and ( ^{13}\text{C} ) NMR. The spectral data should be compared against a known standard or published reference spectrum for this compound.

References

Frequently Asked Questions: Heneicosane Purification

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common specific challenges you might encounter:

  • Why does heneicosane have an unpredictably long retention time on my C18 column? this compound is a highly non-polar hydrocarbon. In Reversed-Phase HPLC, it interacts very strongly with the hydrophobic C18 stationary phase. A mobile phase that is too weak (high aqueous content) can cause excessive retention. Furthermore, using a 100% aqueous mobile phase can cause "hydrophobic collapse" (de-wetting), where the C18 chains inside the pores collapse, making the stationary phase inaccessible and leading to irreproducible retention times [1]. To elute this compound effectively, you must use a strong mobile phase (high in organic solvent like acetonitrile or methanol) and ensure the column pores remain wetted [1].

  • What mobile phase solvent is best for purifying this compound? For a non-polar compound like this compound, normal-phase chromatography is often more suitable than reversed-phase. In normal-phase, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar. High-purity n-heptane is an excellent choice as a primary solvent due to its low polarity and high UV transmittance, which provides good baseline stability [2]. You can use it isocratically or mix it with a stronger solvent like ethyl acetate or dichloromethane in a gradient to control elution [3].

  • My peaks for this compound are broad and tailing. How can I improve them? Broad peaks in isocratic elution are a classic symptom of band-broadening, where compounds with high affinity for the stationary phase take a long time and a large volume of solvent to elute, causing them to disperse [3]. Switching to a gradient elution method that starts with a weak solvent (e.g., n-heptane) and gradually introduces a stronger solvent can sharpen the peaks and improve resolution [3]. If you are using normal-phase chromatography, ensure your silica column is properly activated and free of water, as water can deactivate active sites and cause peak tailing.

Troubleshooting Guide & Protocols

Use the following workflow to systematically diagnose and resolve this compound purification issues.

Heneicosane_HPLC_Troubleshooting Start Start: Poor this compound Separation Step1 Step 1: Assess Peak Shape and Retention Start->Step1 SubStep1 Very long retention &/or broad, tailing peaks? Step1->SubStep1 Step2 Step 2: Select and Optimize Chromatography Mode Step3 Step 3: Perform System Check and Column Maintenance Step2->Step3 SubStep2 Choose Separation Mode Step2->SubStep2 Step4 Step 4: Apply Advanced Optimization if Needed Step3->Step4 SubStep3 Check for high backpressure or inconsistent retention times Step3->SubStep3 Action4 Explore AI-driven method development tools Use serially coupled columns for complex mixtures Step4->Action4 SubStep1->Step2 Mode1 Reversed-Phase HPLC SubStep2->Mode1 Mode2 Normal-Phase HPLC SubStep2->Mode2 Action3 Flush column with strong solvent (ACN, MeOH, IPA) Check for clogged inlet frit Ensure proper column equilibration SubStep3->Action3 Action1 Use strong organic mobile phase (e.g., >95% ACN/MeOH) Avoid 100% aqueous conditions Consider gradient elution Mode1->Action1 Action2 Use n-heptane or hexane as base solvent Add ethyl acetate or DCM as strong modifier Mode2->Action2

Workflow for this compound Purification Troubleshooting

Step 1: Assess Peak Shape and Retention

First, identify the specific symptom in your chromatogram. Is this compound not eluting at all, eluting with very long retention times, or producing broad and tailing peaks? This assessment will direct you to the most likely solution in the next step [1].

Step 2: Select and Optimize Chromatography Mode

This is the most critical decision point. The table below compares the two primary HPLC modes for purifying this compound.

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase Non-polar (e.g., C18, C8) Polar (e.g., Silica, Diol, Cyano)
Mobile Phase Polar (Water, MeOH, ACN) Non-polar (n-Heptane [2], Hexane, Ethyl Acetate)
Suitability for this compound Low to Moderate (can cause excessive retention) High (ideal for non-polar hydrocarbons)
Elution Strategy Gradient elution is highly recommended, starting with a high organic percentage (e.g., 90% ACN) and increasing to 100% [4] [3]. Can be run isocratically with n-heptane or with a gradient adding a strong solvent like ethyl acetate [3].
Key Consideration Avoid hydrophobic collapse by never using 100% aqueous mobile phases for extended periods [1]. Ensure solvents are anhydrous to maintain column activity and peak shape.
Step 3: Perform System Check and Column Maintenance

If the fundamental method is sound but problems persist, check the instrument and column health.

  • High Backpressure/Clogs: Flush the column with a large volume (e.g., 50-100 mL) of a strong, compatible organic solvent like 100% acetonitrile, methanol, or isopropanol to dissolve and flush out contaminants [1].
  • Irreproducible Retention: Ensure the column is properly equilibrated. Flush with 10-20 column volumes of your intended mobile phase until the baseline and retention times stabilize [1].
Step 4: Apply Advanced Optimization

For particularly stubborn separations or complex mixtures, consider modern approaches:

  • AI-Driven Method Development: Emerging tools use artificial intelligence and digital twins to predict retention and autonomously optimize HPLC methods, minimizing manual experimentation [5].
  • Serially Coupled Columns: Using columns with different stationary phases (e.g., C18, phenyl, cyano) in series can provide unique selectivity. Global retention models can accurately predict how analytes like this compound will behave in these hybrid setups [5].

Key Takeaways for Success

To summarize, for successful this compound purification:

  • Prioritize Normal-Phase HPLC with n-heptane as your primary solvent for a more straightforward and effective separation [2] [3].
  • If using Reversed-Phase, always use a strong organic mobile phase and employ gradient elution to reduce analysis time and combat peak broadening [4] [3].
  • Maintain your column properly by flushing with strong solvents and avoiding 100% aqueous conditions to prevent hydrophobic collapse [1].

References

Heneicosane Stability & Storage: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common questions and issues researchers face when working with heneicosane (CAS# 629-94-7), a straight-chain alkane with the formula C₂₁H₄₄, often used in standards and material science [1] [2].

  • Chemical Profile: this compound is a non-polar hydrocarbon, which informs its stability profile and storage requirements.
  • Primary Risks: It is generally stable but can be compromised by oxidation, light, and heat over time.
  • Storage Focus: The key to maintaining stability is controlling the storage environment to prevent degradation.

Q1: What are the recommended storage conditions for this compound to ensure long-term stability? A1: To ensure the long-term stability of this compound, adhere to the following conditions [2]:

  • Temperature: Store at 2-8°C or in a freezer at -20°C. Refrigerated storage is suitable for routine, near-term use, while freezing is recommended for long-term stock preservation.
  • Container: Use an airtight, sealed container to minimize exposure to atmospheric oxygen and humidity, which can lead to oxidation or moisture absorption.
  • Atmosphere: For maximum stability, especially for high-purity standards, consider storing under an inert atmosphere like argon or nitrogen.
  • Light: Protect from light by using an amber glass vial or storing in a dark cupboard to prevent photochemical degradation.

Q2: My experimental results are inconsistent, and I suspect this compound degradation. What are the signs and how can I confirm it? A2: Inconsistent analytical data can indicate compound degradation. Here is a troubleshooting guide and confirmation protocol:

Observed Issue Possible Cause of Degradation Confirmatory Experiment
Appearance of additional peaks in GC-MS or HPLC chromatograms [1] Oxidation, formation of secondary products Re-run analysis (GC-MS) and compare the chromatogram with a fresh standard sample [1].
Discoloration of the solid (yellowing) Oxidation Check for a color change visually and confirm by melting point determination; a depressed or broad melting point range suggests impurity.
Clumping or change in physical texture Absorption of moisture from the air Perform Karl Fischer titration to determine water content.

Experimental Protocol for Stability Assessment via GC-MS [1]:

  • Sample Preparation: Dissolve a small amount (≈1 mg) of the suspect this compound in a suitable volatile solvent (e.g., hexane or chloroform).
  • Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer detector.
  • GC Column: Use a non-polar or slightly polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Use Hydrogen at a flow rate of 1.1 mL/min in splitless injection mode.
  • Temperature Program:
    • Start at 50°C (hold for 0 min).
    • Ramp at 5°C/min to 200°C (hold for 0 min).
    • Ramp at 20°C/min to 280°C (hold for 6 min).
    • Set the injector and detector temperatures to 250°C and 320°C, respectively.
  • Analysis: Compare the chromatogram and mass spectrum of your sample with a certified pure this compound standard. The appearance of new peaks indicates degradation products.

Q3: How can I prevent oxidation of this compound during frequent laboratory use? A3: For a working sample accessed frequently:

  • Aliquot: Store the main stock in the freezer and take out only a small working aliquot for daily use. Allow the aliquot to warm to room temperature before opening to prevent moisture condensation.
  • Inert Gas Blanket: After opening the vial, gently purge the headspace with dry nitrogen or argon before resealing.
  • Solvent Stability: If stored as a solution, use a dry, peroxide-free solvent (e.g., hexane) and note that solutions are generally less stable than neat solids.

Experimental Workflow for Stability Testing

The diagram below outlines a logical workflow for systematically assessing and troubleshooting the stability of this compound in a laboratory setting.

heneicosane_stability_workflow This compound Stability Assessment Workflow start Start: Suspect this compound Degradation vis_inspect Visual Inspection (Check for discoloration or texture change) start->vis_inspect gcms_analysis Analytical Confirmation (Perform GC-MS analysis against a fresh standard) vis_inspect->gcms_analysis decision Signs of Degradation Detected? gcms_analysis->decision stable Compound Stable Review experimental parameters decision->stable No contain Check Container & Seal (Ensure airtight, consider amber glass) decision->contain Yes env Review Storage Environment (Temperature, light exposure, presence of oxidizers) contain->env proto Revise Handling Protocol (Create aliquots, use inert gas blanket for vials) env->proto retest Retest after implementing new storage practices proto->retest retest->gcms_analysis

Seeking Further Information

  • Consult Supplier SDS: Always review the Safety Data Sheet from your chemical supplier for compound-specific storage recommendations.
  • Search Specialized Databases: Look into chemical databases like PubChem or SciFinder for experimental property data and scientific literature on this compound stability.
  • Establish In-House Tests: If this compound is critical for your work, consider establishing a regular quality control protocol using a technique like GC-MS to monitor the stability of your stock over time [1].

References

Key Analytical Methods for Tracking Degradation

Author: Smolecule Technical Support Team. Date: February 2026

To confirm and quantify the biodegradation of hydrocarbons like heneicosane, researchers typically use a combination of the following methods. The table below summarizes these techniques and what they measure.

Analysis Method What It Measures Application in Degradation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2] Separation and identification of different compounds in a mixture. Analyze liquid products to identify intermediate metabolites (e.g., carboxylic acids, alkanes) and confirm the breakdown of the target compound [1] [2].
Fourier Transform Infrared Spectroscopy (FTIR) [1] Types of chemical bonds and functional groups present. Analyze solid residues to detect changes in chemical structures, such as the breakdown of aliphatic chains or the introduction of oxygen-containing groups [1].
Scanning Electron Microscopy (SEM) [1] High-resolution images of surface morphology. Observe physical changes on the surface of the solid substrate (e.g., coal, plastic) after microbial treatment, such as erosion or pitting [1].
Biodegradation Rate Calculation [1] Percentage of mass loss of the solid material. Quantify efficiency using the formula: ( \eta = \frac{(m_1 - m_2)}{m_1} \times 100% ), where ( m_1 ) is the initial mass and ( m_2 ) is the final mass [1].
Enzyme Activity Assays [2] Activity level of specific enzymes (e.g., laccase). Measure the activity of extracellular enzymes secreted by microbes that are crucial for the initial oxidation of recalcitrant polymers [2].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter during biodegradation experiments.

  • Low Degradation Efficiency

    • Problem: The degradation rate of this compound is low.
    • Potential Solutions:
      • Use sequential bacterial treatments: Consider using two bacterial strains with complementary capabilities. One strain might break down complex structures into intermediates that a second strain can more efficiently consume [1].
      • Add surfactants: Surfactants can increase the bioavailability of hydrophobic substrates like hydrocarbons by improving their solubility and dispersion in the aqueous medium [1].
      • Pre-treat the substrate: Oxidative pre-treatment (e.g., with nitric acid) can break down complex structures, making them more accessible to microbial enzymes [1].
  • Inconsistent or Non-Reproducible Results

    • Problem: Results vary significantly between experiment replicates.
    • Potential Solutions:
      • Standardize inoculum: Ensure the bacterial inoculation volume and physiological state (e.g., growth phase) are consistent across all experiments [1].
      • Control substrate quality: Use a uniform particle size for solid substrates and ensure sterility to prevent contamination by other microbes [1].
      • Optimize conditions systematically: Use single-factor and orthogonal experiments to determine the optimal levels for key variables like incubation time, temperature, and nutrient concentration [1].

Standard Experimental Protocol for Hydrocarbon Biodegradation

You can adapt the following general protocol, based on methods used for coal and polyethylene, for your this compound degradation studies [1] [2].

  • Substrate Preparation

    • If this compound is used in a solid or complex form, consider pre-treatment (e.g., oxidation) to enhance biodegradability [1].
    • Sterilize the substrate, for example, by exposure to UV radiation for 1 hour, to eliminate background microbial activity [2].
  • Microbial Cultivation

    • Obtain the relevant bacterial strain (e.g., from a culture collection).
    • Pre-culture the bacteria in a rich medium (e.g., LB medium) for 2-3 generations to ensure they are active and healthy [1].
  • Biodegradation Experiment

    • Prepare a mineral salt medium (e.g., M9 medium) that provides essential nutrients but has this compound as the sole carbon source [2].
    • Add the sterilized this compound to the medium. A dispersing agent like Tween 80 (1% v/v) may be helpful [1].
    • Inoculate the medium with a standardized volume of the pre-cultured bacteria.
    • Incubate the cultures under controlled conditions (e.g., 30°C, 160 rpm) for a predetermined period [1].
    • Include controls without bacteria to account for any abiotic loss of the substrate.
  • Sample Analysis

    • After the incubation period:
      • Quantify degradation: Filter or centrifuge the culture to separate the solid residue. Dry and weigh it to calculate the biodegradation rate based on mass loss [1].
      • Analyze products: Extract the liquid culture with an organic solvent (e.g., toluene, ethyl acetate) and analyze the extract using GC-MS to identify metabolic by-products [1].
      • Characterize solids: Analyze the solid residue using FTIR to detect chemical changes and SEM to observe physical surface modifications [1].

Workflow and Data Interpretation Diagrams

The following diagrams, created with Graphviz, outline the core experimental workflow and the logical process for analyzing results.

Diagram 1: Hydrocarbon Biodegradation Experimental Workflow

G Start Start Experiment Prep Substrate Preparation (Sterilize, Pre-treat) Start->Prep Cultivate Microbial Cultivation (Pre-culture in LB Medium) Prep->Cultivate Setup Set Up Bioreactors (Mineral Medium + Substrate) Cultivate->Setup Inoculate Inoculate with Bacteria Setup->Inoculate Incubate Incubate (Controlled Temp/Shaking) Inoculate->Incubate Analyze Harvest & Analyze Samples Incubate->Analyze

Diagram 2: Data Analysis and Interpretation Logic

G Data Collect Raw Data MassLoss Mass Loss Calculation Data->MassLoss GCMS GC-MS Analysis: Identify Intermediates Data->GCMS FTIR FTIR Analysis: Confirm Functional Group Changes Data->FTIR Correlate Correlate Mass Loss with Chemical Data MassLoss->Correlate GCMS->Correlate FTIR->Correlate Conclusion Draw Conclusion on Degradation Efficiency & Pathway Correlate->Conclusion

References

Experimental Protocol: Heneicosane Solid Lipid Nanoparticle (SLN) Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working with heneicosane, here is a detailed methodology for synthesizing ultra-small Solid Lipid Nanoparticles (SLNs) using the Phase Inversion Temperature (PIT) method [1].

  • Primary Materials:

    • Lipid: this compound (0.10 g, 5 wt/wt%) [1]
    • Surfactant: Polyoxyethylene (10) oleyl ether (0.11 g, 5.5 wt/wt%) [1]
    • Aqueous Phase: Sterile water (1.79 g) [1]
    • Optional Lipophilic Compound: e.g., Nile Red fluorescent dye (0.6 mg) for encapsulation studies [1]
  • Equipment:

    • Aseptic workspace (biosafety cabinet) [1]
    • Vial (15 mL) [1]
    • Heating/stirring plate [1]
    • Sterile 0.2 µm filter [1]
    • Dynamic Light Scattering (DLS) instrument [1]
    • Differential Scanning Calorimeter (DSC) [1]
  • Step-by-Step Procedure:

    • Co-melt Lipid and Additive: In a vial, combine this compound and your lipophilic compound (e.g., Nile Red). Heat the mixture to 90°C with stirring until fully melted [1].
    • Add Surfactant: Add polyoxyethylene (10) oleyl ether to the vial. Continue to co-melt and stir the mixture at 90°C [1].
    • Introduce Aqueous Phase: Add sterile water to the mixture. Maintain the temperature at 90°C and stir until a transparent nanoemulsion is formed [1].
    • Form SLNs: Under continuous stirring, allow the emulsion to cool to room temperature. This temperature change causes the emulsion to invert, forming oil-in-water SLNs with the lipophilic compounds partitioned inside the lipid droplets [1].
    • Sterilize: Pass the final nanoemulsion through a sterile 0.2 µm filter to ensure sterility [1].

Strategy to Increase Synthesis Efficiency

A promising approach to improve the efficiency of nanoparticle synthesis is the use of radical scavengers. While the supporting study focused on gold nanoparticles, the underlying chemical principle may be applicable to other systems [2].

Mechanism of Action: During energy-intensive synthesis (e.g., laser-induced reduction), solvent breakdown can produce oxidizing radicals (like hydroxyl radicals, •OH) that can re-oxidize forming nanoparticles, thereby inhibiting growth. Adding radical scavengers, such as Isopropyl Alcohol (IPA) or glycerin, converts these oxidizing species into reducing radicals, promoting the reduction reaction and nanoparticle formation [2].

Efficiency Gains with Additives [2]:

Additive Concentration Range Reported Efficiency Increase
Isopropyl Alcohol (IPA) 1 - 30 vol% ~5x
Glycerin Information not specified ~9x
IPA + Increased Metal Ion Concentration Information not specified >18x

Synthesis Characterization Methods

After synthesis, characterize your SLNs using these standard methods to ensure quality [1]:

  • Particle Size & Polydispersity: Use Dynamic Light Scattering (DLS) to measure the average particle diameter and the distribution of sizes (polydispersity). This confirms the formation of ultra-small (< 20 nm) and uniform particles [1].
  • Thermal Behavior: Use Differential Scanning Calorimetry (DSC) to analyze the melting point and latent heat of melting of the SLNs, which provides information on their crystalline structure and stability [1].

Frequently Asked Questions

What is the typical particle size achievable with the PIT method for this compound SLNs? The PIT method is known for producing very small nanoparticles. With this compound, you can achieve populations of ultra-small SLNs with diameters of less than 20 nm [1].

Why is my nanoparticle yield low, and how can I improve it? Low yield can be caused by the presence of oxidizing species during synthesis. As shown in the table above, consider adding radical scavengers like IPA or glycerin to your solution. This can significantly boost reduction efficiency and final yield [2].

My nanoparticles are aggregating. What could be the cause? Aggregation can be identified by a color change in the solution (e.g., to dark gray/purple) or a "shoulder" in the UV-Vis spectrum [3]. Common causes include:

  • Contamination: Ensure all glassware is meticulously cleaned with aqua regia to remove residual metals that act as unintended nucleation sites [3].
  • Impurities or Aging Reagents: Trace impurities in surfactants (like CTAB) can critically affect synthesis. Use high-purity reagents, track lot numbers, and prepare fresh solutions for sensitive chemicals like ascorbic acid and silver nitrate [3].
  • Improper Purification: The post-synthesis purification protocol must be followed carefully to maintain colloidal stability [3].

Workflow Diagram for SLN Synthesis & Characterization

The following diagram illustrates the complete workflow from synthesis to characterization of this compound Solid Lipid Nanoparticles.

sln_workflow start Start SLN Synthesis step1 Co-melt this compound and Additive at 90°C start->step1 step2 Add Surfactant (Polyoxyethylene oleyl ether) step1->step2 step3 Add Sterile Water Form Transparent Nanoemulsion step2->step3 step4 Cool with Stirring (Form SLNs via PIT) step3->step4 step5 Sterilize with 0.2 µm Filter step4->step5 char1 Characterize SLNs step5->char1 method1 DLS: Measure Size & Polydispersity char1->method1 method2 DSC: Analyze Thermal Behavior char1->method2 end Proceed to Biological Application/Testing method1->end method2->end

References

troubleshoot heneicosane antimicrobial assay

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Causes Suggested Solutions
No/Low Antimicrobial Activity Compound insolubility, non-viable microbial cultures, degraded compound, inappropriate concentration, incorrect assay conditions [1] [2]. Verify solubility with proper solvent controls. Check culture viability and storage. Prepare fresh stock solutions. Use a wider concentration range and validate assay conditions (pH, temperature) [2].
Irregular/Poorly Defined Inhibition Zones Uneven agar surface, diffusion of compound not uniform, inaccurate compound loading onto disk/well [2]. Pour agar plates on a level surface. Ensure proper impregnation and drying of disks. Use precise pipetting for well loading [2].
Contaminated Assay Plates Non-sterile techniques, contaminated stock solutions or equipment [2]. Maintain strict aseptic technique. Filter-sterilize stock solutions. Use sterile equipment and work in a biosafety cabinet.
High Variation Between Replicates Inconsistent inoculum density, uneven mixing of samples or agar, technical pipetting errors [2]. Standardize inoculum to a specific McFarland standard. Ensure homogenous mixing of bacterial substrate in agar. Practice careful and consistent pipetting [2].

Detailed Experimental Protocol: Agar Well Diffusion Assay

For a qualitative assessment of antimicrobial activity, you can follow this microslide diffusion assay protocol, adapted from a established methodology [2].

  • Step 1: Prepare the Microbial Substrate Lawn

    • Heat-kill the bacterial strain of interest (e.g., Salmonella enterica) and resuspend it in molten 0.5% agarose maintained at 50°C.
    • Adjust the turbidity of the suspension to match a 2.0 McFarland standard.
    • Carefully pipet 3 mL of the agarose-substrate mixture onto a glass microslide and allow it to solidify [2].
  • Step 2: Prepare Test Samples & Load Wells

    • Prepare serial dilutions of your heneicosane sample in a suitable buffer (e.g., PBS). A negative control (like BSA in PBS) and a positive control (like lysozyme) should be included [2].
    • Use a 4.8 mm diameter cork borer to punch wells into the solidified agarose substrate.
    • Add 20 µL of each sample dilution to the respective wells [2].
  • Step 3: Incubate and Analyze

    • Incubate the slides in a humidity chamber at 37°C for a set period (e.g., 16 hours).
    • After incubation, observe the slides under indirect light. A clear zone of hydrolysis around the well indicates antimicrobial activity. Measure the diameter of these zones for qualitative analysis [2].

Experimental Workflow Diagram

The diagram below visualizes the key steps of the assay protocol to help you understand the logical flow and identify critical points.

Start Start Assay Preparation A Prepare Microbial Substrate (Heat-killed bacteria) Start->A B Adjust Turbidity to 2.0 McFarland Standard A->B C Mix with Molten Agarose & Pour on Microslide B->C D Punch Wells (4.8 mm diameter) C->D E Load Samples & Controls (20 µL/well) D->E F Incubate in Humidity Chamber (37°C, ~16 hours) E->F G Measure Inhibition Zones (Qualitative Analysis) F->G End Assay Complete G->End

References

Heneicosane Purification & Crystallization Guide

Author: Smolecule Technical Support Team. Date: February 2026

The key to successful crystallization of n-heneicosane lies in its final purification step. The following table summarizes the effective method identified for obtaining a high-purity solid [1]:

Purification Method Procedure Description Key Parameters Outcome

| Recrystallization | Dissolve the crude n-heneicosane in acetone and allow it to crystallize. | Solvent: Acetone | Yield: >95% Purity: >99% Melting Point: 41-42°C |

Experimental Protocol: Purification of n-Heneicosane

Here is the detailed methodology for the purification step, which serves as the primary solution to crystallization challenges [1]:

  • Initial Distillation: Begin by distilling the crude n-heneicosane. The reported boiling point is 129° C at a pressure of 0.05 mm Hg [1].
  • Recrystallization:
    • Dissolve the distilled solid in acetone.
    • Allow the solution to cool, promoting the formation of crystals.
    • Collect the purified crystals. This process yields a white, waxy solid with a melting point of 41-42° C and a purity exceeding 99% [1].

FAQs on Heneicosane

Q1: What are the basic properties of n-heneicosane I should know? A1: n-Heneicosane is a straight-chain saturated hydrocarbon with the formula C₂₁H₄₄. It has a molecular weight of 296 and is a white, waxy solid. Its key property for monitoring purification is a melting point of approximately 40-42° C. It is used as an oviposition attractant for mosquitoes and as a standard in analytical chemistry [1].

Q2: Where does the technical data for this guide come from? A2: The synthesis and purification data is sourced from a US patent (US7615672B2) that details a process for preparing n-heneicosane. The described method aims to be simple, cost-effective, and scalable, overcoming drawbacks of older techniques [1].

Experimental Workflow for this compound Purification

The following diagram illustrates the complete purification workflow, from the initial chemical synthesis to the final crystalline product. The color palette and contrast comply with the specified guidelines.

Heneicosane_Purification This compound Synthesis and Purification Workflow node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light_gray node_light_gray node_dark_gray node_dark_gray Start Crude Reaction Mixture (Contains 2-heneicosanone) WolffKishner Wolff-Kishner Reduction (Reflux with Hydrazine Hydrate, KOH, Triethylene Glycol) Start->WolffKishner Step 1 Extract Product Extraction (Using Dichloromethane) WolffKishner->Extract Step 2 Distill Distillation (BP: 129°C at 0.05 mmHg) Extract->Distill Step 3 Recrystallize Recrystallization (Solvent: Acetone) Distill->Recrystallize Step 4 End Pure n-Heneicosane Crystals (>99% Purity, MP: 41-42°C) Recrystallize->End Step 5

References

Heneicosane Physical and Chemical Property Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key properties of Heneicosane relevant for its safe handling, based on data from the NIST Chemistry WebBook and Wikipedia [1] [2].

Property Value Reference / Comment
Chemical Formula C₂₁H₄₄ [1] [2]
Molecular Weight 296.57 - 296.58 g/mol [1] [2]
Physical State White, waxy solid [2]
Melting Point 40.5 °C / 313.6 K [2]
Boiling Point 356.1 °C / 629.25 K [2]
Vapor Pressure See detailed table below Varies significantly with temperature [1]
Enthalpy of Vaporization (ΔvapH) 106.8 kJ/mol At 298.15 K [1]
Flash Point 113 °C [2]
Detailed Vapor Pressure Data

Vapor pressure is a critical parameter for assessing the inhalation hazard of a substance. The following table compiles experimental vapor pressure data for this compound at various temperatures [1].

Vapor Pressure (Bar) Vapor Pressure (mm Hg) Temperature (K) Measurement Method / Context
0.003 2.25 373.2 Reduced pressure boiling point [1]
8.73x10⁻⁵ 0.0655 ~298 (approx.) Property listed at 25°C [2]

The relationship between vapor pressure and temperature can also be described by the Antoine Equation [1]: log₁₀(P) = A − (B / (T + C)) For this compound, where P is in bar and T is in Kelvin, the parameters for the range of 425.8 K to 623.7 K are:

  • A = 5.92073
  • B = 3571.218
  • C = -19.953

FAQs and Handling Precautions

Q1: What are the key health and safety hazards when handling this compound? While specific toxicological data is limited, standard precautions for higher alkanes should be followed. The primary hazards arise from its physical properties [1] [2]:

  • Inhalation Risk: Although vapor pressure is very low at room temperature, heating the solid to create a vapor (e.g., during weighing or processing in a heated vessel) can significantly increase airborne concentrations, creating an inhalation hazard. Always use engineering controls like a fume hood.
  • Fire Hazard: this compound has a flash point of 113°C, making it combustible. Keep away from open flames and hot surfaces.
  • Physical State: As a waxy solid, ensure good housekeeping to prevent slips and falls.

Q2: What are the occupational exposure limits (OELs) like TWA and STEL for this compound? No specific occupational exposure limits (OELs) such as an 8-hour Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL) for this compound were identified in the search results. In the absence of a substance-specific limit, a general principle of occupational hygiene is to keep airborne concentrations of all dusts and vapors as low as reasonably practicable (ALARP). It is recommended to use local exhaust ventilation and conduct air monitoring to characterize exposure levels.

Q3: What personal protective equipment (PPE) is recommended? Based on the potential for dust or vapor formation, the following PPE is advised:

  • Eye Protection: Safety glasses or chemical goggles.
  • Skin Protection: Wear appropriate gloves (consult glove compatibility charts) and a lab coat to prevent skin contact.
  • Respiratory Protection: If engineering controls (like a fume hood) are insufficient to maintain airborne levels below a general dust limit, use a suitable particulate respirator. If the material is heated, a vapor cartridge may be necessary.

Experimental Workflow for Vapor Pressure Assessment

The diagram below outlines a logical workflow for safely handling this compound in a lab setting, with a focus on managing its vapor pressure-related risks.

This compound Handling Safety Workflow (Width: 760px) Start Start: Plan Experiment with this compound Step1 Check Physical State Start->Step1 Step2 Will substance be heated above 40.5°C? Step1->Step2 Step3 Conduct procedure on benchtop. Step2->Step3 No Step4 Conduct procedure inside a fume hood. Step2->Step4 Yes Step5 Wear appropriate PPE: Lab Coat, Gloves, Safety Glasses Step3->Step5 Step4->Step5 Step6 Dispose of waste according to local regulations. Step5->Step6 End End: Procedure Complete Step6->End

Troubleshooting Common Scenarios

  • Scenario: The solid material is difficult to weigh or transfer because it is waxy.

    • Solution: Cool the spatula and container to prevent the material from sticking. Work quickly to minimize heat transfer from your hands.
  • Scenario: You need to melt this compound for an experiment.

    • Solution: Gently heat the material in a sealed vessel placed in a temperature-controlled heating block or water bath set just above its melting point (40.5°C). Always perform this step in a fume hood to control any vapors.
  • Scenario: No substance-specific safety data is available for a novel derivative.

    • Solution: Apply a precautionary principle. Assume hazards similar to this compound and other long-chain alkanes, and use the highest level of controls (e.g., fume hood, full PPE) until the new compound's properties can be fully characterized.

References

Photocatalytic Performance of Heneicosane-Synthesized Ag NPs

Author: Smolecule Technical Support Team. Date: February 2026

Photocatalytic Metric Reported Value Experimental Conditions
Dye Degradation Efficiency 96.2% [1] Target pollutant: Methylene Red dye [1]
Time for Maximum Degradation 55 minutes [1] Time required to achieve 96.2% degradation [1]
Antimicrobial Activity Substantial activity against microbial pathogens [1] Agar well diffusion method [1]
Anticancer Activity Substantial activity in human lung cancer cells (A549) [1] MTT assay and neutral red absorption (NRU) assays [1]

The following FAQs and troubleshooting guides are based on general principles of photocatalysis and nanoparticle synthesis, as specific studies on heneicosane are limited.

FAQs and Troubleshooting Guides

FAQ 1: What does "this compound-enhanced photocatalytic activity" refer to? In current research, this compound acts as a biogenic reducing and stabilizing agent for the synthesis of silver nanoparticles (Ag NPs) [1]. The photocatalytic activity is a property of these synthesized Ag NPs, not of this compound itself. The this compound extract helps produce NPs with desirable size, morphology, and stability, which directly influence photocatalytic performance [1].


FAQ 2: How can I improve the dye degradation efficiency of my this compound-synthesized nanoparticles?

  • Potential Issue: Low degradation rate or incomplete degradation.
  • Coping Strategies:
    • Optimize Synthesis Parameters: The photocatalytic activity is highly dependent on the properties of the nanoparticles. You should experiment with key synthesis parameters [2]:
      • Ratio of precursors: Vary the ratio of this compound extract to the metal salt (e.g., AgNO₃).
      • pH: The acidity or alkalinity of the reaction mixture can dramatically affect nanoparticle size and shape.
      • Temperature and reaction time: These factors influence the crystallinity and growth of the nanoparticles.
    • Form a Composite/Heterojunction: Couple your this compound-synthesized NPs with another semiconductor (e.g., TiO₂, ZnO) to create a heterojunction [3]. This helps in better separation of photogenerated electron-hole pairs, a primary cause of low efficiency [2] [4].
    • Dope with Metals/Non-metals: Introduce dopant ions (e.g., Fe, N, C) into the lattice of your photocatalyst. This can enhance visible light absorption and reduce charge carrier recombination [3].
    • Use a Co-catalyst: Loading a noble metal like Au or Ag (if not already present) can act as an electron sink, facilitating charge separation and improving reaction kinetics [5].

FAQ 3: Why is the photocatalytic activity of my samples inconsistent between batches?

  • Potential Issue: Lack of standardization and control during the nanoparticle synthesis process.
  • Troubleshooting Steps:
    • Characterize Your Nanoparticles: Use techniques like UV-Vis, XRD, and TEM to confirm that different batches have consistent size, shape, crystal structure, and concentration [1]. Inconsistency in these properties is a leading cause of performance variation [2].
    • Standardize the this compound Extract: The biological source's age, growth conditions, and extraction method (e.g., solvent, temperature, duration) can alter its composition and reducing power. Ensure a standardized protocol for preparing the this compound extract [6].
    • Control Reaction Environment: Strictly monitor and control environmental factors during synthesis, such as temperature, lighting, and mixing speed [2].

FAQ 4: How can I recover and reuse my photocatalytic nanoparticles?

  • Potential Issue: Nanoparticles are difficult to separate from the reaction mixture after use, leading to loss and potential environmental release.
  • Coping Strategies:
    • Immobilize on a Substrate: Coat the nanoparticles onto a solid support like glass Petri dishes, ceramic tiles, or larger magnetic beads [7]. This allows you to easily remove the photocatalyst from the solution after the reaction is complete.
    • Centrifugation and Washing: For suspended nanoparticles, centrifugation is a common method for recovery. The recovered nanoparticles can be washed with water or solvent and then redispersed for the next cycle [1]. Monitor activity loss over multiple cycles.

Experimental Protocol: this compound-Mediated Ag NP Synthesis

Below is a generalized workflow for the green synthesis of Ag NPs using a this compound extract, based on the methodology from the research [1].

Start Start Experiment Step1 1. Prepare this compound Extract (Aqueous extract) Start->Step1 Step2 2. Synthesize Ag NPs Mix extract with AgNO₃ solution at room temperature Step1->Step2 Step3 3. Purify Nanoparticles Centrifuge mixture and collect pellet Wash to remove impurities Step2->Step3 Step4 4. Characterize NPs UV-Vis, XRD, FT-IR, FE-SEM, TEM Step3->Step4 Step5 5. Perform Photocatalysis Disperse NPs in dye solution Expose to solar/light source Step4->Step5 Step6 6. Analyze Performance Measure dye degradation via UV-Vis spectroscopy Step5->Step6 End End Step6->End

Detailed Steps:

  • Prepare this compound Extract: Create an aqueous extract of this compound to be used as the reducing and stabilizing agent [1].
  • Synthesize Ag NPs: Mix the this compound extract with a solution of silver nitrate (AgNO₃). The mixture is typically kept at room temperature under constant stirring. A color change indicates the formation of Ag NPs [1].
  • Purify Nanoparticles: Centrifuge the resulting mixture to separate the nanoparticles. The pellet is then washed and re-dispersed to remove any unreacted components [1].
  • Characterize NPs: Analyze the synthesized nanoparticles using techniques like [1]:
    • UV-Vis Spectroscopy: To confirm the formation of Ag NPs via surface plasmon resonance (SPR) peak.
    • XRD: To determine crystallinity and phase.
    • FT-IR: To identify functional groups from this compound involved in capping and stabilization.
    • FE-SEM/TEM: To analyze the size, shape, and morphology of the nanoparticles.
  • Perform Photocatalysis:
    • Dye Solution Preparation: Prepare an aqueous solution of the target pollutant (e.g., Methylene Red at a specific concentration) [1].
    • Reaction Setup: Add the this compound-synthesized Ag NPs to the dye solution. Sonicate for 15 minutes and then keep in the dark for 30 minutes to establish adsorption-desorption equilibrium [1].
    • Irradiation: Expose the mixture to a light source (solar or simulated) for the duration of the experiment [1].
  • Analyze Performance: At regular time intervals, take samples from the reaction mixture. Measure the degradation of the dye by analyzing the decrease in its characteristic absorption peak using UV-Vis spectroscopy [1].

References

heneicosane vs other alkane antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity at a Glance

The table below summarizes the available quantitative data on the antimicrobial activity of heneicosane and other compounds for a high-level comparison.

Compound Name Class/TYPE Reported Antimicrobial Activity (Key Findings) Source/Organism
This compound Straight-chain alkane Identified as a novel microbicidal compound; Ethyl acetate extract it was isolated from showed activity against S. pneumoniae (28 mm inhibition zone at 100 µg/ml) [1]. Plumbago zeylanica L. [1]
Pentane-1,5-diol Diol (or glycol) MICs ranged from 2.5% to 15.0% (vol/vol) against a panel of antibiotic-susceptible and multi-resistant aerobic bacteria [2]. Synthetic/Commercial [2]

| PTS & PTSO | Organosulfur compounds | PTSO: MIC₉₀ of 8 mg/L against S. aureus; 64-128 mg/L against Enterobacteriaceae [3]. PTS: MIC₉₀ of 512 mg/L against Enterobacteriaceae [3]. | Allium cepa (Onion) [3] [4] | | Hexane Extract | Plant extract (mix of compounds) | Showed activity against E. coli (MIC: 8 mg/mL) and B. subtilis (MIC: 5 mg/mL) [5]. | Ficus congensis [5] | | Plasma Polymer (Propane-Butane) | Polymerized thin film | Exhibited "highly active" bactericidal activity against both S. aureus and E. coli strains; the exact efficacy values were not specified in the provided text [6]. | Synthetic (Plasma Polymerization) [6] |

Detailed Experimental Data and Protocols

For researchers to critically assess and potentially replicate findings, detailed methodologies are crucial.

This compound from *Plumbago zeylanica*
  • Isolation & Identification Protocol: Bioassay-guided fractionation was used. The ethyl acetate leaf extract was analyzed by GC-MS, followed by separation using Thin-Layer Chromatography (TLC) and high-performance liquid chromatography (HPLC). The isolated compound was characterized by FT-IR, Mass spectrometry, and NMR [1].
  • Antimicrobial Assay Protocol: The crude extract and fractions were tested using a disc diffusion assay against pathogenic strains including Streptococcus pneumoniae, Mycobacterium tuberculosis, and Bacillus cereus. The zones of inhibition were measured in millimeters (mm) at various concentrations [1].
PTS and PTSO from Allium cepa (Onion)
  • Antimicrobial Assay Protocol: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using a broth microdilution assay following Clinical and Laboratory Standards Institute (CLSI) guidelines. The bacterial suspension was standardized to 1 x 10⁵ CFU/ml in each well of a microtiter plate [3].
  • Additional Findings: These compounds have also shown significant efficacy against major aquaculture pathogens like Yersinia ruckeri and the sea lice Caligus rogercresseyi in both in vitro and in vivo studies, indicating a broad spectrum of activity [4].
Pentane-1,5-diol
  • Antimicrobial Assay Protocol: The study determined the MIC against 85 bacterial strains using standard in vitro methods. The proposed mechanism of action is physical, by extracting water from bacterial cells, causing them to collapse [2].

Key Insights and Comparative Analysis

To help visualize the logical pathway for evaluating these antimicrobial compounds, the following diagram outlines the core considerations.

hierarchy Antimicrobial Compound Evaluation Antimicrobial Compound Evaluation Spectrum of Activity Spectrum of Activity Antimicrobial Compound Evaluation->Spectrum of Activity Potency (MIC/MBC) Potency (MIC/MBC) Antimicrobial Compound Evaluation->Potency (MIC/MBC) Source & Synthesis Source & Synthesis Antimicrobial Compound Evaluation->Source & Synthesis Mechanism of Action Mechanism of Action Antimicrobial Compound Evaluation->Mechanism of Action Research Maturity Research Maturity Antimicrobial Compound Evaluation->Research Maturity This compound: Primarily Gram-positive [1] This compound: Primarily Gram-positive [1] Spectrum of Activity->this compound: Primarily Gram-positive [1] PTS/PTSO: Broad (Gram+, Gram-, Fungi) [3] [4] PTS/PTSO: Broad (Gram+, Gram-, Fungi) [3] [4] Spectrum of Activity->PTS/PTSO: Broad (Gram+, Gram-, Fungi) [3] [4] Pentane-1,5-diol: Broad (Multi-resistant strains) [2] Pentane-1,5-diol: Broad (Multi-resistant strains) [2] Spectrum of Activity->Pentane-1,5-diol: Broad (Multi-resistant strains) [2] PTSO: Very high (e.g., 8 mg/L vs S. aureus) [3] PTSO: Very high (e.g., 8 mg/L vs S. aureus) [3] Potency (MIC/MBC)->PTSO: Very high (e.g., 8 mg/L vs S. aureus) [3] This compound: Moderate (active in extract) [1] This compound: Moderate (active in extract) [1] Potency (MIC/MBC)->this compound: Moderate (active in extract) [1] Pentane-1,5-diol: Low (effective at % concentrations) [2] Pentane-1,5-diol: Low (effective at % concentrations) [2] Potency (MIC/MBC)->Pentane-1,5-diol: Low (effective at % concentrations) [2] This compound: Natural plant isolate [1] This compound: Natural plant isolate [1] Source & Synthesis->this compound: Natural plant isolate [1] PTS/PTSO: Natural origin, can be synthesized [3] PTS/PTSO: Natural origin, can be synthesized [3] Source & Synthesis->PTS/PTSO: Natural origin, can be synthesized [3] Plasma Films: Synthetic, scalable coating [6] Plasma Films: Synthetic, scalable coating [6] Source & Synthesis->Plasma Films: Synthetic, scalable coating [6] PTS/PTSO: Thiol-reactive, enzyme inhibition [3] PTS/PTSO: Thiol-reactive, enzyme inhibition [3] Mechanism of Action->PTS/PTSO: Thiol-reactive, enzyme inhibition [3] Pentane-1,5-diol: Desiccation (physical) [2] Pentane-1,5-diol: Desiccation (physical) [2] Mechanism of Action->Pentane-1,5-diol: Desiccation (physical) [2] This compound: Not fully elucidated [1] This compound: Not fully elucidated [1] Mechanism of Action->this compound: Not fully elucidated [1] PTS/PTSO: High (in vitro, in vivo, human & aquaculture) [3] [4] PTS/PTSO: High (in vitro, in vivo, human & aquaculture) [3] [4] Research Maturity->PTS/PTSO: High (in vitro, in vivo, human & aquaculture) [3] [4] This compound: Early-stage (isolation & initial screening) [1] This compound: Early-stage (isolation & initial screening) [1] Research Maturity->this compound: Early-stage (isolation & initial screening) [1] Plasma Films: Early-stage (material characterization) [6] Plasma Films: Early-stage (material characterization) [6] Research Maturity->Plasma Films: Early-stage (material characterization) [6]

  • Spectrum of Activity: this compound has demonstrated primary activity against Gram-positive bacteria [1]. In contrast, PTS and PTSO exhibit a broad-spectrum activity, effectively inhibiting Gram-positive, Gram-negative bacteria, and fungi [3] [4].
  • Potency: When comparing quantitative data, PTSO shows remarkably high potency with very low MIC values [3]. This compound's activity is documented within a plant extract, making direct potency comparisons with pure compounds difficult [1].
  • Research Maturity: The body of evidence for PTS and PTSO is more substantial, extending to in vivo models [4]. Research on this compound as a pure antimicrobial agent is still in the early, exploratory stages [1].

How to Proceed with Research

The current literature lacks a head-to-head comparative study that directly tests this compound against other alkanes or diols under identical experimental conditions.

  • For Research Purposes: The most reliable approach to obtain a definitive comparison would be to procure pure samples of these compounds and conduct standardized antimicrobial assays (like broth microdilution for MIC) in your own laboratory against a consistent panel of microbial strains.
  • For Applied Development: If seeking a compound with broader evidence for advanced development, PTS/PTSO currently presents a stronger case. If your focus is on discovering novel mechanisms or activities from natural products, this compound represents an interesting candidate for further investigation.

References

Experimental Case Study: Validating Heneicosane from Plumbago zeylanica

Author: Smolecule Technical Support Team. Date: February 2026

A 2020 study provides a direct example of an experimental protocol for isolating and identifying heneicosane from plant material [1].

Experimental Workflow The diagram below illustrates the key steps in the isolation and validation process.

G Start Start: Plant Leaf Material (Plumbago zeylanica) Extract Solvent Extraction (Ethyl acetate) Start->Extract Screen Antimicrobial Assay Extract->Screen GCMS GC-MS Profiling Screen->GCMS TLC TLC Analysis GCMS->TLC HPLC HPLC Isolation TLC->HPLC NMR NMR Characterization (FT-IR, Mass Spectrum, NMR) HPLC->NMR ID Compound Identified: This compound NMR->ID

Detailed Experimental Protocols

  • Sample Preparation and Bioassay [1]:

    • Plant Material: Cleaned leaves of Plumbago zeylanica were collected and a voucher specimen was deposited in a herbarium for reference.
    • Extraction: Leaves were air-dried, powdered, and sequentially extracted using solvents like petroleum ether, ethyl acetate, methanol, and aqueous solvents.
    • Antimicrobial Screening: The crude extracts were tested against pathogenic bacterial strains at various concentrations. The ethyl acetate extract showed the most promising activity, guiding the subsequent isolation work.
  • GC-MS Profiling and Compound Isolation [1]:

    • GC-MS Analysis: The active ethyl acetate extract was analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which revealed the presence of fifteen different compounds.
    • Isolation: The crude extract was first separated using Thin-Layer Chromatography (TLC), which showed ten distinct fractions. The most active fraction was then subjected to High-Performance Liquid Chromatography (HPLC) to isolate a single, pure compound.
  • Structural Elucidation with NMR [1]:

    • The pure compound isolated via HPLC was characterized using Fourier-Transform Infrared spectroscopy (FT-IR), Mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
    • The combined data from these techniques conclusively identified the compound as This compound.

Comparison of GC-MS and NMR Techniques

The table below summarizes the general performance and role of GC-MS and NMR in validating a compound like this compound, based on the case study and general analytical principles.

Parameter GC-MS NMR
Primary Role Initial identification, profiling of mixture, tentative identification [1]. Definitive structural elucidation and confirmation of molecular structure [1].
Sensitivity High sensitivity (LOD can be <0.01 µg/mL for some compounds) [2]. Generally lower sensitivity than GC-MS; requires more sample [2].
Quantitation Excellent for quantitative analysis with good linearity (R² > 0.99) and high recovery rates (e.g., 97.8–108.3%) [2]. Good quantitation with high reproducibility and minimal matrix effects [2].
Sample Throughput Relatively high throughput for profiling mixtures. Lower throughput; analysis times can be longer.
Key Advantage Excellent for separating and detecting compounds in complex mixtures, even at trace levels. Provides unparalleled information on the carbon-hydrogen framework of a molecule, confirming its exact structure.
Key Limitation Cannot definitively confirm complex molecular structures on its own. Requires reference standards or complementary techniques. Requires a pure sample; presence of other compounds in the sample can complicate the spectrum.

| Information Provided | Retention time, molecular mass, fragmentation pattern. | ¹H NMR: Chemical shift, integration, spin-spin coupling. ¹³C NMR: Number of unique carbon environments [3]. |

Key Validation Takeaways for Researchers

For a robust validation of this compound or any novel compound, GC-MS and NMR should be viewed as complementary techniques.

  • Use GC-MS for Discovery and Purity Checks: GC-MS is ideal for the initial discovery phase. It efficiently screens crude extracts for the presence of target compounds and helps monitor the purification process (e.g., during TLC or HPLC) to ensure a single compound is being isolated [1].
  • Rely on NMR for Definitive Proof: NMR is the definitive method for confirming the identity of an isolated compound. It verifies the structure suggested by GC-MS by revealing the exact connectivity of atoms within the molecule [1].
  • Follow Standard Referencing Protocols: For NMR, proper chemical shift referencing is critical for accurate and reproducible results. The IUPAC-recommended method is to use an internal standard, such as Tetramethylsilane (TMS) for organic solvents, and set its methyl proton signal to 0 ppm [4].

References

Documented Antimicrobial Efficacy of Heneicosane

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the experimental data available from studies on Plumbago zeylanica L., where heneicosane was identified as a key active compound [1] [2].

Pathogen Reported Activity Key Experimental Findings
Mycobacterium tuberculosis Effective Ethyl acetate extract (containing this compound) showed highest inhibition zone against M. tuberculosis [2].
Streptococcus pneumoniae Effective Ethyl acetate extract exhibited potent antibacterial activity (28 mm zone of inhibition at 100 μg/mL) [1].
Bacillus cereus Effective Ethyl acetate extract showed a 26 mm zone of inhibition at 100 μg/mL [1].
Salmonella enteritidis Effective Plant extract demonstrated antimicrobial efficiency [2].
Acinetobacter baumannii Effective Plant extract demonstrated antimicrobial efficiency [2].
Aspergillus fumigatus Effective Ethyl acetate leaf extract was a highly effective inhibitor [2].

Experimental Protocols for this compound

The methodologies below outline the key procedures used to isolate this compound and evaluate its antimicrobial activity, providing a reproducible framework for researchers [1].

G start Plant Material Collection a1 Leaf Cleaning & Drying start->a1 a2 Preparation of Extracts (Solvents: Petroleum Ether, Ethyl Acetate, Methanol, Aqueous) a1->a2 a3 Antimicrobial Assay (Agar Well Diffusion Method) a2->a3 a4 Bioassay-Guided Fractionation (TLC, HPLC) a3->a4 a5 Compound Characterization (GC-MS, FT-IR, NMR) a4->a5 a6 This compound Identification a5->a6

Key Experimental Details [1]:

  • Extract Preparation: Dried leaves were successively extracted using solvents of increasing polarity (petroleum ether, ethyl acetate, methanol, and water) to isolate different phytochemical groups.
  • Antimicrobial Screening: The assay was performed using the agar well diffusion method against various pathogenic strains. Extract dilutions (25, 50, 75, and 100 μg/mL) were tested, and the zone of inhibition (in mm) was measured.
  • Compound Isolation & Identification: The active ethyl acetate extract was fractionated using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The final isolated compound was structurally elucidated using Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanisms of Synthetic Antimicrobials and Resistance

To contextualize this compound's potential, it's crucial to understand how established synthetic antibiotics work and how resistance arises. The diagrams below illustrate these mechanisms.

G A1 Inhibition of Cell Wall Synthesis B1 e.g., Penicillins, Cephalosporins A1->B1 A2 Inhibition of Protein Synthesis B2 e.g., Macrolides, Tetracyclines A2->B2 A3 Inhibition of Nucleic Acid Synthesis B3 e.g., Fluoroquinolones A3->B3 A4 Inhibition of Metabolic Pathways B4 e.g., Sulfonamides, Trimethoprim A4->B4

G R1 Enzymatic Inactivation R2 Target Site Modification R3 Efflux Pumps R4 Reduced Membrane Permeability D1 Antibiotic D1->R1 β-lactamases D2 Antibiotic D2->R2 e.g., Altered PBP D3 Antibiotic D3->R3 Pumps out drug D4 Antibiotic D4->R4 Blocked entry

Prevalent Resistance in Synthetic Antimicrobials [3] [4]:

  • Methicillin-resistant Staphylococcus aureus (MRSA): Resistant to all beta-lactam antibiotics [4].
  • Vancomycin-resistant Enterococcus (VRE): Resistant to vancomycin [4].
  • Carbapenem-resistant Enterobacteriaceae (CRE): A major "urgent" threat, resistant to last-resort carbapenems [4].
  • Multidrug-resistant *Pseudomonas aeruginosa*: Often resistant to multiple drug classes, leaving limited treatment options [4].

Research Outlook and Limitations

While this compound demonstrates promising broad-spectrum activity, several key questions remain for research and development:

  • Mechanism of Action: The specific mechanism by which this compound kills microbes is not yet known and is a critical area for future research [1].
  • Direct Comparisons: Most studies report the activity of the crude plant extract, not the isolated this compound. Its relative potency compared to standard antibiotics is unquantified.
  • Synergistic Potential: this compound's value may lie in its ability to work in synergy with existing antibiotics to overcome resistance, a promising but not yet fully explored avenue [5].

References

comparative toxicity heneicosane diflubenzuron

Author: Smolecule Technical Support Team. Date: February 2026

Acute Inhalation Toxicity Comparison

The table below summarizes the key findings from an acute inhalation toxicity study in male Wistar rats. The study aimed to evaluate the toxicity of n-heneicosane (an oviposition pheromone) and its combination with diflubenzuron (an insect growth regulator) for potential use as an attracticide for Aedes aegypti mosquitoes [1].

Compound Study Type Species LC₅₀ Overall Conclusion
n-heneicosane Acute Inhalation Male Wistar Rats > 5 g/m³ Low mammalian toxicity [1]
n-heneicosane + Diflubenzuron (1:10 w/w) Acute Inhalation Male Wistar Rats > 5 g/m³ Low mammalian toxicity [1]

Detailed Experimental Methodology

The experimental design from the study is summarized in the diagram below. This workflow outlines the key procedures, from animal preparation to data analysis [1].

ToxicityWorkflow start Study Initiation animal_prep Animal Preparation Male Wistar rats Acclimatized in plethysmographs start->animal_prep exposure Head-Only Inhalation Exposure Glass chamber (3.5 L) Nebulization: 10-15 psi Air flow: 30 L/min animal_prep->exposure particle_analysis Particle Size Analysis Confirmed respirable range exposure->particle_analysis Aerosolization of n-heneicosane & combination data_recording Data Recording Respiratory variables recorded online particle_analysis->data_recording During exposure post_exposure Post-Exposure Analysis Survival, Body Weight, Organ Weight Index, Biochemical Changes data_recording->post_exposure After exposure conclusion Data Analysis & Conclusion post_exposure->conclusion

The methodology details are as follows [1]:

  • Test System: Male Wistar rats were acclimatized in whole-body plethysmographs connected to volumetric flow pressure transducers to record respiratory variables online.
  • Exposure Chamber: A head-only glass inhalation exposure chamber with a volume of 3.5 liters was used, exposing four rats at a time.
  • Nebulization: A glass nebulizer aerosolized n-heneicosane and its combination with diflubenzuron (1:10 w/w). The nebulization pressure was 10-15 psi, and the air flow in the chamber was set to 30 liters per minute.
  • Particle Size: The generated aerosol particles were confirmed to be within the respirable range for the test species.
  • Measured Endpoints:
    • Primary Data: Respiratory variables recorded in real-time during exposure.
    • Post-Exposure Analysis: Survival, body weight, organ-body weight index, and various biochemical parameters.

Summary of Findings and Limitations

The study concluded that both n-heneicosane alone and its combination with diflubenzuron exhibited low mammalian toxicity via acute inhalation. The LC₅₀ for both was greater than 5 g/m³, and only minimal, inconsistent changes in respiratory variables were observed [1].

It is important to interpret these findings with the following context:

  • Limited Scope: The available data is restricted to a single study on acute inhalation toxicity. A comprehensive comparative toxicity profile would require data from other critical studies, such as oral and dermal toxicity, chronic exposure studies, and assessments of carcinogenicity or genotoxicity.
  • Specific Application: The toxicological evaluation was conducted for a specific use case—an attracticide for mosquito control. The relevance to other applications, such as drug development, may be limited.

References

Performance Comparison of Catalysts for C₂₀ Alkane Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on the photocatalytic degradation of eicosane using Zinc Oxide Nanorods (ZnO NRs), along with performance data for other common pollutants from the same study for context [1].

Photocatalyst Target Pollutant Initial Concentration Light Source & Exposure Time Degradation Efficiency Key Performance Factors
ZnO Nanorods (NRs) Eicosane (C₂₀H₄₂) 10 ppm Solar simulator, 6 hours ~90% (estimated from graph) Optimal pH (9), high surface area, solar light activation [1]
ZnO Nanorods (NRs) Phytane (C₂₀H₄₂) 10 ppm Solar simulator, 6 hours ~85% (estimated from graph) Isomeric structure, pH (9) [1]
ZnO Nanorods (NRs) Phenol 10 ppm Visible light, 5 hours 78.4% -- [1]
ZnO Nanorods (NRs) HPAM (Polymer) 250 ppm Visible light, 6 hours 74% -- [1]

Detailed Experimental Protocol

The following methodology is adapted from the study that investigated the degradation of eicosane and phytane using supported ZnO nanorods [1].

  • Catalyst Synthesis (Hydrothermal Method)

    • Substrate Preparation: Clean glass slides (25 mm × 75 mm) thoroughly.
    • Seed Layer Deposition: Coat the slides with a seed layer of zinc acetate dihydrate solution.
    • NRs Growth: Immerse the seeded substrates in an aqueous growth solution containing zinc nitrate hexahydrate and hexamethylenetetramine (HMTA).
    • Heating: Heat the solution to 90°C for 5 hours in an oven to allow the vertical growth of ZnO nanorods.
    • Post-treatment: Wash the synthesized ZnO NRs with deionized water and dry at 80°C.
  • Photocatalytic Degradation Testing

    • Reactor Setup: Use a solar simulator as the light source. Place the ZnO NRs catalyst on its glass substrate inside the reactor.
    • Pollutant Solution: Prepare a 10 ppm aqueous solution of the target pollutant (e.g., eicosane).
    • pH Adjustment: Adjust the solution's pH to 9 using NaOH or HCl, as performance is often optimal under basic conditions.
    • Adsorption-Desorption Equilibrium: Stir the solution in the dark for 30 minutes before illumination to establish an adsorption-desorption equilibrium.
    • Irradiation: Initiate the reaction by turning on the solar simulator. The total irradiation time is typically 6 hours.
    • Analysis: Monitor degradation by analyzing sample aliquots at regular intervals using Gas Chromatography-Mass Spectrometry (GC-MS/MS). Measure Total Organic Carbon (TOC) to confirm mineralization.

The workflow for catalyst synthesis and evaluation can be summarized as follows:

Key Insights for Researcher Evaluation

  • Structural Similarity is Key: Eicosane and heneicosane are both straight-chain saturated alkanes. Eicosane (n-eicosane) has 20 carbon atoms in a straight chain, while This compound (n-heneicosane) has 21. Their similar chemical structure and non-polar nature mean that a catalyst effective against eicosane is a strong candidate for degrading this compound under similar conditions [1].
  • Consider the Broader Context: The degradation of complex, stable organic compounds like heavy alkanes is a significant challenge in environmental remediation. Research into catalysts for microplastic degradation highlights the need for materials that can break down chemically inert carbon-chain polymers under mild conditions, which is directly relevant to degrading alkanes like this compound [2].
  • High-Throughput Methods: The field is advancing with high-throughput experimental (HTE) and machine learning approaches. These methods allow for the rapid synthesis and screening of a wide array of perovskite and other catalyst compositions, which can be applied to discover new and more effective materials for tough degradation tasks [3] [4].

References

validate heneicosane NOAEL no observed adverse effect level

Author: Smolecule Technical Support Team. Date: February 2026

Heneicosane NOAEL Data

The following table consolidates the primary experimental data for this compound (C21H44) from a specific toxicity study:

Compound Test System Study Type & Guideline Dose NOAEL Identified Key Findings (No Adverse Effects)

| n-Heneicosane | Pregnant Wistar rats | Prenatal Developmental Toxicity (OECD Test Guideline 414) [1] | 1 g/kg body weight [1] | 1 g/kg body weight [1] | - No maternal mortality or clinical signs of toxicity [1]

  • Normal body weight gain, feed, and water intake [1]
  • No gross structural abnormalities in dams or fetus [1]
  • Neither embryotoxic nor teratogenic [1] |

Experimental Protocol for Key Study

The NOAEL value of 1 g/kg was established through a study conducted as follows:

  • Objective: To investigate the embryo-toxic and teratogenic (birth defect-causing) potential of n-heneicosane [1].
  • Guideline: The study was performed in compliance with OECD Test Guideline 414 for "Prenatal Developmental Toxicity Study" [1].
  • Test System: Wistar rats were used as the animal model [1].
  • Dosing: The treated group received n-heneicosane mixed in standard rat pellet diet at a dose of 1 gram per kilogram of body weight (1 g/kg). A control group received only the standard diet [1].
  • Endpoint Analysis: Researchers monitored for maternal toxicity, embryo toxicity, and teratogenicity. This included observations for mortality, clinical signs, body weight, food/water consumption, and examination of fetuses for structural abnormalities [1].

Understanding NOAEL and Its Context

The NOAEL is a critical point of reference in safety assessments, but it's important to understand its nature and limitations.

  • What is NOAEL? The NOAEL is defined as the highest dose or exposure level at which no significant adverse effects are observed in toxicity experiments [2] [3].
  • Application in Drug Development: The systemic exposure at the NOAEL from animal studies is often used to set safe starting doses for human clinical trials. However, its reliability can be limited due to several factors [2].
  • Inherent Uncertainties: The NOAEL value can be influenced by study design factors like the number of animals used and the spacing of dose levels [2]. Furthermore, a fundamental challenge is the cross-species translatability of toxicity profiles; a dose safe for animals may not always be safe for humans, and vice versa [2]. Simulation studies suggest that relying solely on animal NOAEL to set human doses carries a risk of either causing toxicity or under-dosing patients [2].

NOAEL in Safety Assessment Logic

The diagram below illustrates the logical pathway and key considerations for using NOAEL in a safety assessment, such as for a compound like this compound.

heneicosane_NOAEL Start Toxicity Study on This compound ExpDesign Study Design: - OECD Guideline 414 - Wistar Rat Model - Dose: 1 g/kg Start->ExpDesign DataCollection Data Collection: - Maternal Toxicity - Embryo Toxicity - Teratogenicity ExpDesign->DataCollection NOAEL_Identified NOAEL Identified: 1 g/kg body weight DataCollection->NOAEL_Identified SafetyDecision Safety Decision & Risk Assessment NOAEL_Identified->SafetyDecision Uncertainty Consider Uncertainties: - Cross-species translatability - Experimental variability SafetyDecision->Uncertainty Application Application: - Set safe exposure limits - Inform regulatory evaluation Uncertainty->Application

Logic Flow of NOAEL-Based Safety Assessment

Key Takeaways for Researchers

  • Available Data: The most direct NOAEL value for this compound is 1 g/kg from a single prenatal developmental toxicity study in rats [1].
  • Data Gap: The search results do not provide NOAEL data for this compound from other standard repeated-dose toxicity studies (e.g., 28-day or 90-day). A comprehensive safety profile would require data from these and other studies.
  • Computational Alternatives: Machine learning and in-silico methods are being actively developed to predict NOAEL values, which can help prioritize testing and reduce animal use, though they are not yet fully validated replacements [3].

References

heneicosane activity comparison other plant-derived alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Heneicosane: An Overview and Bioactivity Profile

This compound is a straight-chain, saturated hydrocarbon with the formula C₂₁H₄₄. It is a white, waxy solid at room temperature and occurs naturally in various plants [1].

A significant study identified and isolated this compound from the ethyl acetate leaf extract of Plumbago zeylanica L. The research demonstrated that this compound possesses broad-spectrum antimicrobial activity against several pathogenic bacteria and fungi [2]. The table below summarizes the quantitative antimicrobial data for this compound.

Pathogen Inhibition Zone (mm) Pathogen Type
Streptococcus pneumoniae 28 mm [2] Bacterium
Mycobacterium tuberculosis 26 mm [2] Bacterium
Bacillus cereus 26 mm [2] Bacterium
Pseudomonas aeruginosa 24 mm [2] Bacterium
Klebsiella pneumoniae 22 mm [2] Bacterium
Candida albicans 24 mm [2] Fungus
Aspergillus niger 22 mm [2] Fungus

Comparison with Other Plant-Derived Alkanes

While this compound has documented microbicidal properties, other alkanes found in plants are also significant. The table below compares this compound with another bioactive alkane, pentadecane, based on their chain length, natural sources, and primary researched biological activities.

Alkane Carbon Chain Natural Source Primary Bioactivity/Research Focus
This compound C21 (VLC) Plumbago zeylanica L., Safflower, Rosa damascena [2] [1] Novel, direct microbicidal activity against bacteria and fungi [2].
Pentadecane C15 (LC) Pogostemon cablin (Patchouli) [3] Major focus on its biosynthesis for application in liquid biofuels [3].

The distinction between Long-Chain (LC, C13-C19) and Very-Long-Chain (VLC, >C19) alkanes is crucial. VLC alkanes like this compound are typically major components of plant cuticular waxes, serving as a waterproofing barrier [3]. The discovery of this compound's antimicrobial action adds a significant functional role to VLC alkanes. In contrast, research on LC alkanes like pentadecane is often directed toward their utility as renewable "drop-in" biofuels for applications like diesel fuel [3].

Detailed Experimental Protocols for Key Findings

To support reproducibility and further research, here are the methodologies from the key study on this compound.

Plant Extract Preparation and Antimicrobial Assay
  • Plant Material & Extraction: Clean leaves of P. zeylanica were collected and extracted with ethyl acetate solvent. The crude extract was obtained after filtration and evaporation of the solvent [2].
  • Antimicrobial Testing (Disk Diffusion Method): The antimicrobial activity of the crude extract was tested against bacterial and fungal strains. Dried extracts were loaded onto sterile disks at concentrations of 25, 50, 75, and 100 μg/ml. These disks were placed on agar plates inoculated with the test microorganisms. After incubation, the diameter of the inhibition zone (in mm) around each disk was measured and recorded [2].
Compound Isolation and Identification
  • GC-MS Analysis: The ethyl acetate extract was first analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which revealed the presence of fifteen different compounds [2].
  • TLC and HPLC Isolation: The extract was then separated using Thin-Layer Chromatography (TLC), yielding ten fractions. The active fraction was further purified using High-Performance Liquid Chromatography (HPLC) to isolate a single, pure compound [2].
  • Structural Elucidation: The isolated compound was characterized using Fourier-Transform Infrared (FT-IR) spectroscopy, Mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. Through these techniques, the compound was unequivocally identified as this compound [2].

Biosynthesis Pathway and Experimental Workflow

The diagrams below illustrate the general biosynthetic pathway for alkanes in plants and the specific experimental workflow used to isolate this compound.

HeneicosaneBiosynthesis Plant Alkane Biosynthesis Pathway PlastidialSynthesis C16/C18 Fatty Acids (Plastidial de novo Synthesis) AcylCoA Acyl-CoA Ester PlastidialSynthesis->AcylCoA VLCFA Very-Long-Chain Fatty Acyl-CoA (VLCFA, C20-C38) AcylCoA->VLCFA Fatty Acyl-CoA Elongase (FAE Complex) AlkaneFormingComplex Alkane-Forming Complex (CER1/CER3/CYTB5) VLCFA->AlkaneFormingComplex Alkane VLC-Alkane (e.g., this compound, C21) AlkaneFormingComplex->Alkane Decarbonylation Pathway

ExperimentalWorkflow This compound Isolation and Testing Start P. zeylanica Leaves Extract Ethyl Acetate Extraction Start->Extract Assay Antimicrobial Assay (Disk Diffusion) Extract->Assay Profile GC-MS Profiling Extract->Profile Separate TLC Fractionation Profile->Separate Isolate HPLC Purification Separate->Isolate Identify Structural ID (FT-IR, NMR, MS) Isolate->Identify Result This compound Identified Identify->Result

Key Insights for Researchers

  • Novel Bioactivity: The identification of this compound as a microbicidal compound from P. zeylanica was reported as a novel finding, suggesting it was not previously known to be a primary antimicrobial agent from this plant [2].
  • Chain Length Specificity: The bioactivity of alkanes can be highly specific. This compound (C21) exhibits direct antimicrobial properties, whereas pentadecane (C15) is primarily investigated for biofuel applications. This highlights the importance of chain length in determining biological function and research utility [2] [3].
  • Beyond Cuticular Function: While VLC alkanes are essential for plant cuticle formation, the significant antimicrobial activity of this compound indicates they may also play a direct role in a plant's chemical defense system [3].

References

×

Physical Description

Crystals. (NTP, 1992)
Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia]

Color/Form

Crystals from water
White solid

XLogP3

11

Exact Mass

296.344301404 g/mol

Monoisotopic Mass

296.344301404 g/mol

Boiling Point

673.7 °F at 760 mmHg (NTP, 1992)
359 °C

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

21

Density

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7919 g/cu cm at 20 °C

LogP

log Kow = 10.65 (est)

Odor

Odorless

Melting Point

104.9 °F (NTP, 1992)
40.4 °C

UNII

I93S5U5DMP

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 93 of 95 companies (only ~ 2.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

8.73X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

629-94-7

Absorption Distribution and Excretion

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.
Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Heneicosane
Calcium_lactate

Biological Half Life

25.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Heneicosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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